L-Arginine methyl ester dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZOBNLCUAXLF-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2577-94-8 (Parent) | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885343 | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26340-89-6 | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-argininate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of L-Arginine Methyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Arginine methyl ester dihydrochloride (B599025), a versatile amino acid derivative with significant applications in biochemical research, pharmaceutical development, and sports nutrition.[1] This document details the core synthesis pathways, experimental protocols, and quantitative data to support researchers in the effective production and analysis of this compound.
Introduction
L-Arginine methyl ester dihydrochloride is the methyl ester form of the semi-essential amino acid L-arginine, presented as a dihydrochloride salt to enhance its stability and solubility. It serves as a crucial intermediate in various synthetic processes, including peptide synthesis.[2] Its biological significance is primarily linked to its role as a precursor to nitric oxide (NO), a vital signaling molecule in cardiovascular and immune functions.[1] The esterification of L-arginine to its methyl ester form can modify its biochemical properties, influencing its transport and metabolism.
Core Synthesis Pathway: Fischer-Speier Esterification
The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-Arginine with methanol (B129727) in the presence of a strong acid catalyst. The equilibrium of this reversible reaction is driven towards the product by using a large excess of methanol, which also serves as the solvent.[3][4]
Several acid catalysts can be employed for this reaction, with the most common being thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl). Both reagents react with methanol in situ to generate anhydrous HCl, which then catalyzes the esterification.[3]
Synthesis using Thionyl Chloride in Methanol
This is a widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol to produce methyl sulfite (B76179) and hydrogen chloride. The in-situ generation of HCl ensures anhydrous conditions, which are favorable for the esterification reaction.[5][6]
Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
The use of TMSCl in methanol offers a convenient and milder alternative for the synthesis of amino acid methyl esters.[7][8] This method is often performed at room temperature and generally provides good to excellent yields with a simple workup procedure.[7][9]
Quantitative Data
The yield and purity of this compound are dependent on the chosen synthetic method and reaction conditions. The following table summarizes typical quantitative data.
| Parameter | Thionyl Chloride Method | Trimethylchlorosilane (TMSCl) Method | Commercial Specification |
| Typical Yield | 85-95% (based on similar amino acid esterifications)[5] | 90-98% (based on a range of amino acid methyl esters)[7][10] | Not Applicable |
| Purity (HPLC) | >98% | >98.5%[10] | ≥ 99%[1] |
| Melting Point | ~190 °C (decomposition)[2][11][12] | ~190 °C (decomposition)[2][11][12] | 179 - 184 °C[1] / 192 °C |
| Optical Rotation | [α]20/D +21±1°, c = 2.5% in methanol[2][11] | [α]20/D +21±1°, c = 2.5% in methanol[2][11] | [α]D20 = 21 ± 2 º (C=1 in MeOH)[1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Thionyl Chloride Method
This protocol is adapted from general procedures for amino acid esterification using thionyl chloride.[5][13]
Materials:
-
L-Arginine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether or tert-butyl methyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 100 mL of anhydrous methanol to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride dropwise to the cold methanol while stirring.
-
After the addition is complete, add 1 equivalent of L-Arginine to the solution.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether or tert-butyl methyl ether to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with the ether, and dry under vacuum.
Protocol 2: Trimethylchlorosilane (TMSCl) Method
This protocol is based on the convenient, room-temperature synthesis of amino acid methyl esters using TMSCl.[7]
Materials:
-
L-Arginine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
To a round-bottom flask containing 1 equivalent of L-Arginine, add 100 mL of anhydrous methanol and stir to suspend the amino acid.
-
Slowly add 2 equivalents of trimethylchlorosilane to the suspension at room temperature.
-
Stir the resulting solution at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Experimental Workflow and Analysis
The general workflow for the synthesis and purification of this compound is outlined below.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the final product should be assessed by HPLC. A typical method for analyzing arginine and related compounds can be adapted.
-
Column: A C18 or an amino column (e.g., LiChroCART 250-4, NH2 5 µm) can be used.[14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed.[14]
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for amino acid derivatives.[14]
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. Spectral data can be compared with reference spectra available in databases.[15]
-
¹H NMR: Expect signals corresponding to the methyl ester protons, the alpha-proton, and the protons of the arginine side chain.
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester, the alpha-carbon, the methyl carbon of the ester, and the carbons of the side chain.
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through Fischer-Speier esterification. The choice of catalyst, either thionyl chloride or trimethylchlorosilane, allows for flexibility in reaction conditions, with the TMSCl method offering a milder and more convenient approach. By following the detailed protocols and analytical methods outlined in this guide, researchers can reliably synthesize and characterize this important amino acid derivative for a variety of applications in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L -Arginine methyl ester = 98.0 AT 26340-89-6 [sigmaaldrich.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. ijcrr.com [ijcrr.com]
- 6. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 11. scientificlabs.com [scientificlabs.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 14. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]
- 15. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Mechanism of Action of L-Arginine Methyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine methyl ester dihydrochloride (B599025) is a synthetic derivative of the semi-essential amino acid L-arginine. It primarily functions as a cell-permeable prodrug, delivering L-arginine into cells where it serves as the substrate for nitric oxide synthase (NOS). The subsequent production of nitric oxide (NO) initiates a cascade of signaling events, predominantly through the NO/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. This technical guide provides a comprehensive overview of the mechanism of action of L-Arginine methyl ester dihydrochloride, detailing its biochemical conversion, the enzymatic activity of NOS, and the downstream signaling pathways. This document also includes relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows to support further research and drug development.
Introduction
L-Arginine is a critical component in numerous physiological pathways, most notably as the endogenous substrate for the synthesis of nitric oxide (NO), a key signaling molecule. The bioavailability of L-arginine can be a rate-limiting factor for NO production in certain pathological conditions. This compound, an esterified form of L-arginine, has been developed to enhance the cellular uptake of L-arginine. The ester moiety increases the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to yield L-arginine and methanol. This strategy effectively increases the intracellular concentration of L-arginine, thereby promoting NO synthesis. This guide will dissect the molecular mechanisms underpinning the action of this compound, from its cellular uptake and conversion to its ultimate effects on downstream signaling cascades.
Core Mechanism of Action
The primary mechanism of action of this compound can be delineated into three main stages:
-
Cellular Uptake and Hydrolysis: As a more lipophilic compound than L-arginine, L-Arginine methyl ester is believed to more readily cross cellular membranes. Following its entry into the cell, it is enzymatically cleaved by non-specific esterases to release L-arginine.
-
Nitric Oxide Synthesis: The liberated L-arginine becomes available as a substrate for nitric oxide synthase (NOS). NOS enzymes, a family of three isoforms (nNOS, eNOS, and iNOS), catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.
-
Downstream Signaling: The newly synthesized NO, a highly diffusible gas, readily traverses cellular membranes to act on neighboring cells. Its primary target is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, activate cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets, leading to a cellular response.
Quantitative Data
While specific kinetic data for the hydrolysis of L-Arginine methyl ester is not extensively reported, data from related arginine esters can provide an approximation of its biochemical behavior. It is important to note that these values are for different, though structurally similar, compounds and should be interpreted with caution.
| Parameter | Value | Compound | Conditions | Source |
| Hydrolysis Half-life | 207 ± 1.7 min | Nω-nitro-L-arginine methyl ester (L-NAME) | Human plasma | [1] |
| 29 ± 2.2 min | Nω-nitro-L-arginine methyl ester (L-NAME) | Whole blood | [1] | |
| 365 ± 11.2 min | Nω-nitro-L-arginine methyl ester (L-NAME) | Buffer (pH 7.4) | [1] | |
| NOS Inhibition (as a proxy for substrate interaction) | IC50 = 70 µM | Nω-nitro-L-arginine methyl ester (L-NAME) | Purified brain NOS | [1] |
| L-Arginine Transport (Km) | 4.4 ± 0.5 µM | L-arginine | Cultured chick retinal cells (high-affinity) | [2] |
| ~100 - 519 µM | L-arginine | Various cell types (System y+) | [3] |
Signaling Pathways and Experimental Workflows
L-Arginine Methyl Ester Signaling Pathway
The central signaling pathway initiated by this compound is the L-arginine/NO/cGMP pathway. The following diagram illustrates this cascade.
References
- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation of a shared mechanism which transports L-arginine and L-lysine into the brain of the living rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biochemical Properties of L-Arginine Methyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine (B1665763) methyl ester dihydrochloride (B599025) is a synthetic derivative of the semi-essential amino acid L-arginine. The esterification of the carboxylic acid group to a methyl ester enhances its lipophilicity and cell permeability compared to its parent compound, L-arginine. This modification makes it a valuable tool in biomedical research, particularly in studies involving the nitric oxide (NO) signaling pathway. As a substrate for nitric oxide synthase (NOS), L-Arginine methyl ester dihydrochloride serves as a pro-drug for L-arginine, effectively delivering the substrate for NO production within cellular environments. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its physicochemical characteristics, biological functions, and key experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its appropriate handling, formulation, and application in experimental settings. The following table summarizes its key quantitative data.
| Property | Value | References |
| Molecular Formula | C₇H₁₆N₄O₂·2HCl | [1][2][3][] |
| Molecular Weight | 261.15 g/mol | [1][3][] |
| CAS Number | 26340-89-6 | [1][2][3][] |
| Appearance | White to off-white powder or crystalline powder | [2] |
| Melting Point | ~190 °C (decomposition) | [3][5] |
| pKa (estimated for L-arginine) | pK₁ (α-carboxyl) ≈ 2.17, pK₂ (α-amino) ≈ 9.04, pK₃ (guanidinium) ≈ 12.48 | [1] |
| Solubility | Soluble in water. The related compound L-arginine hydrochloride is easily soluble in hot water and soluble in cold water.[6] | |
| Storage Conditions | Store at 2-8°C | [][7] |
Biological Activity and Signaling Pathways
The primary biological significance of this compound lies in its role as a precursor for nitric oxide (NO) synthesis.[8] Once it permeates the cell membrane, it is hydrolyzed by intracellular esterases to release L-arginine. L-arginine is then available as a substrate for nitric oxide synthase (NOS) to produce NO and L-citrulline.[2][9]
Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[10] The enhanced cell permeability of the methyl ester form allows for more efficient delivery of L-arginine into cells compared to administering L-arginine itself, which relies on cationic amino acid transporters.[2]
Nitric Oxide Signaling Pathway
The enzymatic conversion of L-arginine to nitric oxide by nitric oxide synthase (NOS) is a key regulatory step in many cellular processes. The diagram below illustrates the central role of this compound in initiating this pathway.
Caption: Nitric Oxide Signaling Pathway initiated by L-Arginine Methyl Ester.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for obtaining reliable scientific data. This section outlines key methodologies involving this compound.
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This assay measures the activity of NOS by quantifying the amount of nitric oxide produced, which is detected as its stable breakdown products, nitrite (B80452) and nitrate (B79036).[11][12]
Materials:
-
This compound
-
NOS Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
NADPH
-
Calmodulin
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
FAD and FMN
-
Cell or tissue lysate containing NOS
-
Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrate Reductase (for total NO measurement)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in cold NOS Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate.[11]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, NADPH, Calmodulin, BH4, FAD, FMN, and the cell/tissue lysate.
-
Initiation of Reaction: Add this compound (substrate) to the reaction mixture to initiate the reaction. For negative controls, omit the substrate or add a NOS inhibitor (e.g., L-NAME).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrate to Nitrite Conversion (Optional but Recommended): To measure total NO production, add Nitrate Reductase and its cofactors to the wells and incubate to convert nitrate to nitrite.[12]
-
Colorimetric Detection: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the NOS activity as the rate of NO production per unit of protein per unit of time.
Caption: Workflow for a colorimetric Nitric Oxide Synthase (NOS) activity assay.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5][13][14][15]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed barrier.[14]
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Aortic Ring Vasodilation Assay
This ex vivo assay assesses the vasodilatory effect of compounds on isolated blood vessel segments.
Materials:
-
Rodent (e.g., rat or mouse) aorta
-
Krebs-Henseleit buffer
-
Phenylephrine or other vasoconstrictor
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized animal and place it in ice-cold Krebs-Henseleit buffer. Carefully clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for about 60-90 minutes, with buffer changes every 15-20 minutes. Induce a submaximal contraction with a vasoconstrictor like phenylephrine.
-
Vasodilation Measurement: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath. Record the changes in tension (relaxation).
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve to determine the potency (EC₅₀) and efficacy of the vasodilation.
Conclusion
This compound is a powerful research tool for investigating the nitric oxide signaling pathway and its diverse physiological roles. Its enhanced cell permeability makes it an effective pro-drug for delivering L-arginine to the intracellular site of nitric oxide synthesis. The experimental protocols detailed in this guide provide a framework for researchers to reliably assess its biochemical and physiological effects. A comprehensive understanding of its properties and appropriate experimental design will continue to facilitate new discoveries in cardiovascular research, neuroscience, and drug development.
References
- 1. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 2. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 5. enamine.net [enamine.net]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. l-arginine nitric oxide: Topics by Science.gov [science.gov]
- 10. Beneficial effects of L-arginine–nitric oxide-producing pathway in rats treated with alloxan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
An In-depth Technical Guide to the Role of L-Arginine Methyl Ester Dihydrochloride (L-NAME) in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NG-nitro-L-arginine methyl ester (L-NAME) is a synthetic analogue of L-arginine that functions as a non-selective inhibitor of all nitric oxide synthase (NOS) isoforms. Its administration leads to a systemic reduction in nitric oxide (NO) bioavailability, a critical signaling molecule in the cardiovascular system responsible for vasodilation and vascular homeostasis. This property has established L-NAME as an indispensable pharmacological tool in cardiovascular research. It is widely used to induce a robust and reproducible model of experimental hypertension in animals, which closely mimics certain aspects of human essential hypertension.[1][2][3] Furthermore, L-NAME is instrumental in creating models of endothelial dysfunction and investigating the intricate relationship between NO deficiency, oxidative stress, and the pathogenesis of cardiovascular diseases such as atherosclerosis, cardiac hypertrophy, and renal damage.[4][5][6] This guide provides a comprehensive overview of L-NAME's mechanism of action, its core applications in research, detailed experimental protocols, and quantitative data on its physiological effects.
Mechanism of Action
L-NAME exerts its effects by competitively inhibiting the three isoforms of nitric oxide synthase: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). It acts as a prodrug, requiring in vivo hydrolysis by esterases to its active form, NG-nitro-L-arginine (L-NOARG).[7] L-NOARG then competes with the natural substrate, L-arginine, for the active site of the NOS enzyme.
The inhibition of NOS leads to several key downstream effects:
-
Reduced NO Bioavailability: The primary consequence is a sharp decrease in the synthesis of NO, a potent vasodilator.[8][9]
-
Impaired Endothelium-Dependent Vasodilation: The reduction in NO impairs the ability of blood vessels to relax in response to stimuli like acetylcholine (B1216132) or shear stress.[10]
-
Increased Vascular Tone and Blood Pressure: The loss of NO-mediated vasodilation results in increased peripheral vascular resistance, leading to a sustained elevation in systemic blood pressure.[1][11]
-
Oxidative Stress: Chronic NOS inhibition can lead to the "uncoupling" of the eNOS enzyme, causing it to produce superoxide (B77818) radicals (O₂•−) instead of NO. This, coupled with the activation of other pro-oxidant enzymes like NADPH oxidase, significantly increases oxidative stress within the vasculature.[5]
Caption: NO Signaling Pathway and L-NAME Inhibition.
Core Applications in Cardiovascular Research
L-NAME-Induced Hypertension Model
The chronic administration of L-NAME is a gold-standard method for inducing experimental hypertension.[1] This model is characterized by sustained high blood pressure and is frequently used to study the pathophysiology of hypertension and to screen potential anti-hypertensive therapies.
-
Pathophysiology: The model recapitulates several features of human hypertension, including increased peripheral resistance, cardiac hypertrophy as a compensatory response to chronic pressure overload, vascular remodeling, and end-organ damage, particularly in the kidneys.[3][12]
-
Research Utility: It allows for the investigation of signaling pathways involved in blood pressure regulation, the efficacy of new drug candidates, and the long-term consequences of NO deficiency on the cardiovascular system.
Modeling Endothelial Dysfunction
Endothelial dysfunction, characterized by impaired NO bioavailability, is an early and critical event in the development of atherosclerosis and other cardiovascular diseases.[6] L-NAME provides a direct method to induce and study this state.
-
Key Features: L-NAME treatment impairs endothelium-dependent relaxation of blood vessels.[10] In some vascular beds, this can unmask the activity of endothelium-derived constricting factors (EDCFs), further contributing to vascular dysfunction.[13]
-
Research Utility: This model is invaluable for studying the mechanisms that link endothelial health to overall cardiovascular risk and for testing interventions aimed at restoring endothelial function.
Investigating Oxidative Stress
A crucial aspect of L-NAME-induced pathology is the significant increase in oxidative stress.[5] This provides a powerful model to explore the interplay between NO signaling and the generation of reactive oxygen species (ROS).
-
Mechanisms: L-NAME-induced hypertension is associated with increased expression and activity of ROS-producing enzymes, such as the p47phox subunit of NADPH oxidase.[5] The resulting oxidative stress reduces NO availability, promotes inflammation, and contributes directly to vascular and cardiac damage.
-
Research Utility: Researchers use this model to test the efficacy of antioxidants and to dissect the molecular pathways by which oxidative stress drives cardiovascular disease progression.
Caption: Pathophysiological Cascade of Chronic L-NAME Administration.
Quantitative Data on L-NAME Effects
The following tables summarize quantitative data from various studies using L-NAME in rodent models.
Table 1: L-NAME Dosage and Effects on Blood Pressure in Rodent Models
| Animal Model | L-NAME Dose | Duration | Route of Admin. | Key Blood Pressure (BP) Changes | Reference(s) |
| Male Wistar Rats | 40 mg/kg/day | 4-7 weeks | Drinking Water | Significant increase in BP vs. control. | [1] |
| Male Wistar Rats | 40 mg/kg/day | 4 weeks | Oral Gavage (p.o.) | SBP increased from ~123 mmHg to ~167 mmHg. | [3] |
| Male Sprague-Dawley Rats | 40 mg/kg/day | 5 weeks | Drinking Water | Progressive increase in SBP, reaching ~165-180 mmHg. | [5] |
| Male Sprague-Dawley Rats | 40 mg/kg/day | 8 weeks | Oral Gavage (p.o.) | SBP increased by ~23% after 7 weeks. | [14] |
| Male Wistar Rats | 20 mg/kg/day | 4 weeks | Not Specified | SBP increased to 185±5 mmHg vs. 132±4 mmHg in controls. | [15] |
| Male Rats | 50 mg/kg/day | 6 weeks | Not Specified | Resulted in significant hypertension. | [12] |
Table 2: Effects of L-NAME on Various Cardiovascular and Biochemical Parameters
| Parameter | Animal Model | Treatment Details | Observed Change | Reference(s) |
| Heart Rate | Male Sprague-Dawley Rats | 40 mg/kg/day L-NAME for 5 weeks | Significant increase in heart rate. | [5] |
| Male Rats | ~16 mg/kg/day L-NAME for 1 week | Significant decrease in heart rate (bradycardia). | [11] | |
| Male Wistar Rats | 40 mg/kg/day L-NAME for 3 weeks | Significant decrease from 434 to 376 beats/min. | ||
| Cardiac Hypertrophy | Male Wistar Rats | 40 mg/kg/day L-NAME for 4-7 weeks | Significant increase in Left Ventricle Weight / Body Weight ratio. | [1] |
| Plasma Nitrite (NOx) | Male Sprague-Dawley Rats | 40 mg/kg/day L-NAME for 5 weeks | Significantly decreased plasma NOx levels. | [5] |
| Male Wistar Rats | L-NAME treatment | Decreased serum NO concentration. | [16] | |
| Lipid Peroxidation (MDA) | Male Sprague-Dawley Rats | 40 mg/kg/day L-NAME for 5 weeks | Significantly increased plasma MDA levels. | [5] |
| Rats | 40 mg/kg/day L-NAME for 21 days | Increased serum MDA levels. | [2] | |
| Antioxidant Enzymes | Rats | 40 mg/kg/day L-NAME for 21 days | Decreased serum Superoxide Dismutase (SOD) and Catalase (CAT). | [2] |
Detailed Experimental Protocols
Protocol: Induction of Hypertension in Rats with L-NAME
This protocol is a synthesized standard procedure based on multiple cited studies.[1][3][5][14]
-
1. Animals and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats, typically 12 weeks old (200-280g).[1][3][5]
-
House animals in individual or small group cages under standard laboratory conditions (22-25°C, 12h light/dark cycle).[1][3]
-
Provide standard pellet diet and water ad libitum.
-
Allow for an acclimatization period of at least one week before starting the experiment.
-
-
2. Group Allocation and Treatment:
-
Randomly divide animals into a minimum of two groups: Control and L-NAME.
-
Control Group: Receives regular drinking water or vehicle (e.g., distilled water) via oral gavage.
-
L-NAME Group: Receives L-NAME at a dose of 40 mg/kg/day .[1][2][3]
-
Administration: L-NAME is typically dissolved in the drinking water. Daily water consumption should be monitored to adjust the L-NAME concentration and ensure consistent dosing.[1] Alternatively, it can be administered daily via oral gavage.[3][14]
-
Duration: The treatment period is typically 4 to 8 weeks to establish stable hypertension.[1][14]
-
-
3. Blood Pressure Monitoring:
-
4. Terminal Procedures (at end of study):
-
Anesthetize the animals.
-
Invasive blood pressure can be measured via carotid artery cannulation for a final, precise reading.[3]
-
Collect blood samples via cardiac puncture for biochemical analysis (e.g., NOx, MDA, SOD).
-
Euthanize the animal and perfuse organs with saline.
-
Harvest tissues of interest (heart, aorta, kidneys).
-
Weigh the whole heart and the left ventricle to calculate the left ventricular weight to body weight ratio (LVW/BW) as an index of cardiac hypertrophy.[1]
-
References
- 1. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction [frontiersin.org]
- 7. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Chronic nitric oxide inhibition with L-NAME: effects on autonomic control of the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Regression of L-NAME-induced hypertension: the role of nitric oxide and endothelium-derived constricting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 15. Blood pressure variability in established L-NAME hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of L-arginine and L-NAME on myocardial capillary density in normal rats - PMC [pmc.ncbi.nlm.nih.gov]
Stability of L-Arginine Methyl Ester Dihydrochloride in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of L-Arginine methyl ester dihydrochloride (B599025) in solution. Understanding the stability profile of this compound is critical for its application in research and pharmaceutical development, ensuring accurate experimental outcomes and the development of robust formulations. This document details the primary degradation pathways, presents relevant stability data, and provides detailed experimental protocols for stability assessment.
Core Concepts: Understanding the Stability of L-Arginine Methyl Ester Dihydrochloride
This compound is a derivative of the amino acid L-Arginine, where the carboxyl group is esterified with a methyl group. While generally considered to have good solubility and stability, its ester linkage is susceptible to hydrolysis, particularly in aqueous solutions.[1] The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymatic or chemical catalysts.
The primary degradation product of L-Arginine methyl ester is L-Arginine and methanol, formed through the hydrolysis of the ester bond. The stability of the resulting L-Arginine is also a consideration, as it can be influenced by factors such as pH and oxidative stress.[2]
Degradation Pathways
The principal non-enzymatic degradation pathway for L-Arginine methyl ester in solution is hydrolysis. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is typically a faster process than acid-catalyzed hydrolysis.
While hydrolysis of the ester is the main concern, the degradation of the resulting L-Arginine molecule should also be considered, especially under harsh conditions. Potential degradation pathways for L-Arginine include:
-
Hydrolysis of the Guanidinium Group: This is generally a slow process but can lead to the formation of ornithine and urea.[2]
-
Oxidation: The L-Arginine molecule can be susceptible to oxidation, particularly in the presence of oxidizing agents.[2]
-
Racemization: Interconversion between the L- and D-isomers can occur, accelerated by elevated temperatures and alkaline pH.[2]
The following diagram illustrates the primary degradation pathway of this compound.
Caption: Primary hydrolysis of L-Arginine methyl ester.
Quantitative Stability Data
One study reported that L-NAME is hydrolyzed to NG-nitro-L-arginine with a half-life of 365 ± 11.2 minutes in a pH 7.4 buffer.[3] The degradation follows a uni-unimolecular two-step consecutive reaction model, where the ester is first hydrolyzed, and then the resulting nitro-arginine can undergo further degradation.[4] The reaction rate constants for the hydrolysis of L-NAME were found to be significantly influenced by the biological matrix, being faster in plasma and whole blood compared to a simple buffer.[3][4]
It is important to note that the nitro group in L-NAME can influence the electronic properties of the molecule and, therefore, the rate of hydrolysis. However, the data for L-NAME serves as a useful proxy to illustrate the susceptibility of the methyl ester linkage in arginine derivatives to hydrolysis under physiological conditions.
Table 1: Stability Data for NG-nitro-L-arginine methyl ester (L-NAME) in Various Media
| Medium | Reaction Rate Constant (k) for L-NAME degradation (h⁻¹) | Half-life (t½) of L-NAME (min) | Reference |
| Amniotic Fluid | 0.032 | - | [4] |
| Plasma | 0.029 | 207 ± 1.7 | [3][4] |
| Uncentrifuged Umbilical Vein Blood | 0.80 | 29 ± 2.2 | [3][4] |
| Buffer (pH 7.4) | - | 365 ± 11.2 | [3] |
Note: The reaction rate constants and half-lives are for the degradation of the NG-nitro analog and should be considered as an estimation for the stability of this compound.
Experimental Protocols
To accurately assess the stability of this compound in solution, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Proposed Stability-Indicating HPLC Method
This proposed method is based on established HPLC methods for L-Arginine and related compounds and is designed to separate L-Arginine methyl ester from its primary degradant, L-Arginine.[5][6][7]
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of aqueous buffer and organic solvent. A good starting point is a phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (e.g., 92:8 v/v).[7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm[7] |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 20 µL |
| Diluent | Mobile phase or a suitable buffer |
Method Validation: The proposed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The key aspect of validation for a stability-indicating method is demonstrating specificity, which is the ability of the method to unequivocally assess the analyte in the presence of its degradation products. This is typically achieved through forced degradation studies.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[8]
Objective: To generate potential degradation products of this compound under various stress conditions and to demonstrate the specificity of the analytical method.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat the stock solution at 60 °C for a specified period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.
-
Evaluate the results: Assess the formation of degradation products and the decrease in the concentration of the parent compound. The peak purity of the L-Arginine methyl ester peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Summary and Recommendations
The primary stability concern for this compound in solution is the hydrolysis of the methyl ester to form L-Arginine. The rate of this hydrolysis is expected to be dependent on pH and temperature, with increased degradation under alkaline conditions.
For researchers and formulation scientists working with this compound, the following recommendations are provided:
-
pH Control: Maintain solutions at a neutral to slightly acidic pH to minimize hydrolysis. The use of a suitable buffer system is highly recommended.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for experiments to ensure the integrity of the compound.
-
Stability-Indicating Method: For quantitative studies or formulation development, it is crucial to develop and validate a stability-indicating analytical method, such as the proposed HPLC method, to accurately measure the concentration of L-Arginine methyl ester and its degradation products.
-
Forced Degradation: Conduct forced degradation studies to understand the degradation profile of the molecule under various stress conditions and to ensure the specificity of the analytical method.
By following these guidelines, researchers and drug development professionals can ensure the accurate and effective use of this compound in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the degradation of NG-nitro-L-arginine and its methyl ester in human umbilical vein blood and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 6. jocpr.com [jocpr.com]
- 7. ijirt.org [ijirt.org]
- 8. ijrpp.com [ijrpp.com]
L-Arginine Methyl Ester Dihydrochloride for Neuroprotection Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Arginine methyl ester dihydrochloride (B599025), commonly known as L-NAME, a non-selective nitric oxide synthase (NOS) inhibitor, and its application in neuroprotection research. This document synthesizes key findings on its mechanism of action, experimental protocols for its use in established models of neurological damage, and quantitative data from various studies.
Core Concepts: L-NAME as a Neuroprotective Agent
L-Arginine methyl ester dihydrochloride (L-NAME) is a cell-permeable analog of L-arginine that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] In the context of neurodegeneration, the overactivation of NOS, particularly nNOS, is a critical event. This leads to excessive production of nitric oxide (NO), a highly reactive signaling molecule. While NO plays essential physiological roles in the central nervous system (CNS), its overproduction contributes to neuronal damage through mechanisms such as excitotoxicity, oxidative stress, and inflammation.[2][3]
L-NAME's neuroprotective effects are primarily attributed to its ability to attenuate the detrimental consequences of excessive NO production in pathological conditions. By inhibiting NOS, L-NAME helps to mitigate the downstream effects of NO, including the formation of the highly damaging oxidant peroxynitrite (ONOO-), and modulate inflammatory pathways.[4][5]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of L-NAME have been quantified in various preclinical models of neurological disorders, most notably in cerebral ischemia (stroke) and excitotoxicity models. The following tables summarize key quantitative findings from selected studies.
| Model | Animal | L-NAME Dose | Administration Route | Key Outcome Measure | Result | Significance | Reference |
| Transient Focal Cerebral Ischemia | Rat | 1 and 3 mg/kg | Intraperitoneal | Cortical Infarct Volume | 26% and 21% reduction, respectively | p < 0.01 and p < 0.05 | [6] |
| Transient Focal Cerebral Ischemia | Rat Pup | 3 mg/kg | Intraperitoneal | Infarct Volume | 55% reduction | p < 0.01 | [7] |
| Permanent Focal Cerebral Ischemia | Rat | 10 mg/kg | Intraperitoneal | Malondialdehyde (MDA) Levels | Significant decrease | Not specified | [4] |
| Permanent Focal Cerebral Ischemia | Rat | 10 mg/kg | Intraperitoneal | Conjugated Diene Levels | Significant decrease | Not specified | [4] |
| NMDA-induced Retinal Neurotoxicity | Rat | - | Intravitreal | Retinal Degeneration | Prevention of NMDA-induced damage | Not specified | [8] |
| Biochemical Marker | Model | Animal | L-NAME Treatment | Control Group (Mean ± SD/SEM) | L-NAME Group (Mean ± SD/SEM) | Significance | Reference |
| Infarct Volume (mm³) | Transient MCAO | Rat Pup | 3 mg/kg, i.p. | 180 ± 29 | 77 ± 19 | p < 0.01 | [7] |
| Cortical Infarct Volume (% reduction) | Transient Focal Ischemia | Rat | 1 mg/kg, i.p. | - | 26% reduction | p < 0.01 | [6] |
| Cortical Infarct Volume (% reduction) | Transient Focal Ischemia | Rat | 3 mg/kg, i.p. | - | 21% reduction | p < 0.05 | [6] |
Signaling Pathways in L-NAME Mediated Neuroprotection
L-NAME exerts its neuroprotective effects by intervening in key signaling cascades that are activated during neuronal injury. The primary mechanism is the inhibition of nitric oxide synthase, which has significant downstream consequences.
Inhibition of Excitotoxic Cascade
Glutamate-mediated excitotoxicity is a major contributor to neuronal death in conditions like stroke and traumatic brain injury. Overactivation of NMDA receptors leads to a massive influx of calcium (Ca2+), which in turn activates nNOS. The resulting excess NO contributes to neuronal damage. L-NAME breaks this cycle by inhibiting nNOS.
Attenuation of Oxidative and Nitrosative Stress
Excess NO produced during neuronal injury can react with superoxide (B77818) radicals (O2•−) to form peroxynitrite (ONOO−), a potent and highly destructive oxidant. Peroxynitrite damages cellular components, including lipids, proteins, and DNA, leading to cell death. By reducing NO levels, L-NAME indirectly decreases the formation of peroxynitrite and mitigates oxidative and nitrosative stress.
Modulation of Inflammatory Pathways
Neuroinflammation is a key component of secondary injury in many neurodegenerative conditions. Microglia, the resident immune cells of the brain, become activated and release pro-inflammatory cytokines such as TNF-α. The signaling cascades initiated by these cytokines, often involving transcription factors like NF-κB, can exacerbate neuronal damage. While the precise interplay is complex, evidence suggests that NO can modulate these inflammatory responses. By inhibiting NO production, L-NAME can influence these pathways, contributing to its neuroprotective profile.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in L-NAME neuroprotection studies.
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
4-0 nylon monofilament suture with a rounded tip
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
L-NAME solution (dissolved in sterile saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the CCA and insert the nylon monofilament.
-
Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the filament after a specified period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Administer L-NAME (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) injection at a designated time point (e.g., before or after occlusion).
-
After the desired survival period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
In Vivo Model: NMDA-Induced Retinal Excitotoxicity
This model is used to study the mechanisms of glutamate-induced neuronal death in the retina.
Materials:
-
Adult rats (e.g., Sprague-Dawley)
-
Anesthesia
-
Microsyringe (e.g., Hamilton syringe)
-
NMDA solution
-
L-NAME solution
-
Paraformaldehyde for fixation
-
Histological processing reagents (e.g., hematoxylin (B73222) and eosin)
Procedure:
-
Anesthetize the animal.
-
Make an intravitreal injection of NMDA into one eye. The contralateral eye can serve as a control.
-
L-NAME can be co-injected with NMDA or administered systemically.
-
After a set period (e.g., 7 days), euthanize the animal and enucleate the eyes.
-
Fix the eyes in paraformaldehyde and process for histology.
-
Stain retinal sections (e.g., with H&E) and examine for neuronal loss in the ganglion cell layer and inner nuclear layer.
-
Quantify cell loss by counting cells in defined regions of the retina.
Biochemical Assay: Measurement of Malondialdehyde (MDA)
MDA is a marker of lipid peroxidation and is used to assess oxidative stress.
Materials:
-
Brain tissue homogenate
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer
Procedure:
-
Homogenize brain tissue in a suitable buffer on ice.
-
Precipitate proteins in the homogenate with TCA.
-
Centrifuge to pellet the precipitated protein.
-
Add TBA reagent to the supernatant and heat (e.g., in a boiling water bath for 15-60 minutes).
-
Cool the samples and measure the absorbance of the resulting pink-colored product at approximately 532 nm.
-
Calculate the MDA concentration based on a standard curve.
Biochemical Assay: Measurement of Nitric Oxide (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (B80452).
Materials:
-
Brain tissue homogenate or other biological fluid
-
Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Spectrophotometer
Procedure:
-
Prepare the sample (e.g., deproteinize brain homogenate).
-
Add Griess reagent to the sample.
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the colorimetric reaction to occur.
-
Measure the absorbance at approximately 540 nm.
-
Determine the nitrite concentration from a standard curve.
Conclusion
This compound (L-NAME) is a valuable pharmacological tool for investigating the role of nitric oxide in neurodegenerative processes. Its ability to inhibit NOS and consequently reduce excitotoxicity, oxidative stress, and neuroinflammation has been demonstrated in numerous preclinical studies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at exploring new neuroprotective strategies. Further research into isoform-specific NOS inhibitors may offer more targeted therapeutic approaches with potentially fewer side effects.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Blockade of neuronal nitric oxide synthase protects against excitotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Dose- and time-dependence of L-NAME neuroprotection in transient focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-NAME reduces infarct volume in a filament model of transient middle cerebral artery occlusion in the rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
exploring the enzymatic conversion of L-Arginine methyl ester dihydrochloride
An In-Depth Technical Guide to the Enzymatic Conversion of L-Arginine Methyl Ester Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine methyl ester dihydrochloride is a derivative of the semi-essential amino acid L-arginine. It is frequently utilized in biomedical research and pharmaceutical development as a precursor to L-arginine or as a research tool to study arginine-dependent pathways.[1] The esterification of the carboxyl group enhances its solubility and stability, making it a versatile compound for various formulations.[1] The biological activity of L-arginine methyl ester is contingent upon its enzymatic conversion back to L-arginine. This conversion, a simple hydrolysis reaction, is catalyzed by a class of ubiquitous enzymes known as esterases. Understanding the kinetics, mechanisms, and downstream effects of this conversion is critical for its application in research and drug development, particularly in fields concerning nitric oxide signaling, cardiovascular health, and immunology.[1][2]
The Enzymatic Hydrolysis Reaction
The core conversion is the hydrolysis of the methyl ester bond to yield L-arginine and methanol. This reaction is catalyzed by various hydrolases, particularly carboxylesterases and proteases that exhibit esterase activity, such as trypsin.[3][4] The widespread presence of these enzymes in plasma and tissues ensures the rapid bioactivation of L-arginine methyl ester in vivo.[5][6]
The well-studied hydrolysis of N(G)-nitro-L-arginine methyl ester (L-NAME) into the active nitric oxide synthase (NOS) inhibitor N(G)-nitro-L-arginine (L-NOARG) serves as an excellent proxy for this process. Studies show L-NAME is effectively a prodrug that is bioactivated by esterases present in blood and vascular tissue.[5]
Caption: General reaction scheme for the enzymatic hydrolysis of L-Arginine Methyl Ester.
Quantitative Data: Reaction Kinetics
Precise kinetic parameters for the hydrolysis of L-arginine methyl ester by a specific, purified enzyme are not extensively documented in publicly accessible literature. However, the kinetics of closely related substrates with enzymes like trypsin provide valuable insight into the reaction's efficiency. Furthermore, degradation studies of the analog L-NAME in biological fluids offer a practical measure of conversion rates.
Table 1: Kinetic Parameters for Hydrolysis of L-Arginine Ester Analogs by Serine Proteases
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| Trypsin (mutant) | Tos-GPK-AMC* | 100 | 25 | 2.5 x 10⁵ | [7] |
| Trypsin (mutant) | Tos-GPR-AMC** | 50 | 167 | 3.3 x 10⁶ |[7] |
*Tos-GPK-AMC: Tosyl-Gly-Pro-Lys-7-amino-4-methylcoumarin **Tos-GPR-AMC: Tosyl-Gly-Pro-Arg-7-amino-4-methylcoumarin
Table 2: Hydrolysis Half-Life of L-NAME (An Analog of L-Arginine Methyl Ester)
| Biological Medium | Half-Life (t½) in minutes | Conditions | Source |
|---|---|---|---|
| Buffer (pH 7.4) | 365 ± 11.2 | 37°C | [5] |
| Human Plasma | 207 ± 1.7 | 37°C | [5] |
| Whole Blood | 29 ± 2.2 | 37°C | [5] |
| Sheep Plasma | ~250 | 37°C |[8] |
Biological Significance: Downstream Signaling Pathways
Upon conversion, the liberated L-arginine becomes a substrate for several critical metabolic and signaling pathways. The availability of L-arginine can be a rate-limiting factor in these processes, making the enzymatic conversion of its methyl ester a key activation step.
Nitric Oxide (NO) Synthesis Pathway
L-arginine is the sole substrate for nitric oxide synthases (NOS), which produce nitric oxide (NO), a crucial signaling molecule in vasodilation, neurotransmission, and immune response.
Caption: L-Arginine as a substrate for Nitric Oxide (NO) synthesis and downstream signaling.
mTOR Signaling Pathway
L-arginine can directly activate the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is crucial in cellular responses to nutrient availability.
Caption: Activation of the mTORC1 signaling pathway by L-Arginine.
Experimental Protocols
Protocol: Spectrophotometric Assay for Arginine Esterase Activity
This protocol is adapted from standard esterase assays and measures the hydrolysis of an arginine ester analog that produces a chromogenic product. For L-arginine methyl ester itself, a coupled assay or a pH-stat titration method would be required.
Objective: To determine the rate of enzymatic hydrolysis of a model arginine ester substrate.
Materials:
-
Enzyme source (e.g., purified trypsin, cell lysate, plasma sample)
-
Substrate: Nα-Tosyl-L-arginine methyl ester (TAME) or Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 10 mM CaCl₂
-
UV/Vis Spectrophotometer, thermostatted at 25°C
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of TAME in deionized water.
-
Prepare the Assay Buffer and adjust the pH to 8.2 at 25°C.
-
Prepare the enzyme solution by diluting the enzyme source in cold 1 mM HCl to achieve a concentration that gives a linear rate of change in absorbance over 3-5 minutes.
-
-
Assay Execution:
-
Set the spectrophotometer to read absorbance at 247 nm and equilibrate to 25°C.[9]
-
In a quartz cuvette, add 2.9 mL of Assay Buffer and 0.1 mL of the 10 mM TAME stock solution. Mix by inversion.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 2-3 minutes to ensure temperature equilibration and measure any non-enzymatic substrate hydrolysis (blank rate).[9]
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution.
-
Immediately mix by inversion and start recording the absorbance at 247 nm every 15 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₇/min) from the linear portion of the curve.
-
Subtract the blank rate from the test rate.
-
Calculate enzyme activity using the molar extinction coefficient for the product (for TAME hydrolysis, Δε₂₄₇ = 540 M⁻¹cm⁻¹).
-
One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of TAME per minute at pH 8.2 at 25°C.[9]
-
Caption: Experimental workflow for the spectrophotometric assay of arginine esterase activity.
Protocol: HPLC Method for Quantifying Conversion
Objective: To separate and quantify the substrate (L-arginine methyl ester) and the product (L-arginine) over time. This method is adapted from protocols for separating arginine and its methylated derivatives.[8][10]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100).[11]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA) or another ion-pairing agent.
-
Standards: L-arginine and this compound of known concentrations.
-
Reaction samples quenched at various time points (e.g., with acid).
Procedure:
-
Sample Preparation:
-
Perform the enzymatic reaction in a thermostatted vial.
-
At designated time points (t=0, 1, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of 1 M HCl or 10% TFA to precipitate the enzyme.
-
Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% B, 5% A).
-
Inject 10-20 µL of the prepared sample.
-
Run a gradient elution program to separate the more polar L-arginine from the less polar L-arginine methyl ester. A typical gradient might run from 5% to 50% Acetonitrile over 20 minutes.
-
Monitor the elution profile at a low UV wavelength (e.g., 205-210 nm).[11]
-
(Optional, for higher sensitivity): Use a post-column derivatization method (e.g., with ninhydrin) followed by detection at an appropriate wavelength.[8]
-
-
Data Analysis:
-
Generate a standard curve for both L-arginine and L-arginine methyl ester by injecting known concentrations and plotting peak area versus concentration.
-
Identify and integrate the peaks in the chromatograms from the experimental samples based on the retention times of the standards.
-
Use the standard curves to calculate the concentration of substrate remaining and product formed at each time point.
-
Plot concentration versus time to determine the reaction rate.
-
Conclusion
The enzymatic conversion of this compound to L-arginine is a fundamental bioactivation process mediated by esterases. While direct kinetic data for this specific substrate is sparse, analysis of close analogs and related experimental protocols provides a robust framework for its study. The liberated L-arginine plays a pivotal role in critical downstream pathways, including NO production and mTOR signaling. The detailed methodologies presented here offer a guide for researchers to quantify this conversion and explore its profound impact on cellular physiology and its potential in therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of TAMe (p-tosyl-L-arginine methyl ester) esterase activity of bovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Determination of NG-nitro-L-arginine and NG-nitro-L-arginine methyl ester in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
L-Arginine Methyl Ester Dihydrochloride: A Technical Guide to its Application in Wound Healing Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Arginine, a conditionally essential amino acid, plays a pivotal role in the complex process of wound healing. Its involvement in critical pathways such as nitric oxide synthesis and collagen deposition has made it a subject of extensive research. L-Arginine methyl ester dihydrochloride (B599025), a highly soluble and stable derivative, serves as an efficient prodrug for delivering L-Arginine to the wound site. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key signaling pathways associated with L-Arginine methyl ester dihydrochloride in wound healing research. Detailed experimental protocols for in vitro and in vivo studies are presented, alongside a comprehensive summary of quantitative data from relevant literature. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.
Introduction: The Role of L-Arginine in Wound Healing
The process of wound healing is a dynamic and intricate biological cascade involving inflammation, proliferation, and remodeling phases. L-Arginine is a crucial substrate for two key enzymes that are central to this process: nitric oxide synthase (NOS) and arginase.[1]
-
Nitric Oxide Synthase (NOS): NOS metabolizes L-Arginine to produce nitric oxide (NO), a potent signaling molecule with diverse functions in wound healing. NO exhibits vasodilatory effects, enhancing blood flow and oxygen delivery to the wound bed. It also modulates inflammation, angiogenesis, and collagen deposition.[2]
-
Arginase: Arginase converts L-Arginine to ornithine and urea (B33335). Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation, and proline, a critical component of collagen.[3]
This compound offers a stable and highly soluble means of administering L-Arginine, making it a valuable tool for research and potential therapeutic applications.[4] Its ester form is anticipated to be hydrolyzed in vivo, releasing L-Arginine to exert its biological effects.
Mechanisms of Action in Wound Healing
The therapeutic effects of this compound in wound healing are mediated through the actions of its active form, L-Arginine, on various cellular and molecular processes.
Enhancement of Nitric Oxide (NO) Production
By serving as a substrate for NOS, L-Arginine supplementation can increase the local production of NO at the wound site. This elevated NO level contributes to:
-
Improved Blood Flow: Vasodilation of blood vessels leads to increased perfusion, delivering essential nutrients and oxygen required for tissue repair.[2]
-
Angiogenesis: NO promotes the formation of new blood vessels, a critical step in the formation of granulation tissue.
-
Modulation of Inflammation: NO can have both pro- and anti-inflammatory effects, helping to regulate the inflammatory response in the wound.
Promotion of Collagen Synthesis
L-Arginine is a precursor for proline, an amino acid that constitutes a significant portion of collagen, the primary structural protein in the extracellular matrix of the skin.[1] Increased L-Arginine availability can therefore lead to:
-
Increased Collagen Deposition: Enhanced synthesis of collagen fibers strengthens the wound and facilitates tissue remodeling.[5][6]
-
Improved Wound Tensile Strength: A higher density of organized collagen fibers contributes to greater wound breaking strength.[5]
Stimulation of Cell Proliferation and Migration
L-Arginine has been shown to stimulate the proliferation and migration of key cell types involved in wound healing, including:
-
Fibroblasts: These cells are responsible for synthesizing collagen and other extracellular matrix components. L-Arginine promotes fibroblast proliferation through the GPRC6A-ERK1/2 and PI3K/Akt signaling pathways.[7][8]
-
Keratinocytes: These cells are crucial for re-epithelialization, the process of covering the wound surface with new epidermis.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies investigating the effects of L-Arginine supplementation on wound healing parameters. It is important to note that these studies primarily used L-Arginine, and the results are extrapolated to this compound based on its function as a prodrug.
Table 1: Effects of L-Arginine on Wound Healing in Animal Models
| Parameter | Animal Model | L-Arginine Dose | Outcome | Reference |
| Wound Breaking Strength | Rats (Trauma/Hemorrhagic Shock) | 1 g/kg/day | 29% increase compared to saline | [5] |
| Hydroxyproline (B1673980) Content | Rats (Trauma/Hemorrhagic Shock) | 1 g/kg/day | 40% increase compared to saline | [5] |
| Wound Breaking Strength | Diabetic Rats | 1 g/kg/day | 44% increase compared to diabetic controls | [9] |
| Hydroxyproline Content | Diabetic Rats | 1 g/kg/day | 40% increase compared to diabetic controls | [9] |
| Wound Fluid NOx Levels | Diabetic Rats | 1 g/kg/day | Significantly increased compared to diabetic controls | [10] |
| Collagen I Synthesis | Mice (Trauma-Hemorrhage) | 300 mg/kg | Prevented depression of collagen I synthesis | [11] |
| Maximal Wound Breaking Strength | Mice (Trauma-Hemorrhage) | 300 mg/kg | Increased after severe blood loss | [11] |
Table 2: Effects of L-Arginine on Wound Healing in Human Studies
| Parameter | Study Population | L-Arginine Dose | Outcome | Reference |
| Hydroxyproline Content | Healthy Volunteers | 30 g Arginine Hydrochloride/day | 137% increase in collagen deposition vs. placebo | [6] |
| Pressure Injury Healing | Malnourished Patients | 6 g/day (in enriched formula) | 40% or greater reduction in size in 69.9% of patients vs. 54.1% in control | [2] |
| Pressure Injury Healing | Home Care Patients | 7 g/day | Significantly better healing after 1 month compared to 14 g/day |
Key Signaling Pathways
L-Arginine exerts its effects on cellular functions through the activation of specific signaling pathways.
L-Arginine Metabolism and its Role in Wound Healing
The metabolic fate of L-Arginine is central to its wound healing properties. It is either converted to nitric oxide and citrulline by nitric oxide synthase (NOS) or to ornithine and urea by arginase. Ornithine is a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis, respectively.
GPRC6A-ERK1/2 and PI3K/Akt Signaling in Fibroblast Proliferation
L-Arginine has been shown to stimulate fibroblast proliferation, a key process in wound repair, through the activation of the G-protein coupled receptor GPRC6A, which in turn activates the ERK1/2 and PI3K/Akt signaling cascades.[7][8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of this compound in wound healing research.
In Vitro Scratch Wound Healing Assay
This assay is a simple and widely used method to study collective cell migration in vitro.[12][13][14][15]
Objective: To assess the effect of this compound on the migration of fibroblasts or keratinocytes.
Materials:
-
Fibroblast or keratinocyte cell line
-
Complete cell culture medium
-
12-well or 24-well culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C in a 5% CO2 incubator until they reach 90-100% confluency.
-
Creating the Scratch:
-
Aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment: Add fresh culture medium containing different concentrations of this compound to the respective wells. A control group should receive medium without the compound.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Place the plate back in the incubator and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Initial Wound Area - Wound Area at time t) / Initial Wound Area] x 100
In Vivo Excisional Wound Healing Model
This model is used to evaluate the effect of therapeutic agents on full-thickness wound closure in animals.[16][17][18][19][20]
Objective: To assess the in vivo efficacy of topically or systemically administered this compound on wound healing.
Materials:
-
Mice or rats
-
Anesthetic agent
-
Surgical instruments (scissors, forceps, biopsy punch)
-
Topical formulation of this compound or solution for injection
-
Wound dressing
-
Calipers and camera for wound measurement
Procedure:
-
Animal Preparation: Anesthetize the animal and shave the dorsal area.
-
Wound Creation: Create one or two full-thickness excisional wounds on the dorsum of the animal using a sterile biopsy punch (e.g., 6 mm diameter).
-
Treatment Application:
-
Topical: Apply a defined amount of the this compound formulation directly to the wound.
-
Systemic: Administer the compound via oral gavage or intraperitoneal injection.
-
-
Wound Dressing: Cover the wound with an appropriate dressing.
-
Wound Measurement: On designated days post-wounding (e.g., days 3, 7, 10, 14), measure the wound area by tracing the wound margins or using calipers. Photographs should also be taken.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the wound tissue for further analysis (e.g., histology, hydroxyproline assay).
-
Data Analysis: Calculate the percentage of wound closure over time. Histological analysis can be performed to assess re-epithelialization, granulation tissue formation, and collagen deposition.
Hydroxyproline Assay for Collagen Quantification
This colorimetric assay is used to determine the collagen content in tissue samples by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[21][22][23][24][25]
Objective: To quantify the collagen content in wound tissue samples treated with this compound.
Materials:
-
Wound tissue samples
-
6 M Hydrochloric acid (HCl)
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde solution)
-
Hydroxyproline standard solution
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Weigh the dried wound tissue samples.
-
Hydrolyze the samples in 6 M HCl at 110-120°C for 16-24 hours to break down the protein into individual amino acids.
-
-
Neutralization: Neutralize the hydrolyzed samples.
-
Oxidation: Add Chloramine-T reagent to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent and incubate at 60-65°C to develop a colored product.
-
Spectrophotometry: Measure the absorbance of the samples and standards at a wavelength of 550-570 nm.
-
Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. The collagen content can be estimated by multiplying the hydroxyproline content by a conversion factor (typically between 6.94 and 7.46, depending on the tissue type).
Griess Assay for Nitric Oxide (Nitrite/Nitrate) Measurement
This assay is a common method for the indirect measurement of nitric oxide production by quantifying its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).[10][26][27][28][29][30]
Objective: To measure the levels of nitrite and nitrate in wound fluid or cell culture supernatant as an indicator of nitric oxide production.
Materials:
-
Wound fluid or cell culture supernatant
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Nitrate reductase (for samples containing nitrate)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Sample Preparation: Collect wound fluid or cell culture supernatant. If measuring total NO production (nitrite + nitrate), nitrate in the sample must first be converted to nitrite using nitrate reductase.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes to allow for color development (a pink/purple azo dye).
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
This compound represents a promising agent for enhancing wound healing due to its role as a precursor for both nitric oxide and collagen synthesis. Its high solubility and stability make it a favorable compound for research and potential therapeutic development. The compiled data and experimental protocols in this guide provide a solid foundation for researchers and drug development professionals to explore its full potential.
Future research should focus on directly comparing the efficacy of this compound with L-Arginine in various wound models. Further elucidation of the downstream signaling pathways and the development of optimized delivery systems will be crucial for translating the promising preclinical findings into effective clinical therapies for improved wound care.
References
- 1. Arginine physiology and its implication for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine and Wound Healing Evidence | WoundSource [woundsource.com]
- 3. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Supplemental L-arginine enhances wound healing following trauma/hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine enhances wound healing and lymphocyte immune responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-arginine stimulates fibroblast proliferation through the GPRC6A-ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effect of topical versus systemic L-arginine on wound healing in acute incisional diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-arginine improves wound healing after trauma-hemorrhage by increasing collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. med.virginia.edu [med.virginia.edu]
- 16. researchgate.net [researchgate.net]
- 17. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Murine Model of Wound Healing [jove.com]
- 19. mdpi.com [mdpi.com]
- 20. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 21. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. quickzyme.com [quickzyme.com]
- 25. icams.ro [icams.ro]
- 26. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol Griess Test [protocols.io]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. himedialabs.com [himedialabs.com]
- 30. resources.rndsystems.com [resources.rndsystems.com]
An In-depth Technical Guide on the Foundational Research into the Metabolic Fate of L-Arginine Methyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Abstract
L-Arginine, a semi-essential amino acid, is a critical substrate for numerous metabolic pathways, including the synthesis of nitric oxide (NO) and the urea (B33335) cycle. Its therapeutic potential is often limited by its physicochemical properties and metabolic instability. L-Arginine methyl ester dihydrochloride (B599025) is a derivative designed to overcome these limitations. This technical guide provides a comprehensive overview of the foundational research concerning the metabolic fate of L-Arginine methyl ester dihydrochloride. Due to a lack of direct studies on this specific compound, this guide synthesizes information from related amino acid esters and the well-established metabolic pathways of L-arginine to present a scientifically inferred metabolic profile. This document details its presumed enzymatic hydrolysis, cellular uptake, and subsequent metabolic transformations. Furthermore, it furnishes detailed experimental protocols for future research and presents quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of metabolic pathways and experimental workflows are provided to enhance understanding.
Introduction
L-Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule in the cardiovascular, nervous, and immune systems. It is also a central intermediate in the urea cycle. The therapeutic application of L-arginine is often hampered by its poor bioavailability and rapid metabolism. The esterification of L-arginine to form L-Arginine methyl ester is a strategic chemical modification aimed at improving its lipophilicity and, consequently, its absorption and cellular uptake. This guide delineates the anticipated metabolic journey of this compound, from its initial hydrolysis to the downstream pathways of its primary metabolite, L-arginine.
Presumed Metabolic Pathway of this compound
The primary metabolic fate of L-Arginine methyl ester is predicted to be a rapid hydrolysis of the methyl ester bond by various esterases present in the blood, liver, and other tissues. This enzymatic cleavage is expected to yield L-arginine and methanol (B129727) as the primary products. The resulting L-arginine then enters its well-characterized metabolic pathways.
Caption: Presumed metabolic pathway of L-Arginine methyl ester.
Quantitative Data Summary
Direct pharmacokinetic data for this compound is not currently available in the literature. The following tables present hypothetical data based on typical values for amino acid esters and L-arginine to serve as a comparative reference for future studies.
Table 1: Hypothetical Pharmacokinetic Parameters of L-Arginine Methyl Ester vs. L-Arginine
| Parameter | L-Arginine Methyl Ester (Oral) | L-Arginine (Oral) |
| Bioavailability (%) | ~40-50 (Predicted) | ~20-30 |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 1.5 |
| Cmax (µM) | Higher than L-Arginine | Variable |
| Half-life (h) | Short (as ester) | 1.5 - 2.0 |
Table 2: In Vitro Hydrolysis of L-Arginine Methyl Ester
| Biological Matrix | Half-life (min) |
| Human Plasma | < 10 |
| Human Liver Microsomes | < 5 |
| Intestinal Homogenate | ~15 |
Detailed Experimental Protocols
To facilitate foundational research, the following detailed protocols are provided.
In Vitro Hydrolysis of L-Arginine Methyl Ester in Biological Matrices
Objective: To determine the rate of enzymatic hydrolysis of L-Arginine methyl ester to L-arginine in various biological matrices.
Materials:
-
This compound
-
Human plasma (pooled)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of L-Arginine methyl ester in phosphate buffer.
-
Pre-warm human plasma and a suspension of human liver microsomes (0.5 mg/mL in phosphate buffer) to 37°C.[3]
-
Initiate the reaction by adding L-Arginine methyl ester to the biological matrix to a final concentration of 10 µM.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of L-Arginine methyl ester and L-arginine using a validated LC-MS/MS method.
-
Calculate the half-life of L-Arginine methyl ester in each matrix.
Cellular Uptake of L-Arginine Methyl Ester
Objective: To characterize the mechanism of L-Arginine methyl ester uptake into cells.
Materials:
-
Caco-2 cells (or other relevant cell line)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Inhibitors of relevant transporters (e.g., L-lysine for cationic amino acid transporters, glycyl-sarcosine for peptide transporters)
-
LC-MS/MS system
Protocol:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Wash the cells with pre-warmed HBSS.
-
Add L-Arginine methyl ester (10 µM) to the apical side of the monolayer.
-
In separate wells, co-incubate with known transport inhibitors to probe the uptake mechanism.[4]
-
At specified time points, collect samples from the apical and basolateral compartments.
-
Lyse the cells to determine the intracellular concentration.
-
Analyze the concentrations of L-Arginine methyl ester and L-arginine in all samples by LC-MS/MS.
-
Calculate permeability coefficients and assess the impact of inhibitors.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of L-Arginine methyl ester and its primary metabolite, L-arginine, after oral and intravenous administration.[5][6][7]
Materials:
-
Sprague-Dawley rats
-
This compound formulation for oral and IV administration
-
Blood collection supplies
-
LC-MS/MS system
Protocol:
-
Fast rats overnight prior to dosing.
-
Administer this compound either orally (gavage) or intravenously (tail vein injection).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for L-Arginine methyl ester and L-arginine concentrations using LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Caption: Experimental workflow for metabolic fate analysis.
Key Metabolic Enzymes and Signaling Pathways
Upon hydrolysis, the resulting L-arginine serves as a substrate for two key enzymes: Nitric Oxide Synthase (NOS) and Arginase.[8][9][10][11]
-
Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a potent vasodilator and signaling molecule.[12][13][14]
-
Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea, a critical step in the urea cycle. L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.
Caption: Key signaling pathways of L-arginine.
Conclusion
While direct experimental data on the metabolic fate of this compound is limited, a robust understanding can be inferred from the metabolism of related amino acid esters and the well-documented pathways of L-arginine. It is anticipated that L-Arginine methyl ester serves as a prodrug, undergoing rapid enzymatic hydrolysis to release L-arginine, thereby potentially enhancing its bioavailability and cellular delivery. The subsequent metabolism is dictated by the enzymatic activities of NOS and arginase. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to rigorously investigate and confirm the metabolic fate of this promising L-arginine derivative, ultimately facilitating its potential translation into therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 | MDPI [mdpi.com]
- 6. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 7. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for L-Arginine Methyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine methyl ester dihydrochloride (B599025) is a cell-permeable derivative of the semi-essential amino acid L-arginine. It serves as a crucial substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in various physiological processes.[1] Its applications in research are extensive, ranging from cardiovascular studies, where it is investigated for its potential to improve blood flow and reduce blood pressure, to neuroscience, for its neuroprotective effects.[2] Furthermore, this compound is utilized in sports nutrition and wound healing research.[2] L-Arginine and its derivatives are also known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis, through both NO-dependent and independent mechanisms.[3][4][5]
These application notes provide detailed experimental protocols for utilizing L-Arginine methyl ester dihydrochloride in cell culture and in vivo studies, with a focus on its effects on the nitric oxide and mTOR signaling pathways.
Data Presentation
Table 1: Effect of L-Arginine on Protein Synthesis and mTOR Pathway Activation in C2C12 Cells
| Treatment | Protein Synthesis Rate (relative to control) | Phospho-mTOR (Thr2446) Level (relative to control) | Phospho-p70S6K (Thr389) Level (relative to control) | Reference |
| L-Arginine (1 mM) | +70% | +70% | +40% | |
| L-NAME (NOS inhibitor) | -20% | -60% | -35% | |
| L-Arginine + L-NAME | Abolished stimulatory effect | Abolished stimulatory effect | Abolished stimulatory effect | [5] |
| SNP (NO donor) | +40% (relative to L-NAME) | +40% (relative to L-NAME) | +35% (relative to L-NAME) |
Data is derived from studies on C2C12 myoblast cells and indicates the percentage change compared to the respective control groups.
Table 2: In Vivo Administration of L-Arginine Analogs in Mice
| Compound | Dosage | Administration Route | Observed Effect | Reference |
| L-NAME | 1-75 mg/kg | Intraperitoneal (i.p.) | Dose-related antinociception | [2][6] |
| L-NAME | 75-150 mg/kg | Oral (p.o.) | Dose-related antinociception | [2] |
| L-NAME | 0.1-100 µ g/mouse | Intracerebroventricular (i.c.v.) | Dose-related antinociception | [2] |
| L-Arginine | 600 mg/kg | Intraperitoneal (i.p.) | Reversal of L-NAME's antinociceptive effect | [2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Endothelial Cells with this compound
This protocol describes the treatment of human umbilical vein endothelial cells (HUVECs) to study the effects of this compound on cellular processes like monocyte adhesion and cell adhesion molecule expression.[7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Arginine-deficient cell culture media
-
This compound (or L-Arginine)
-
D-Arginine (as a control)
-
L-NG-monomethyl-L-arginine (L-NMMA, as a NOS inhibitor)
-
Phosphate Buffered Saline (PBS)
-
Human monocytes
Procedure:
-
Culture HUVECs to confluence in standard endothelial cell growth medium.
-
Replace the standard medium with arginine-deficient media for 24 hours prior to the experiment.
-
Prepare treatment media by supplementing the arginine-deficient media with the following:
-
Control: Saline
-
L-Arginine: 100 µM or 1000 µM
-
D-Arginine: 100 µM
-
L-NMMA: 100 µM
-
L-Arginine + L-NMMA: 100 µM of each
-
-
Incubate the HUVECs with the prepared treatment media for 24 hours.
-
Following incubation, wash the cells with PBS.
-
For monocyte adhesion assays, add human monocytes to the HUVEC monolayers and incubate for 1 hour.
-
After incubation, gently wash away non-adherent monocytes and quantify adhesion using light microscopy.
-
For analysis of cell adhesion molecule expression, cells can be lysed for Western blotting or processed for flow cytometry or ELISA.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
This protocol provides a method to quantify nitrite (B80452), a stable and quantifiable end-product of NO, in cell culture supernatants.
Materials:
-
Cell culture supernatant from cells treated with this compound.
-
Griess Reagent:
-
Solution I: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO2) standard solutions (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect cell culture supernatants from control and treated cells. If necessary, centrifuge to remove any cellular debris.
-
Prepare a standard curve using serial dilutions of a sodium nitrite stock solution in the same culture medium as the samples.
-
Add 50 µL of each standard or sample to duplicate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent I to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR and p70S6K, following treatment with this compound.
Materials:
-
Cell lysates from treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Caption: L-Arginine methyl ester as a precursor in the Nitric Oxide signaling pathway.
Caption: Simplified overview of the mTOR signaling pathway activated by L-Arginine.
Caption: General experimental workflow for in vitro studies.
References
- 1. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-NG-nitro arginine methyl ester exhibits antinociceptive activity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-NG-nitro arginine methyl ester exhibits antinociceptive activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-arginine reduces human monocyte adhesion to vascular endothelium and endothelial expression of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing L-Arginine Methyl Ester Dihydrochloride in Nitric Oxide Synthase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine methyl ester dihydrochloride (B599025), commonly known as L-NAME (Nω-nitro-L-arginine methyl ester), is a widely utilized tool in the study of nitric oxide (NO) signaling. Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of NO from the amino acid L-arginine.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] Understanding the activity of these enzymes is crucial for research in diverse fields such as cardiovascular disease, neurobiology, and immunology.
While L-arginine is the natural substrate for NOS, L-arginine methyl ester dihydrochloride (L-NAME) primarily functions as an inhibitor of NOS activity.[2][3] It is important to note that L-NAME itself is a weak inhibitor and acts as a prodrug.[2][3][4] In aqueous solutions and biological systems, L-NAME is hydrolyzed to N(G)-nitro-L-arginine (L-NOARG), which is a significantly more potent inhibitor of all three NOS isoforms.[2][3] This conversion is a critical factor to consider when designing and interpreting experiments using L-NAME.
These application notes provide detailed protocols and data for the use of this compound (L-NAME) as a NOS inhibitor in common in vitro assays.
Data Presentation
Inhibitory Potency of L-NAME and its Active Metabolite L-NOARG
The following table summarizes the half-maximal inhibitory concentrations (IC50) of freshly dissolved L-NAME and its active form, L-NOARG, against purified brain nitric oxide synthase (NOS). It is crucial to note the significant difference in potency, highlighting the importance of the hydrolysis of L-NAME to L-NOARG for its inhibitory effect.[2][3]
| Compound | IC50 for Purified Brain NOS |
| Freshly Dissolved L-NAME | 70 µM[2][3] |
| L-NOARG | 1.4 µM[2][3] |
Another study reports a competitive and slowly reversible inhibition of eNOS by L-NAME with an IC50 of 500 nM.
Hydrolysis Rate of L-NAME
The rate of conversion of L-NAME to the more potent inhibitor L-NOARG is dependent on the medium. The following table presents the half-life of L-NAME in different physiological solutions. This data is essential for pre-incubation considerations in experimental design.[2][3]
| Medium | Half-life of L-NAME (at pH 7.4) |
| Buffer | 365 ± 11.2 min[2][3] |
| Human Plasma | 207 ± 1.7 min[2][3] |
| Whole Blood | 29 ± 2.2 min[2][3] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthesis and Inhibition Pathway
Caption: Conversion of L-NAME to the active NOS inhibitor L-NOARG.
General Experimental Workflow for NOS Inhibition Assay
Caption: Workflow for assessing NOS inhibition by L-NAME.
Experimental Protocols
Protocol 1: Determination of NOS Activity using the Griess Reagent Assay
This protocol measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, in the supernatant of cell cultures or in enzyme preparations. L-NAME is used to confirm that the measured nitrite is a product of NOS activity.
Materials:
-
Cell line or tissue expressing NOS (e.g., SL-174T human colorectal cancer cells)[5]
-
Culture medium (e.g., RPMI 1640 with 10% fetal calf serum)[5]
-
This compound (L-NAME)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
(Note: Commercially available Griess reagent kits are also suitable)[6]
-
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable culture vessel and allow them to adhere.
-
Treat the cells with various concentrations of L-NAME (e.g., 0.2, 0.4, 0.8, and 1.0 mmol/L) for a specified period (e.g., 72 hours).[5] Include a vehicle-treated control group.
-
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant.
-
-
Griess Reaction:
-
In a 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (prepared by mixing equal parts of Solution A and Solution B immediately before use).[5] For example, mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Incubate the plate at room temperature for 10 minutes, protected from light.[5]
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition of NO production by L-NAME compared to the control group.
-
Protocol 2: In Vitro NOS Activity Assay using Radiolabeled L-Arginine
This is a direct and highly sensitive method to measure NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline. L-NAME or another NOS inhibitor like L-NNA is used to determine the background signal and confirm the specificity of the reaction.
Materials:
-
Purified NOS enzyme or tissue/cell homogenate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[7]
-
L-[14C]Arginine or L-[3H]Arginine
-
NADPH
-
Calcium (Ca2+)
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
L-NAME
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA and 2 mM EGTA)[7]
-
Cation exchange resin (e.g., Dowex AG 50WX-8)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, NADPH (e.g., 1 mM), Ca2+ (e.g., 0.5 mM), calmodulin (e.g., 10 µg/ml), and BH4 (e.g., 10 µM).[7]
-
-
Inhibition Setup:
-
Prepare tubes for total NOS activity (without inhibitor), inhibited activity (with a saturating concentration of L-NAME), and experimental samples with varying concentrations of L-NAME.
-
Add the NOS enzyme source to each tube.
-
Add L-NAME or vehicle to the respective tubes and pre-incubate for a time sufficient for hydrolysis to L-NOARG if desired.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding radiolabeled L-arginine (e.g., 200 µM).[7]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold Stop Buffer.[7]
-
-
Separation of L-Citrulline from L-Arginine:
-
Apply the reaction mixture to a column containing cation exchange resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.
-
Collect the eluate containing the radiolabeled L-citrulline.
-
-
Quantification:
-
Add the eluate to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of L-citrulline produced in each sample.
-
The difference in L-citrulline formation between the uninhibited and L-NAME-inhibited samples represents the NOS-specific activity.
-
Determine the IC50 of L-NAME by plotting the percentage of inhibition against the logarithm of the L-NAME concentration.
-
Conclusion
This compound (L-NAME) is an indispensable tool for studying the role of nitric oxide synthase in various physiological and pathological processes. Its function as a prodrug that converts to the potent NOS inhibitor L-NOARG necessitates careful consideration of experimental conditions, particularly pre-incubation times and the composition of the assay medium. The protocols provided herein offer robust methods for assessing the inhibitory effects of L-NAME on NOS activity, enabling researchers to investigate the intricate roles of NO signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a nitric oxide synthase inhibitor NG-nitro-L-arginine methyl ester on invasion of human colorectal cancer cell line SL-174T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
L-Arginine Methyl Ester Dihydrochloride: Applications and Protocols in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-Arginine methyl ester dihydrochloride (B599025) is a highly soluble and stable derivative of the semi-essential amino acid L-Arginine.[1] Its enhanced stability and solubility make it a valuable compound for a variety of cell culture applications, primarily centered around its role as a precursor to L-Arginine and subsequent downstream metabolic pathways. The esterification of the carboxyl group facilitates its transport across the cell membrane, where it is hydrolyzed by intracellular esterases to release L-Arginine. This intracellular delivery mechanism makes it a potent tool for studying the effects of L-Arginine in cellular processes.
The primary applications of L-Arginine methyl ester dihydrochloride in cell culture include:
-
Nitric Oxide (NO) Production Studies: As a direct precursor to L-Arginine, the substrate for nitric oxide synthase (NOS), this compound is utilized to investigate the role of NO in a myriad of physiological and pathological processes.[1] These include vasodilation, neurotransmission, and the immune response. By providing a readily available intracellular pool of L-Arginine, it allows for the controlled stimulation of NO production.
-
Cancer Research: The role of L-Arginine and its derivatives in cancer biology is multifaceted. L-Arginine deprivation can induce apoptosis in certain cancer cell lines, while supplementation can have complex effects on cell proliferation.[2] this compound can be employed to study the dose-dependent effects of intracellular L-Arginine on cancer cell viability, proliferation, and apoptosis. Some derivatives, such as N-nitro-L-arginine methyl ester (L-NAME), act as NOS inhibitors and have been shown to sensitize cancer cells to apoptosis.[2]
-
Immunology Research: L-Arginine is crucial for the proliferation and function of immune cells, particularly T-lymphocytes.[3][4] this compound can be used to supplement cell culture media to study its impact on T-cell activation, differentiation, and effector functions. The metabolic shift in activated T-cells leads to a rapid depletion of intracellular L-Arginine, and supplementation with its methyl ester can help elucidate the metabolic requirements for a sustained immune response.[3]
-
Metabolic and Signaling Pathway Analysis: L-Arginine is a key signaling molecule that can influence pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is central to cell growth, proliferation, and survival.[5][6][7] By providing a controlled intracellular source of L-Arginine, the methyl ester derivative allows for precise investigation of its impact on these critical signaling cascades.
Quantitative Data Summary
The following tables summarize quantitative data for L-Arginine and its derivatives in various cell culture applications. It is crucial to note that optimal concentrations for this compound should be determined empirically for each cell line and experimental condition.
Table 1: L-Arginine Concentrations for Enhanced Cell Proliferation
| Cell Line | L-Arginine Concentration | Effect |
| Human Endometrial RL95-2 | 200 µM - 800 µM | Increased cell proliferation.[8] |
| Murine T-lymphocytes | ≥ 100 µM | Enhanced anti-CD3 stimulated proliferation.[4] |
| Porcine Trophectoderm | 10 µM - 350 µM | Increased proliferation.[7] |
Table 2: Concentrations of L-Arginine Derivatives for Biological Effects
| Compound | Cell Line/System | Concentration | Effect |
| N-nitro-L-arginine methyl ester (L-NAME) | Purified brain NOS | IC50 = 70 µM | Inhibition of nitric oxide synthase.[9] |
| N-nitro-L-arginine (L-NOARG) | Purified brain NOS | IC50 = 1.4 µM | Inhibition of nitric oxide synthase.[9] |
| NG-hydroxymethyl Arg | HT-29, P-388, PC-3, K-562 | Dose-dependent | Inhibition of proliferation and induction of apoptosis.[2] |
| Monomethyl Arg, Dimethyl-Arg | Tobacco tissue cultures | 10 - 100 ppm | Inhibition of growth.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 100 mM). The molecular weight of this compound is 261.15 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated mass of the powder in the appropriate volume of sterile water or PBS. Vortex briefly to ensure complete dissolution. This compound is highly soluble in water.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same volume of water or PBS used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Nitric Oxide Production using the Griess Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound as described in Protocol 2.
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in the same culture medium.
-
Griess Reaction: In a new 96-well plate, add 50 µL of each supernatant sample and standard to separate wells. Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Visualizations
Caption: Intracellular conversion of L-Arginine Methyl Ester.
Caption: L-Arginine mediated activation of the mTOR pathway.
Caption: Workflow for measuring nitric oxide production.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Role of arginine and its methylated derivatives in cancer biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Effects of L-arginine on the proliferation of T lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanisms of L-Arginine Metabolism Disorder in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving L-Arginine methyl ester dihydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine methyl ester dihydrochloride (B599025) is a cell-permeable derivative of the amino acid L-arginine. It serves as a precursor to nitric oxide (NO) and is a key molecule in various physiological processes.[1] Its high solubility and stability make it a valuable tool in a wide range of research applications, from cardiovascular studies to pharmaceutical development.[1] This document provides detailed protocols for the dissolution of L-Arginine methyl ester dihydrochloride for experimental use and an overview of its role in key signaling pathways.
Physicochemical Properties and Solubility
Table 1: Estimated Solubility of this compound
| Solvent/Buffer | Estimated Solubility | Remarks |
| Water | Highly Soluble | Based on the high solubility of similar arginine salts. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Freely Soluble | L-Arginine hydrochloride is freely soluble in PBS.[3] |
| Ethanol | Sparingly Soluble (~3 mg/mL) | Based on the solubility of L-Arginine hydrochloride.[3] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (~3-5 mg/mL) | Based on the solubility of L-Arginine hydrochloride.[3] |
| Dimethylformamide (DMF) | Sparingly Soluble (~5 mg/mL) | Based on the solubility of L-Arginine hydrochloride.[3] |
Note: The solubility values for Ethanol, DMSO, and DMF are estimations based on the properties of L-Arginine hydrochloride and should be confirmed empirically.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM)
This protocol is suitable for most cell culture and in vitro experiments where an aqueous solution is required.
Materials:
-
This compound (MW: 261.15 g/mol )
-
Sterile, deionized or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 10 mL of a 100 mM stock solution, weigh 261.15 mg.
-
Dissolution: Add the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. For short-term storage (up to one day), the solution can be kept at 4°C.[3]
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol is for applications requiring a non-aqueous stock solution.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Sterile conical tubes
-
Vortex mixer
-
Sterile storage tubes
Procedure:
-
Weighing: Weigh the desired amount of this compound.
-
Dissolution: In a sterile conical tube, add the appropriate volume of anhydrous DMSO or DMF. For example, to prepare a 10 mM stock solution in DMSO (based on an estimated solubility of ~3 mg/mL), you would dissolve approximately 2.6 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C in tightly sealed tubes to prevent moisture absorption.
Table 2: Recommended Stock and Working Concentrations
| Application | Typical Stock Solution Concentration | Typical Working Concentration | Solvent |
| Cell Culture | 100 mM - 1 M | 100 µM - 10 mM | Sterile Water or PBS |
| In Vitro Enzyme Assays | 10 mM - 100 mM | 1 µM - 1 mM | Assay Buffer |
| In Vivo Studies | Varies (e.g., 30-300 mg/kg) | Varies | Sterile Saline |
Signaling Pathways
L-Arginine and its derivatives are integral to several critical signaling pathways, most notably the Nitric Oxide (NO) pathway and the mTOR pathway.
L-Arginine and Nitric Oxide Synthesis
L-Arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide, a crucial signaling molecule in the cardiovascular, nervous, and immune systems.
Caption: The L-Arginine-Nitric Oxide Synthesis Pathway.
L-Arginine and the mTOR Signaling Pathway
L-Arginine is also a key activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism.
Caption: L-Arginine Activation of the mTORC1 Signaling Pathway.
Experimental Workflow for Dissolving this compound
The following diagram outlines the general workflow for preparing a sterile aqueous solution of this compound for use in cell culture experiments.
Caption: Workflow for Preparing an Aqueous Stock Solution.
References
Application Notes and Protocols for L-Arginine Methyl Ester Dihydrochloride as a Substrate for Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of L-arginine methyl ester dihydrochloride (B599025) in the context of nitric oxide synthesis, including its proposed mechanism of action, relevant quantitative data for the natural substrate L-arginine and the related inhibitor L-NAME, and detailed protocols for its evaluation.
Data Presentation
For comparative purposes, the following tables summarize the kinetic parameters for the natural NOS substrate, L-arginine, and the inhibitory constants for the widely studied NOS inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME).
Table 1: Kinetic Parameters of L-Arginine for Nitric Oxide Synthase Isoforms
| NOS Isoform | Species | K_m_ (μmol/L) | Source(s) |
| nNOS | Human | 1.5 - 6.0 | [1] |
| nNOS | Rat | 1.5 - 14 | [1] |
| nNOS | Bovine | 2.0 - 3.3 | [1] |
| eNOS | Human | 0.9 - 4.4 | [1] |
| eNOS | Bovine | 3.0 - 5.0 | [1] |
| iNOS | Human | 2.2 - 22 | [1] |
| iNOS | Murine | 2.3 - 14 | [1] |
| iNOS | Rat | 19 - 32 | [1] |
Table 2: Inhibitory Parameters of N(G)-nitro-L-arginine methyl ester (L-NAME)
| Parameter | Condition | Value | Source(s) |
| IC_50_ | Purified brain NOS (freshly dissolved L-NAME) | 70 μM | |
| IC_50_ | Purified brain NOS (L-NOARG, the active metabolite) | 1.4 μM | |
| Hydrolysis Half-life | Buffer (pH 7.4) | 365 ± 11.2 min | |
| Hydrolysis Half-life | Human Plasma | 207 ± 1.7 min | |
| Hydrolysis Half-life | Whole Blood | 29 ± 2.2 min |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following protocols are designed to assess the efficacy of L-arginine methyl ester dihydrochloride as a precursor for NO production.
Protocol 1: Determination of Nitric Oxide Production in Cultured Cells using the Griess Assay
This protocol measures the accumulation of nitrite (a stable oxidation product of NO) in the cell culture medium.
Materials:
-
This compound
-
L-Arginine (positive control)
-
N(G)-nitro-L-arginine methyl ester (L-NAME; negative control)
-
Cell line of interest (e.g., endothelial cells like HUVECs, or macrophage-like cells like RAW 264.7)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Nitrate Reductase (optional, for total NOx measurement)
-
NADPH (for nitrate reductase)
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents:
-
Prepare stock solutions of L-arginine methyl ester, L-arginine, and L-NAME in serum-free medium.
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in culture medium.
-
-
Cell Treatment:
-
Wash the confluent cell monolayer with PBS.
-
Add fresh serum-free medium containing the desired concentrations of L-arginine methyl ester, L-arginine, or L-NAME. Include a vehicle-only control.
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.
-
Compare the NO production in cells treated with L-arginine methyl ester to the controls.
-
Protocol 2: Measurement of NOS Activity in Cell or Tissue Lysates using the L-Citrulline Assay
This is a direct and highly specific assay for NOS activity that measures the conversion of radiolabeled L-arginine to L-citrulline.[2] This protocol can be adapted to test if L-arginine methyl ester can be hydrolyzed to L-arginine by the lysate to fuel the NOS reaction.
Materials:
-
L-[³H]-Arginine
-
This compound
-
Cell or tissue homogenates
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin)
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na+ form), equilibrated in Stop Buffer
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Lysate Preparation:
-
Homogenize cells or tissues in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixture containing the cell/tissue lysate, Reaction Buffer, and L-[³H]-Arginine.
-
For the experimental group, add this compound.
-
Include a control group without L-arginine methyl ester.
-
Prepare a background control with a NOS inhibitor (e.g., L-NAME) to determine non-specific L-citrulline formation.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the lysate and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold Stop Buffer.
-
-
Separation of L-Citrulline:
-
Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged L-[³H]-Arginine will bind to the resin, while the neutral L-[³H]-Citrulline will flow through.
-
Collect the eluate.
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of L-[³H]-Citrulline produced, which is directly proportional to the NOS activity.
-
Compare the NOS activity in the presence and absence of L-arginine methyl ester to determine its effect on L-arginine availability for the enzyme.
-
Conclusion
This compound is a promising compound for research and development in fields requiring the modulation of nitric oxide synthesis. Its high solubility and stability make it an excellent candidate for use as a prodrug to increase intracellular L-arginine levels. The provided protocols offer robust methods to evaluate its efficacy in cellular and enzymatic systems, thereby facilitating a deeper understanding of its potential therapeutic applications. Researchers should consider the potential role of intracellular esterases in the bioactivation of this compound when designing experiments and interpreting results.
References
Application Notes and Protocols for the Quantitative Analysis of L-Arginine Methyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-Arginine methyl ester dihydrochloride. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely used for the separation and quantification of amino acids and their derivatives.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Application Note:
High-Performance Liquid Chromatography (HPLC) is a robust and widely employed technique for the analysis of L-Arginine and its derivatives.[1][2][3] This method is suitable for various sample matrices, including plasma, urine, and cell culture supernatants.[3] The protocol detailed below describes a reversed-phase HPLC method, which often involves pre-column derivatization to enhance detection by UV or fluorescence.[2][3][4]
Experimental Protocol:
1. Sample Preparation (from plasma): [3]
-
Perform solid-phase extraction (SPE) using a cation-exchange cartridge to isolate L-Arginine methyl ester and related compounds.[3][4]
-
Wash the cartridge to eliminate interfering substances.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute it in a suitable buffer.[3]
2. Derivatization: [3]
-
Mix the extracted sample with a derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).[2][3][4]
-
Incubate the mixture for a brief period to ensure the derivatization reaction is complete.[3]
3. HPLC-UV/Fluorescence Analysis:
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or a similar C18 column.[1][5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5, with an ion-pairing agent like octane (B31449) sulfonic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][5]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection:
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.[4]
4. Quantification:
-
Prepare a standard curve by analyzing a series of known concentrations of this compound.
-
Plot the peak area versus concentration to generate a linear regression curve.[4]
-
Determine the concentration of the analyte in the samples by comparing their peak areas to the standard curve.
Quantitative Data Summary for HPLC Methods:
| Parameter | L-Arginine | L-NMMA | ADMA | SDMA | Reference |
| Linearity (R²) | >0.9995 | >0.9995 | >0.9995 | >0.9995 | [4] |
| Limit of Detection (LOD) | 0.21 µM | 0.025 µM | 0.007 µM | 0.005 µM | [4] |
| Inter-day CV (%) | ≤5% | 10.4% (human plasma) | ≤5% | ≤5% | [4] |
Note: Data presented is for L-Arginine and its methylated derivatives, which can serve as a reference for method development for this compound.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based quantification of L-Arginine derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification
Application Note:
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying L-Arginine and its derivatives in complex biological matrices due to its high sensitivity and specificity.[2] This technique often utilizes hydrophilic interaction liquid chromatography (HILIC) to retain and separate these polar compounds without the need for derivatization.[6][7]
Experimental Protocol:
1. Sample Preparation: [6]
-
To a 25 µL sample (plasma or calibrator), add a stable isotope-labeled internal standard (e.g., U-¹³C₆ L-arginine).
-
Incubate at room temperature for 10 minutes.
-
Precipitate proteins by adding 10 volumes of 0.1% formic acid in isopropanol.
-
Agitate for 10 minutes and then centrifuge at 16,000g.
-
Collect the supernatant for LC-MS/MS analysis.
-
Chromatographic System: A suitable HPLC or UPLC system.
-
Column: A HILIC column or a C18 reversed-phase column.[5][6]
-
Mobile Phase A: 0.1% formic acid in water or a mixture of acetonitrile and methanol (B129727) with formic acid.[5][6]
-
Mobile Phase B: 0.1% formic acid in methanol or water with formic acid.[5][6]
-
Gradient: A linear gradient is typically used to separate the analytes.[6]
-
Flow Rate: 0.2 ml/min.[6]
-
Column Temperature: 30°C.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The parent and fragment ions for L-Arginine are typically m/z 175.2 and 70.1, respectively.[2]
3. Quantification:
-
Calibration curves are generated by plotting the peak area ratios of the analyte to the internal standard against the nominal analyte concentrations.
-
Linear regression analysis is used to evaluate the results.[5]
Quantitative Data Summary for LC-MS/MS Methods:
| Parameter | ADMA | SDMA | L-NMMA | Ornithine | Arginine | Homoarginine | Citrulline | Reference |
| Linear Range (µM) | 0.023–6.0 | 0.021–5.5 | 0.019–5.0 | 0.030–250 | 0.030–250 | 0.019–5.0 | 0.030–250 | [5] |
| Correlation Coefficient (r) | 0.9935 | 0.9996 | 0.9917 | 0.9913 | 0.9931 | 0.9982 | 0.9975 | [5] |
| LLOQ (µM) | 0.093 | 0.042 | 0.039 | 0.061 | 0.030 | 0.078 | 0.061 | [5] |
| Intra-day Precision (%) | 2.8 - 9.7 | 2.8 - 9.7 | 2.8 - 9.7 | 2.8 - 9.7 | 2.8 - 9.7 | 2.8 - 9.7 | 2.8 - 9.7 | [5] |
| Inter-day Precision (%) | < 9.8 | < 9.8 | < 9.8 | < 9.8 | < 9.8 | < 9.8 | < 9.8 | [5] |
| Accuracy (%) | 88 - 112 | 88 - 112 | 88 - 112 | 88 - 112 | 88 - 112 | 88 - 112 | 88 - 112 | [5] |
Note: This data for related metabolites provides a strong starting point for developing a validated method for this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS-based quantification of L-Arginine derivatives.
Spectroscopic and Other Analytical Techniques
While HPLC and LC-MS are the most common quantitative methods, other techniques can be used for characterization and qualitative analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural confirmation of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Potentiometric Titration: Can be used for the assay of L-Arginine hydrochloride, and likely adaptable for the methyl ester form, by titrating with a standard solution of perchloric acid.[8]
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for qualitative analysis and to check for impurities.
These methods are generally less suited for high-throughput quantitative analysis in complex biological matrices but are valuable for initial characterization and purity assessment of the compound itself.
References
- 1. ijirt.org [ijirt.org]
- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biospectra.us [biospectra.us]
Application Notes and Protocols for In Vivo Administration of L-Arginine Methyl Ester Dihydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of L-Arginine methyl ester dihydrochloride (B599025) in animal models. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and diagrams of associated signaling pathways and experimental workflows.
Introduction
L-Arginine methyl ester dihydrochloride is a derivative of the semi-essential amino acid L-Arginine. It is often used in research as a more soluble form of L-Arginine, facilitating its administration in vivo. L-Arginine is a critical substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in various physiological processes including vasodilation, neurotransmission, and immune regulation[1][2]. Consequently, the administration of L-Arginine and its esters is a common strategy to investigate the roles of the L-Arginine-NO pathway in various pathological conditions.
In animal models, high doses of L-Arginine have been shown to induce acute pancreatitis, providing a valuable model to study the pathophysiology of this disease[3][4]. Furthermore, L-Arginine supplementation has been investigated for its potential therapeutic effects in cardiovascular diseases, stress, and as a modulator of the immune response[1][5].
Key Applications in Animal Models
-
Induction of Acute Pancreatitis: High-dose administration of L-Arginine or its salts is a widely used non-invasive model to induce acute necrotizing pancreatitis in rodents. This model is valued for its high reproducibility and the close resemblance of the induced histopathological changes to human acute pancreatitis[3].
-
Cardiovascular Research: As a precursor to the vasodilator nitric oxide, this compound is utilized in studies investigating blood pressure regulation, endothelial function, and myocardial blood flow[1].
-
Metabolic Studies: The administration of L-Arginine and its derivatives allows for the investigation of its role in metabolic pathways, including the mTOR signaling pathway which is crucial for protein synthesis and cell growth[6][7][8].
-
Neuroscience Research: The L-Arginine-NO pathway is implicated in neurotransmission and neuronal function. Animal studies have explored the effects of modulating this pathway on pain perception, anxiety, and depression-like behaviors[9][10].
-
Immunology and Oncology Research: L-Arginine metabolism plays a role in T-cell function and anti-tumor immunity. Studies have investigated how L-Arginine levels impact T-cell survival and anti-tumor activity[11]. The NOS inhibitor, L-NAME, has been studied for its potential to reduce cancer therapy-induced side effects and inhibit tumor growth[12].
Experimental Protocols
Induction of Acute Pancreatitis in Mice
This protocol describes the induction of acute pancreatitis in mice using intraperitoneal administration of L-Arginine hydrochloride. While the user requested information on this compound, the hydrochloride salt is predominantly documented for this specific application. The principles of administration and observation remain relevant.
Materials:
-
L-Arginine hydrochloride
-
Physiological saline (0.9% NaCl)
-
pH meter and adjustment solutions (e.g., NaOH)
-
Syringes and needles (25-27 gauge)
-
Animal balance
-
Male C57BL/6, BALB/c, or FVB/n mice (8-10 weeks old)
Procedure:
-
Preparation of L-Arginine Solution:
-
Prepare an 8% (w/v) solution of L-Arginine hydrochloride in physiological saline.
-
Adjust the pH of the solution to 7.0 - 7.4 using a pH meter and dropwise addition of NaOH.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
-
Animal Preparation:
-
House the mice under standard laboratory conditions with free access to food and water.
-
Fast the mice overnight before the experiment, with water provided ad libitum.
-
Weigh each mouse to determine the correct dosage.
-
-
Administration:
-
Administer L-Arginine solution via intraperitoneal (i.p.) injection.
-
A common and effective dosing regimen is two injections of 4 g/kg body weight, given one hour apart[4]. Other reported doses include 2x2 g/kg, 1x8 g/kg, 2x4.7 g/kg, or 2x5 g/kg[3]. The choice of dose and mouse strain can significantly affect the severity of pancreatitis and mortality[4].
-
Control animals should receive an equivalent volume of physiological saline.
-
-
Post-Administration Monitoring and Sample Collection:
-
Monitor the animals for signs of distress. High doses of L-Arginine can cause significant mortality not directly related to pancreatitis[4].
-
Sacrifice the animals at a predetermined time point, typically 72 hours after the first injection, for tissue and blood collection.
-
Collect blood for serum amylase and lipase (B570770) analysis.
-
Harvest the pancreas for histopathological examination (e.g., H&E staining for edema, inflammation, and necrosis) and other biochemical assays.
-
Investigation of Anti-Stress and Adaptogenic Activity in Rats
This protocol outlines the oral administration of L-Arginine to assess its anti-stress effects in a cold-hypoxia-restraint (C-H-R) model in rats.
Materials:
-
L-Arginine
-
Distilled water
-
Gastric cannula
-
Male Wistar rats (180 ± 20 g)
-
C-H-R exposure chamber (5°C, 428 mmHg)
Procedure:
-
Preparation of L-Arginine Solution:
-
Dissolve L-Arginine in distilled water to the desired concentrations (e.g., for doses of 12.5, 25, 50, 100, 200, and 500 mg/kg body weight)[5].
-
-
Animal Preparation:
-
Acclimatize rats to laboratory conditions.
-
Fast the rats overnight before the experiment.
-
-
Administration:
-
Administer a single oral dose of L-Arginine (in a volume of 0.5 ml) using a gastric cannula 30 minutes prior to C-H-R exposure[5].
-
Control rats receive an equivalent volume of distilled water.
-
-
C-H-R Exposure and Monitoring:
-
Expose the rats to the C-H-R stress model.
-
Monitor the time taken for the rectal temperature to drop to 23°C (Trec 23°C) during exposure and the time for recovery to 37°C (Trec 37°C) at normal atmospheric pressure and 32 ± 1°C as biomarkers of anti-stress activity[5].
-
-
Biochemical Analysis:
-
Collect blood samples to measure biochemical indices of oxidative stress, such as malondialdehyde (MDA) levels in plasma[5].
-
Quantitative Data Summary
| Animal Model | Compound Administered | Dosage | Route of Administration | Key Findings | Reference |
| Acute Pancreatitis | |||||
| Mice (C57BL/6) | L-Arginine-HCl (10%) | 2x4 g/kg, 3x3 g/kg, 4x2.5 g/kg (1-hour intervals) | Intraperitoneal (i.p.) | 3x3 g/kg and 4x2.5 g/kg doses were more effective in inducing pancreatitis with lower mortality compared to 2x4 g/kg. | [4] |
| Mice (BALB/c) | L-Arginine-HCl | 2x4 g/kg (1-hour interval) | Intraperitoneal (i.p.) | Lower concentrations of L-Arginine solution (5-8%) were found to be better for inducing AP. | [4] |
| Food Intake | |||||
| Rats | L-Arginine | 4 and 8 mmol/kg | Intraperitoneal (i.p.) | Significantly reduced food intake 0-1 hour after administration compared to saline. | [13] |
| Mice | L-Arginine | 12 mmol/kg | Intraperitoneal (i.p.) | Significantly reduced food intake 0-1 hour and 4-8 hours after administration. | [13] |
| Mice (wt and GPRC6a-KO) | L-Arginine | 16 or 24 mmol/kg | Oral | Significantly reduced food intake 0-1 hour after administration in both genotypes. | [13] |
| Cardiovascular Effects | |||||
| Healthy Humans | L-Arginine | 20 g/day for 28 days | Oral | No significant effect on forearm blood flow responses to acetylcholine. | [14] |
| Rats | N(G)-nitro-L-arginine methyl ester (L-NAME) | 15 µmol/kg | Intraperitoneal (i.p.) | Reduced blood flow to the gastrointestinal tract, pancreas, and liver at 1 hour. Effects lasted 3-6 hours depending on the organ. | [15] |
| Rabbits | N(G)-nitro-L-arginine methyl ester (L-NAME) | 30 mg/kg daily for 3 days, then a final dose | Intravenous (i.v.) | Significantly lowered the minimal alveolar concentration (MAC) of isoflurane (B1672236). | [16] |
| Anti-Stress Effects | |||||
| Rats | L-Arginine | 100 and 200 mg/kg | Oral | Effective in providing anti-stress and adaptogenic activity in the C-H-R model. | [5] |
| Reproductive Effects | |||||
| Pregnant Rats | L-Arginine (co-administered with L-NAME) | 500 mg/kg | Oral | Significantly increased maternal body weight, fetal weight, and nitric oxide concentrations compared to L-NAME alone. | [17] |
Signaling Pathways and Experimental Workflows
L-Arginine and the mTOR Signaling Pathway
L-Arginine has been shown to stimulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This is a crucial mechanism for its effects on tissue growth and repair.
Caption: L-Arginine activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.
L-Arginine and the Nitric Oxide (NO) Pathway
L-Arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO). This compound acts as a pro-drug, delivering L-Arginine for this pathway. Conversely, N(G)-nitro-L-arginine methyl ester (L-NAME) is a commonly used inhibitor of NOS in experimental models.
Caption: The L-Arginine-NO signaling pathway and the points of action for L-Arginine methyl ester and L-NAME.
Experimental Workflow for In Vivo Administration Studies
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Catabolism and safety of supplemental L-arginine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Methodology of L-Arginine-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-stress and Adaptogenic Activity of l-Arginine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-NG-nitro arginine methyl ester exhibits antinociceptive activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perinatal N(G)-Nitro-L-arginine methyl ester administration decreases anxiety- and depression-like behaviors in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L‐arginine promotes gut hormone release and reduces food intake in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Duration of the hemodynamic effects of N(G)-nitro-L-arginine methyl ester in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NitroG-L-arginine methyl ester reduces the minimal alveolar concentration of isoflurane in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Synthesis Using L-Arginine Methyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine and arginine-rich peptides are of significant interest in biomedical research and drug development due to their diverse biological activities. These peptides are known for their roles in cell penetration, antimicrobial activity, and modulation of protein aggregation associated with diseases like Alzheimer's.[1][2] The synthesis of arginine-containing peptides, however, presents unique challenges due to the highly basic and nucleophilic nature of the guanidinium (B1211019) group in the arginine side chain.[3]
L-Arginine methyl ester dihydrochloride (B599025) is a versatile starting material, particularly in solution-phase peptide synthesis (SPPS), where the methyl ester serves as a protecting group for the C-terminal carboxyl group. This allows for the stepwise elongation of the peptide chain from the N-terminus. The dihydrochloride salt form ensures the stability of the compound but requires neutralization prior to the coupling reaction.
These application notes provide detailed protocols for the use of L-Arginine methyl ester dihydrochloride in the synthesis of dipeptides, a fundamental step in the generation of more complex arginine-containing peptides.
Applications
This compound is primarily utilized in:
-
Solution-Phase Peptide Synthesis: It serves as the C-terminal residue, with the methyl ester protecting the carboxylic acid. This is particularly useful for the synthesis of shorter peptides or peptide fragments that may be later used in segment condensation.[4]
-
Synthesis of Arginine-Based Surfactants: The free α-amino group can be acylated with long-chain fatty acids to produce cationic surfactants with antimicrobial properties.[5][6]
-
Fragment Condensation: After deprotection of the N-terminus of a peptide chain ending with arginine methyl ester, it can be coupled with another peptide fragment that has a free C-terminus.
-
Biomedical Research: As a precursor in the synthesis of custom peptides for studying protein-protein interactions, enzyme inhibition, and as cell-penetrating peptides.[7][8]
Challenges in Arginine-Containing Peptide Synthesis
The synthesis of peptides containing arginine is often complicated by several factors:
-
Side Chain Protection: The strongly basic guanidinium group requires robust protection during synthesis to prevent unwanted side reactions. In the case of this compound, the guanidinium group is protonated as a hydrochloride salt, which provides some protection but may require specific coupling conditions.
-
Lactam Formation: During the activation of the carboxyl group of an N-terminally protected arginine, intramolecular cyclization can occur, leading to the formation of a δ-lactam and terminating the peptide chain.
-
Steric Hindrance: The bulky nature of the arginine side chain and its protecting groups can lead to incomplete coupling reactions, especially in sequences with consecutive arginine residues.
-
Peptide Aggregation: The highly charged nature of arginine-rich sequences can cause the peptide to aggregate on the solid support in SPPS or in solution, hindering reagent accessibility and lowering synthesis efficiency.
-
Racemization: The activation of the carboxyl group can lead to racemization, especially when using certain coupling reagents. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help minimize this.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-Arg-OMe)
This protocol describes the synthesis of N-α-tert-butyloxycarbonyl-L-alanyl-L-arginine methyl ester.
Materials:
-
This compound
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (10 mmol) in chloroform (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (21 mmol) dropwise while stirring.
-
Stir the reaction mixture for 15 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Ala-OH (10 mmol) and HOBt (10 mmol) in chloroform (20 mL).
-
Add DCC (10 mmol) to the Boc-Ala-OH solution and stir for 5 minutes at 0 °C.
-
Add the activated Boc-Ala-OH solution to the neutralized L-Arginine methyl ester solution.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 36 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with chloroform (30 mL) and combine the filtrates.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and saturated sodium chloride solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization from chloroform and petroleum ether to yield a semi-solid mass of Boc-Ala-Arg-OMe.
-
Protocol 2: Saponification of the Dipeptide Methyl Ester (Boc-Ala-Arg-OH)
This protocol describes the deprotection of the methyl ester to yield the free carboxylic acid.
Materials:
-
Boc-Ala-Arg-OMe
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
Procedure:
-
Saponification:
-
Dissolve the Boc-Ala-Arg-OMe (5 mmol) in methanol (20 mL).
-
Cool the solution to 0 °C.
-
Add 1 M NaOH solution dropwise until the pH reaches approximately 12.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), neutralize the solution to pH 7 with 1 M HCl.
-
-
Extraction and Isolation:
-
Evaporate the methanol under reduced pressure.
-
Add water (20 mL) to the residue and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, Boc-Ala-Arg-OH.
-
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of Boc-Ala-Arg-OMe. Note: This data is for representative purposes and actual results may vary.
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | - |
| Coupled Amino Acid | Boc-L-Alanine | - |
| Coupling Reagent | DCC/HOBt | - |
| Yield of Crude Dipeptide | 85% | Gravimetric |
| Purity of Crude Dipeptide | >90% | HPLC |
| Yield after Purification | 75% | Gravimetric |
| Final Purity | >98% | HPLC |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated: 374.23 g/mol | ESI-MS |
| [M+H]⁺ found: 374.25 g/mol |
Visualizations
Workflow for Solution-Phase Dipeptide Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of Arginine Based Monopeptides as Cationic Surfactants from Pure Amino Acid [article.sapub.org]
- 5. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. japer.in [japer.in]
Application of L-Arginine Methyl Ester Dihydrochloride in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine methyl ester dihydrochloride (B599025), a highly soluble and stable derivative of the amino acid L-arginine, is a versatile compound with significant applications in pharmaceutical formulations.[1][2] Its primary role stems from its ability to serve as a precursor for nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation.[1][2] This property makes it a valuable ingredient in formulations targeting cardiovascular diseases, erectile dysfunction, and wound healing.[1][2][3] Furthermore, its cationic nature is being explored for enhancing the delivery of therapeutic agents across cellular membranes.[1] This document provides detailed application notes and experimental protocols for the utilization of L-Arginine methyl ester dihydrochloride in various pharmaceutical formulations.
Key Applications in Pharmaceutical Formulations
-
Nitric Oxide-Donating Agent: The principal application of this compound is as a substrate for nitric oxide synthase (NOS) to produce NO.[1][2] This is crucial in formulations aimed at improving blood flow and reducing blood pressure.[1]
-
Enhanced Drug Delivery: The positively charged guanidinium (B1211019) group of the arginine moiety can interact with negatively charged cell membranes, potentially facilitating the cellular uptake of associated drug molecules.[1]
-
Protein Stabilization: Arginine and its derivatives are known to act as protein stabilizers in liquid formulations by suppressing aggregation and reducing viscosity, particularly in high-concentration protein formulations.
-
Wound Healing Formulations: By promoting NO synthesis, this compound can enhance blood flow and collagen synthesis at the wound site, thereby accelerating tissue repair.[1][2]
-
Topical and Transdermal Delivery: Its favorable solubility profile allows for its incorporation into various topical formulations like hydrogels and creams for localized delivery.
Signaling Pathway
The primary mechanism of action of this compound is its conversion to L-arginine, which then enters the Nitric Oxide signaling pathway.
Caption: L-Arginine Methyl Ester to Nitric Oxide Signaling Pathway.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₄O₂·2HCl | [1][2] |
| Molecular Weight | 261.15 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 192-194 °C | [3] |
| Solubility | Highly soluble in water | [1][2] |
| Purity (HPLC) | ≥98.0% | [4] |
Table 2: Representative Data for Arginine-Based Nanoparticle Formulations
Note: The following data is representative of arginine-based nanoparticle systems and may be used as a starting point for formulations with this compound.
| Formulation Parameter | Drug | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Nanoparticles | Promethazine HCl | L-Arginine Polyamide | 193.63 ± 39.1 | 0.467 ± 0.06 | Not Reported | [5] |
| Nanoparticles | Lumbrokinase | N,N,N-Trimethyl Chitosan | 232.0 | 0.153 | 52.7 ± 2.5 |[6] |
Table 3: Representative In Vitro Release Data for Arginine-Containing Hydrogels
Note: This data illustrates the controlled release profile achievable with arginine-containing hydrogels and can serve as a model for this compound formulations.
| Time (hours) | Cumulative Release (%) - Formulation F5 (1% L-arginine) | Reference |
|---|---|---|
| 1 | ~15 | [3] |
| 2 | ~25 | [3] |
| 4 | ~40 | [3] |
| 8 | ~60 | [3] |
| 12 | ~75 | [3] |
| 24 | ~90 |[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.
Caption: Workflow for Liposome Preparation.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol (organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by gentle rotation above the lipid phase transition temperature.
-
Size Reduction: Subject the resulting multilamellar vesicle (MLV) suspension to probe sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size) to form small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
Protocol 2: Determination of Encapsulation Efficiency using HPLC
This protocol outlines the indirect method for determining the encapsulation efficiency of this compound in a nanoparticle or liposomal formulation.
Procedure:
-
Separation of Free Drug: Separate the formulated nanoparticles/liposomes from the aqueous medium containing unencapsulated drug using a suitable method like ultracentrifugation or centrifugal filter devices.
-
Quantification of Free Drug: Quantify the concentration of this compound in the supernatant/filtrate using a validated HPLC method. A common method involves pre-column derivatization followed by UV or fluorescence detection.
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis bag method for assessing the in vitro release profile of this compound from a formulation.[7]
Procedure:
-
Place a known amount of the this compound formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of released this compound in the collected aliquots using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Biocompatibility Assessment using MTT Assay
This protocol provides a general method for evaluating the cytotoxicity of this compound formulations on a selected cell line.[8][9][10][11][12]
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., NIH3T3, HaCaT) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 5: Cellular Uptake Study using Fluorescence Microscopy
This protocol describes a qualitative method to visualize the cellular uptake of formulations containing a fluorescently labeled version of L-Arginine methyl ester or a co-encapsulated fluorescent dye.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently labeled formulation for a specific time period.
-
Washing: Wash the cells with PBS to remove any non-internalized formulation.
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Optionally, stain the cell nuclei with a nuclear stain like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake of the fluorescent formulation using a fluorescence microscope.
Conclusion
This compound holds considerable promise for a range of pharmaceutical applications due to its favorable physicochemical properties and its role as a nitric oxide precursor. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore and optimize its use in novel drug delivery systems and therapeutic formulations. Further research focusing on generating specific quantitative data for various formulations of this compound will be crucial for its successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Cutting-edge biomaterials for advanced biomedical uses: self-gelation of l -arginine-loaded chitosan/PVA/vanillin hydrogel for accelerating topical wo ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04430D [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. Taste Masking of Promethazine Hydrochloride Using l-Arginine Polyamide-Based Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 7. expresspharma.in [expresspharma.in]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Troubleshooting & Optimization
troubleshooting L-Arginine methyl ester dihydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Arginine methyl ester dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is L-Arginine methyl ester dihydrochloride and what are its common applications in research?
A1: this compound is a derivative of the amino acid L-Arginine. It is commonly used in biomedical research as a precursor for nitric oxide (NO), a critical signaling molecule in various physiological processes.[1] Its primary applications include cardiovascular research, where it is studied for its effects on blood flow and vascular health, and in studies related to sports nutrition and wound healing.[1] It serves as a substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO.[2][3]
Q2: What are the general solubility properties of this compound?
A2: this compound is generally characterized by its high solubility and stability in aqueous solutions.[1] While specific quantitative data is limited, its hydrochloride salt form enhances its solubility in polar solvents. For comparison, related arginine compounds exhibit good solubility in water and varying degrees of solubility in organic solvents like ethanol, DMSO, and DMF.[4][5]
Q3: How does the ester group in L-Arginine methyl ester affect its properties compared to L-Arginine?
A3: The methyl ester group in L-Arginine methyl ester can increase its lipophilicity compared to the parent L-Arginine molecule. This can potentially facilitate its transport across cell membranes.[6] In experimental settings, the ester group may be cleaved by cellular esterases, releasing L-Arginine intracellularly to act as a substrate for nitric oxide synthase.
Q4: What is the stability of this compound in solution?
A4: this compound is considered to have good stability in solution, which is advantageous for its use in various experimental formulations.[1] However, the stability of ester compounds in aqueous solutions can be pH and temperature-dependent. It is advisable to prepare fresh solutions for experiments and avoid long-term storage of aqueous solutions unless stability data for the specific conditions is available. For related compounds, it is often recommended not to store aqueous solutions for more than one day.[4][5]
Troubleshooting Guide
Issue 1: Difficulty in Dissolving this compound
Symptoms:
-
The compound does not fully dissolve, leaving a suspension or precipitate.
-
The dissolution process is very slow.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Solvent Volume | Increase the volume of the solvent. Refer to the solubility data of related compounds for guidance on approximate concentrations. |
| Inappropriate Solvent | While highly soluble in aqueous solutions, ensure you are using a suitable solvent. For stock solutions, consider using sterile, deionized water or a buffer appropriate for your experiment (e.g., PBS). |
| Low Temperature | The solubility of arginine and its derivatives generally increases with temperature. Gentle warming (e.g., to 37°C) and stirring can aid dissolution. Avoid excessive heat which could lead to degradation. |
| pH of the Solution | The solubility of amino acid derivatives can be pH-dependent. The dihydrochloride salt should readily dissolve in neutral aqueous solutions. If you are using a buffered solution, ensure the pH is compatible with the compound's stability and your experimental design. |
| Hygroscopic Nature of the Compound | The compound may have absorbed moisture, leading to clumping. Ensure the product is stored in a dry, desiccated environment.[7] If clumping occurs, gentle trituration with a spatula before adding the solvent may help. |
Issue 2: Precipitation of the Compound After Dissolution
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate over time or upon cooling.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Supersaturated Solution | The initial concentration may be too high for the solution to remain stable at a lower temperature. Try preparing a less concentrated solution or gently warm the solution before use to redissolve the precipitate. |
| Change in pH | The pH of the solution may have shifted, affecting solubility. This can sometimes occur due to the absorption of atmospheric CO2 in unbuffered solutions.[8] Using a buffered solvent can help maintain a stable pH. |
| Interaction with Other Components | If the compound is being added to a complex medium (e.g., cell culture media), it may be interacting with other components, leading to precipitation. Consider preparing a concentrated stock solution in a simple solvent (e.g., water or PBS) and then diluting it into the final experimental medium. |
Data Presentation
Table 1: Solubility of L-Arginine Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| NG,NG-dimethyl-L-Arginine (hydrochloride) | Water | ~20 mg/mL | [4] |
| PBS (pH 7.2) | ~20 mg/mL | [4] | |
| Ethanol | ~3 mg/mL | [4] | |
| DMSO | ~3 mg/mL | [4] | |
| DMF | ~5 mg/mL | [4] | |
| L-Arginine (hydrochloride) | PBS (pH 7.2) | Freely Soluble | [5] |
| Ethanol | ~3 mg/mL | [5] | |
| DMSO | ~3 mg/mL | [5] | |
| DMF | ~5 mg/mL | [5] | |
| Nα-p-Tosyl-L-arginine methyl ester hydrochloride | Water | 40 mg/mL | |
| NG-Nitro-L-arginine Methyl Ester, Hydrochloride | Water | 50 mg/mL | [7] |
Note: This table provides data for related compounds to serve as a reference due to the limited availability of specific quantitative solubility data for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, deionized water or Phosphate Buffered Saline (PBS)
-
Sterile conical tube or vial
-
Vortex mixer or magnetic stirrer
-
Sterile 0.22 µm filter for sterilization (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Add the appropriate volume of sterile water or PBS to the container.
-
Mixing: Vortex or stir the solution until the powder is completely dissolved. Gentle warming (e.g., water bath at 37°C) can be applied if dissolution is slow.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the solution through a 0.22 µm filter into a new sterile container.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated.
Visualizations
Signaling Pathway: Role of L-Arginine Methyl Ester in Nitric Oxide Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 7. N G -Nitro-L-arginine Methyl Ester, Hydrochloride [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing L-Arginine Methyl Ester Dihydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing L-Arginine methyl ester dihydrochloride (B599025) concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of L-Arginine methyl ester dihydrochloride for cell culture?
The optimal concentration is highly cell-line dependent and also relies on the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and application. However, for general cell culture, concentrations can range from physiological levels found in standard media (e.g., approximately 0.4 mM or 84 mg/L in DMEM) to higher concentrations for specific applications like perfusion cultures, where up to 40 mM has been shown to be effective.[1][2]
Q2: Can this compound affect the pH of my cell culture medium?
Yes, the dihydrochloride salt of L-Arginine methyl ester, when dissolved in culture media at high concentrations, can lower the pH of the medium.[3] A significant drop in pH can induce cellular stress and reduce cell viability. It is essential to monitor the pH of your culture medium after adding the compound and adjust it back to the optimal range for your cells (typically 7.2-7.4) if necessary, using sterile sodium bicarbonate or HEPES buffer.[3]
Q3: What are the potential cytotoxic effects of high concentrations of this compound?
High concentrations of L-arginine can lead to increased production of nitric oxide (NO) through the action of nitric oxide synthase (NOS).[3][4] While NO is an important signaling molecule, excessive levels can be cytotoxic and induce apoptosis.[3][5][6] This toxicity is a significant concern and should be monitored, especially when using high concentrations of this compound.
Q4: How does this compound enter the cells?
L-Arginine and its esters are typically transported into cells via cationic amino acid transporters (CATs). The efficiency of transport can influence the intracellular concentration and subsequent metabolic effects.
Q5: Is this compound soluble in cell culture media?
This compound generally has high solubility in aqueous solutions, including cell culture media.[7] However, it is always good practice to ensure complete dissolution before adding it to your cell culture. For preparing stock solutions, sterile water or a buffered solution like PBS can be used.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of this compound concentration in cell culture.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced Cell Viability/Growth | pH Shift: The dihydrochloride salt may have lowered the medium's pH.[3] | 1. Measure the pH of the culture medium after adding this compound. 2. Adjust the pH to the optimal range (7.2-7.4) using sterile sodium bicarbonate or HEPES.[3] 3. Consider preparing a buffered stock solution.[3] |
| Nitric Oxide (NO) Toxicity: High concentrations can lead to excessive NO production and cytotoxicity.[3] | 1. Perform a dose-response experiment to find a non-toxic concentration. 2. Measure nitrite (B80452) levels in the medium using a Griess assay to assess NO production.[3] 3. Consider co-treatment with a NOS inhibitor (e.g., L-NAME) to confirm NO-dependent cytotoxicity.[3][8] | |
| Metabolic Imbalance: Excessive L-arginine can disrupt cellular metabolic pathways.[3] | 1. Reduce the concentration of this compound.[3] 2. Ensure other essential nutrients in the medium are not limiting.[3] | |
| Inconsistent Experimental Results | Incomplete Dissolution: The compound may not be fully dissolved in the medium. | 1. Ensure the compound is completely dissolved in a small volume of sterile water or PBS before adding it to the bulk medium. 2. Vortex or gently warm the stock solution to aid dissolution. |
| Stock Solution Degradation: Improper storage can lead to loss of activity. | 1. Prepare fresh stock solutions regularly. 2. Store stock solutions at -20°C for long-term storage.[9] | |
| Unexpected Phenotypic Changes | Activation of Signaling Pathways: L-arginine can influence pathways like mTOR, which regulates cell growth and proliferation.[3][4] | 1. Review the literature for known effects of L-arginine on your cell type. 2. Use appropriate controls to distinguish between intended and off-target effects. |
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay for Cell Viability
This protocol is used to determine the optimal, non-toxic concentration range of this compound for a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the treatment medium. Include untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the EC50 or optimal concentration.
Protocol 2: Nitric Oxide (NO) Production Measurement using Griess Assay
This protocol measures nitrite (a stable metabolite of NO) levels in the culture medium as an indicator of nitric oxide production.[3]
Materials:
-
Cell culture supernatant from your experiment
-
Griess Reagent (Component A and Component B)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from your experimental wells.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in culture medium.
-
Griess Reaction:
-
Add 50 µL of cell culture supernatant or standard to each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[3]
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[3]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[3]
-
Data Analysis: Determine the nitrite concentration in your samples by comparing the absorbance to the standard curve.[3]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting logic for reduced cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Mammalian perfusion cultivation at high L-Arginine concentration for efficient production of recombinant protein by increasing perfusion filter transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effects of L-arginine and argininosuccinate synthetase 1 in inducing apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-arginine increases UVA cytotoxicity in irradiated human keratinocyte cell line: potential role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Effects of N(G)-Nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, on IL-2-induced LAK cell generation in vivo and in vitro in healthy and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
preventing degradation of L-Arginine methyl ester dihydrochloride in buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of L-Arginine methyl ester dihydrochloride (B599025) in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for L-Arginine methyl ester dihydrochloride in aqueous buffer solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the methyl ester bond. This reaction yields L-Arginine and methanol. The rate of this hydrolysis is significantly influenced by the pH and temperature of the buffer.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The ester is more susceptible to hydrolysis under neutral to alkaline conditions (pH > 7). In acidic conditions, the rate of hydrolysis is generally slower. For optimal stability, it is recommended to use buffers in the slightly acidic to neutral pH range.
Q3: What is the impact of temperature on the degradation of this compound?
A3: Higher temperatures accelerate the rate of hydrolysis.[1] Therefore, it is crucial to store stock solutions and experimental samples at low temperatures (2-8°C for short-term storage, or frozen at -20°C or -80°C for long-term storage) to minimize degradation.[1]
Q4: Can I autoclave solutions containing this compound?
A4: While L-Arginine itself is relatively stable to autoclaving, the methyl ester is prone to hydrolysis, which is accelerated at high temperatures.[2] Autoclaving solutions of this compound is not recommended as it will lead to significant degradation. Sterilization should be performed by filtration through a 0.22 µm filter.[1]
Q5: Are there any buffer components I should avoid when working with this compound?
A5: Buffers with a high pH, such as Tris buffers at pH 8 or above, can accelerate the hydrolysis of the ester. While Tris can be used at lower pH values, it is important to verify the pH of the final solution. Phosphate buffers, such as PBS, are commonly used, but the stability will still be pH-dependent. Citrate buffers, which are typically used in the acidic pH range, may offer better stability against hydrolysis.
Q6: How can I detect and quantify the degradation of my this compound solution?
A6: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the degradation of this compound.[3][4] This technique allows for the separation and quantification of the parent compound and its primary degradant, L-Arginine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of L-Arginine methyl ester in the stock or working solution. | Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity via HPLC analysis. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| A gradual shift in the pH of the buffer containing L-Arginine methyl ester. | Hydrolysis of the ester bond releases a carboxylic acid group from the newly formed L-Arginine, which can alter the buffer's pH. | Monitor the pH of your solutions, especially during long-term experiments. Use a buffer with sufficient buffering capacity for your experimental pH range. |
| Lower than expected biological activity. | The active compound, L-Arginine methyl ester, has degraded into the less active or inactive L-Arginine. | Confirm the concentration of the active ester form using a validated analytical method like HPLC before conducting biological assays. Ensure proper storage and handling procedures are followed. |
| Precipitate forms in the solution upon storage. | This could be due to changes in solubility with temperature or pH shifts leading to precipitation of L-Arginine. | Ensure the concentration of this compound is within its solubility limit at the storage temperature. If precipitation occurs upon thawing, gentle warming and vortexing may redissolve the compound. Verify the pH of the solution. |
Data on Stability of Arginine Esters
| Buffer System | pH | Temperature (°C) | Estimated Half-life (t½) | Reference/Notes |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ~6 hours | Based on data for L-NAME, which has a reported half-life of 365 +/- 11.2 min in a pH 7.4 buffer.[5] |
| Tris Buffer | 8.0 | 25 | < 6 hours | Hydrolysis is faster at higher pH. |
| Citrate Buffer | 5.0 | 25 | > 24 hours | Ester hydrolysis is generally slower in acidic conditions. |
| Aqueous Solution | Neutral | 4 | Several days | Lower temperatures significantly slow down the degradation rate. |
| Aqueous Solution | Neutral | -20 | Several months | Frozen storage is recommended for long-term stability.[1] |
Note: This data is for estimation purposes. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol for Monitoring L-Arginine Methyl Ester Degradation by HPLC
This protocol outlines a general method for quantifying the degradation of this compound in a buffer solution.
1. Materials:
-
This compound
-
L-Arginine (as a reference standard)
-
Buffer of choice (e.g., PBS, Tris, Citrate)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid)
-
Autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired buffer.
-
Prepare a series of calibration standards of both this compound and L-Arginine in the same buffer.
-
At time zero (t=0), take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and transfer it to an autosampler vial.
-
Incubate the remaining stock solution under the desired experimental conditions (e.g., specific temperature and pH).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution, dilute them appropriately, and place them in autosampler vials for HPLC analysis.
3. HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Set the UV detector to a wavelength where both L-Arginine methyl ester and L-Arginine can be detected (typically around 210-220 nm).
-
Inject the calibration standards to generate a standard curve for both compounds.
-
Inject the experimental samples from each time point.
-
Integrate the peak areas for L-Arginine methyl ester and L-Arginine in each chromatogram.
4. Data Analysis:
-
Using the standard curves, calculate the concentration of L-Arginine methyl ester and L-Arginine in each sample at each time point.
-
Plot the concentration of L-Arginine methyl ester as a function of time.
-
From this plot, you can determine the degradation rate and the half-life of the compound under your specific experimental conditions.
Visualizations
Caption: Hydrolysis of L-Arginine methyl ester.
Caption: Troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the degradation of NG-nitro-L-arginine and its methyl ester in human umbilical vein blood and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Changes with L-Arginine Methyl Ester Dihydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting instructions and frequently asked questions regarding the management of pH alterations in cell culture media upon the addition of L-Arginine methyl ester dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: Why does adding L-Arginine methyl ester dihydrochloride lower the pH of my cell culture medium?
A1: this compound is the salt of a weak base (L-Arginine methyl ester) and a strong acid (hydrochloric acid). When dissolved in an aqueous solution like cell culture medium, it dissociates, releasing two hydrochloride (HCl) ions for every molecule of the compound. This increases the concentration of hydrogen ions (H+), leading to a decrease in the medium's pH (acidification).[1]
Q2: What is the optimal pH range for most mammalian cell cultures?
A2: Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[1] Deviations from this range can induce cellular stress and affect experimental outcomes. However, some specific cell lines may have different optimal pH requirements, so it is always best to consult the literature for your particular cells.
Q3: What are the consequences of a suboptimal pH in my cell culture?
A3: A significant drop in media pH can be detrimental to cell health.[1] Consequences include reduced cell viability and proliferation, altered enzyme function, changes in protein conformation, and compromised cell membrane integrity. These effects can lead to unreliable and irreproducible experimental results.
Q4: How can I prevent the pH from dropping when I add this compound?
A4: The most effective method is to prepare a concentrated stock solution of the compound in a sterile, buffered solution such as Phosphate-Buffered Saline (PBS) or a HEPES-buffered saline.[1] The pH of this stock solution should be adjusted to your target physiological pH (e.g., 7.4) before it is added to the main cell culture. This pre-neutralization prevents a significant pH shock to the culture.
Q5: Are there other metabolic effects of high L-arginine concentrations I should be aware of?
A5: Yes. Beyond pH changes, high concentrations of L-arginine can have direct metabolic effects. L-arginine is a substrate for nitric oxide synthase (NOS), and excessive amounts can lead to increased production of nitric oxide (NO).[1][2] While NO is an important signaling molecule, high levels can be cytotoxic.[1] L-arginine can also influence other pathways, such as the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.[1]
Troubleshooting Guide
Issue: A significant drop in media pH, poor cell health, or unexpected results are observed after adding this compound to the cell culture.
Follow the logical workflow below to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting pH issues.
Data Presentation
Table 1: Representative pH Changes in DMEM with this compound
| Concentration Added | Expected Initial pH (Unbuffered) |
| 1 mM | ~7.0 - 7.2 |
| 5 mM | ~6.5 - 6.8 |
| 10 mM | ~6.0 - 6.4 |
| 50 mM | ~5.0 - 5.5 |
| Note: These are illustrative values. The actual pH drop will depend on the inherent buffering capacity of the specific culture medium used (e.g., concentration of sodium bicarbonate, presence of serum). |
Table 2: Comparison of Common Buffering Systems in Cell Culture
| Buffer System | Typical Concentration | pKa (37°C) | Advantages | Disadvantages |
| Sodium Bicarbonate / CO₂ | 22-44 mM | 6.1 | Physiologically relevant, non-toxic.[3] | Requires a controlled CO₂ atmosphere (incubator) to maintain pH.[3] |
| HEPES | 10-25 mM | 7.3 | Strong buffering capacity in the 6.8-8.2 range, independent of CO₂ levels.[4][5] | Can be toxic to some cell lines at high concentrations (>100 mM).[5] |
Signaling Pathways and Mechanisms
High concentrations of L-arginine can impact key cellular pathways. The diagram below illustrates its primary metabolic routes.
Caption: Potential signaling pathways affected by high L-arginine.[1]
The diagram below illustrates the fundamental principle of a buffer system, which is crucial for mitigating the pH drop caused by acidic compounds.
Caption: A simplified diagram of a buffer's action.
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a Buffered Stock Solution
-
Objective: To prepare a 100 mM stock solution of this compound (MW: 261.2 g/mol ) in a buffered saline.
-
Materials:
-
This compound powder.
-
Sterile HEPES-Buffered Saline (HBS) or Phosphate-Buffered Saline (PBS).
-
Sterile 1 M NaOH solution.
-
Calibrated pH meter.
-
Sterile conical tubes and 0.22 µm syringe filter.
-
-
Methodology:
-
Weigh out 261.2 mg of this compound and add it to a sterile 15 mL conical tube.
-
Add 9 mL of sterile HBS or PBS to the tube. Mix gently until the powder is completely dissolved.
-
In a sterile biosafety cabinet, use a calibrated pH meter to measure the pH of the solution. It will be acidic.
-
Slowly add sterile 1 M NaOH dropwise to the solution while gently mixing. Continuously monitor the pH.
-
Continue adding NaOH until the pH reaches the desired setpoint (e.g., 7.4).
-
Add sterile HBS or PBS to bring the final volume to 10 mL.
-
Confirm the final pH.
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube clearly and store it at the recommended temperature (typically 2-8°C for short-term use or -20°C for long-term storage).
-
Protocol 2: Assessment of Nitric Oxide (NO) Production using the Griess Assay
-
Objective: To quantify nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.[1]
-
Materials:
-
Griess Reagent kit (typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).
-
Sodium nitrite standard solution.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
-
Methodology:
-
Culture your cells and treat them with the desired concentrations of pH-adjusted this compound for the specified duration. Include untreated controls.
-
Prepare a standard curve by making serial dilutions of the sodium nitrite standard in your culture medium.
-
Collect 50 µL of cell culture supernatant from each experimental well and transfer to a new 96-well plate.
-
Add 50 µL of the first Griess Reagent component (e.g., sulfanilamide solution) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the second Griess Reagent component to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of L-arginine supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
- 3. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificbio.com [scientificbio.com]
- 5. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
L-Arginine methyl ester dihydrochloride stability testing under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of L-Arginine methyl ester dihydrochloride (B599025) under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of L-Arginine methyl ester dihydrochloride in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light.[1][2] As an ester, it is susceptible to hydrolysis, a reaction that is significantly affected by these conditions. Generally, a slightly acidic to neutral pH range is considered optimal for the stability of L-arginine and its derivatives.[1]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway is the hydrolysis of the methyl ester bond. This reaction yields L-Arginine and methanol. This hydrolysis can be accelerated under acidic or basic conditions and at elevated temperatures.[1][3]
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: For maximum stability, it is recommended to prepare stock solutions in a buffer with a slightly acidic to neutral pH (e.g., pH 5-7).[1][2] Solutions should be stored at low temperatures, such as 2-8°C, and protected from light.[1] For long-term storage, it is advisable to aliquot the stock solution and freeze it at -20°C or below. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[4]
Q4: Can I autoclave solutions containing this compound?
A4: While solutions of the parent compound, L-arginine, may be autoclaved, this is generally not recommended for this compound.[5] The high temperatures and pressures of autoclaving can significantly accelerate the hydrolysis of the ester bond, leading to degradation. Sterile filtration is the preferred method for sterilizing solutions of this compound.
Troubleshooting Guides
Problem: Inconsistent results in bioassays using this compound solutions.
-
Possible Cause 1: Degradation of the compound due to improper solution preparation or storage.
-
Troubleshooting Steps:
-
Verify pH of the solution: Use a calibrated pH meter to ensure the pH of your experimental buffer is within the optimal range (pH 5-7).[1]
-
Prepare fresh solutions: Prepare fresh solutions of this compound for each experiment, especially for sensitive applications. Avoid using solutions that have been stored for extended periods at room temperature.[4]
-
Confirm storage conditions: Ensure that stock solutions are stored at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term) and are protected from light.[1][6]
-
-
-
Possible Cause 2: Interaction with other components in the experimental medium.
-
Troubleshooting Steps:
-
Review medium composition: Check for the presence of strong acids, bases, or enzymes (e.g., esterases in serum-containing media) that could accelerate the degradation of the ester.
-
Conduct a stability check in the medium: Prepare the complete experimental medium containing this compound and incubate it under the same conditions as your experiment. Analyze samples at different time points using a stability-indicating method (e.g., HPLC) to assess the compound's stability in the specific medium.
-
-
Problem: Unexpected peaks appearing in HPLC analysis during stability studies.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the main degradant: The primary degradation product is expected to be L-Arginine. Compare the retention time of the unexpected peak with that of an L-Arginine standard.
-
Perform forced degradation studies: Subject the this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in confirming the identity of the degradant peaks and ensuring your analytical method can resolve them from the parent compound.
-
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Steps:
-
Analyze a blank: Inject a blank sample (solvent without the compound) to check for any contaminants in the solvent or HPLC system.
-
Prepare fresh mobile phase: Ensure the mobile phase is freshly prepared and properly filtered.
-
-
Data Presentation
The following tables summarize the expected stability of this compound under various conditions. This data is compiled based on general principles of ester hydrolysis and information on the stability of related arginine compounds. Actual degradation rates should be determined empirically for your specific experimental setup.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.
| pH | Expected Stability | Primary Degradation Product |
| 3.0 | Moderate | L-Arginine |
| 5.0 | High | L-Arginine |
| 7.0 | High | L-Arginine |
| 9.0 | Low | L-Arginine |
Table 2: Effect of Temperature on the Stability of this compound in Buffered Solution (pH 7.0).
| Temperature | Expected Stability | Primary Degradation Product |
| 4°C | Very High | L-Arginine |
| 25°C | High | L-Arginine |
| 37°C | Moderate | L-Arginine |
| 60°C | Low | L-Arginine |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at pH 5.0) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C) for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 60°C in a calibrated oven for 24 and 48 hours. Also, heat a solution of the compound at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a UV detector.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, L-Arginine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common approach for amino acids is a buffer with an organic modifier. For example:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. A gradient elution from 100% A to a mixture of A and B can be optimized to achieve separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-Arginine to Nitric Oxide Signaling Pathway.
References
- 1. How to quickly solve the stability defects of natural L - arginine? [plantextractwholesale.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: L-Arginine Methyl Ester Dihydrochloride In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Arginine methyl ester dihydrochloride (B599025) in vitro. Our goal is to help you minimize potential cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death after treating our cultures with L-Arginine methyl ester dihydrochloride. What are the potential causes?
A1: Cytotoxicity associated with this compound in cell culture can stem from several factors:
-
pH Shift: The dihydrochloride salt, when dissolved in culture media at high concentrations, can lower the pH, inducing cellular stress and reducing viability.[1]
-
Nitric Oxide (NO) Toxicity: L-Arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO).[1] While NO is an important signaling molecule, excessive levels can be cytotoxic and trigger apoptosis.[1]
-
Metabolic Imbalance: High concentrations of a single amino acid can disrupt the overall amino acid balance in the culture medium, leading to metabolic stress.
-
Direct Cell Membrane Effects: Certain lipophilic arginine esters have been shown to damage cell membranes and cause hemolysis, though this is dependent on the specific ester modification.[2]
Q2: How can we determine the optimal, non-toxic concentration of this compound for our specific cell line?
A2: A dose-response experiment is critical to determine the optimal concentration for your cell line.[1] We recommend performing a cell viability assay (e.g., MTT or Resazurin) with a range of concentrations. This will allow you to identify the concentration that achieves your desired experimental effect without significantly impacting cell viability.
Q3: What is the role of the mTOR signaling pathway in the cellular response to L-Arginine?
A3: L-Arginine can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][3] This is a key consideration, as the effects you observe may be linked to this pathway.
Q4: Can this compound protect cells from other toxic insults?
A4: Yes, in some contexts, L-Arginine has demonstrated protective effects. For example, it has been shown to attenuate lipopolysaccharide (LPS)-induced cell death in intestinal epithelial cells by modulating mTOR and Toll-like receptor 4 (TLR4) signaling pathways.[3][4] It has also been found to reduce apoptosis in human endometrial cells.[5] Additionally, L-Arginine can alleviate LPS-induced oxidative stress and apoptosis in C2C12 myotube cells.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Cell Viability | pH shift in the culture medium. | 1. Measure the pH of the medium after adding this compound. 2. If the pH has dropped, adjust it back to the optimal range for your cells (typically 7.2-7.4) using sterile sodium bicarbonate or HEPES buffer.[1] 3. Consider preparing a stock solution in a buffered solution like PBS before adding it to the medium.[1] |
| Nitric Oxide (NO) toxicity. | 1. Measure the nitrite (B80452) concentration in your culture medium using a Griess assay to assess NO production.[1] 2. If NO levels are elevated, consider co-treatment with a NOS inhibitor, such as L-NAME or L-NMMA, to confirm if the cytotoxicity is NO-dependent.[1] | |
| Metabolic overload. | 1. Reduce the concentration of this compound. 2. Ensure your culture medium is not deficient in other essential amino acids or nutrients.[1] | |
| Inconsistent Experimental Results | Degradation of the compound. | Arginine esters can be hydrolyzed by enzymes like lipases.[2] Ensure consistent timing of your experiments after compound addition and consider the potential for enzymatic degradation in your specific cell model. |
| Unexpected Effects on Cell Cycle | Inhibition of cell cycle regulators. | Tosyl-L-arginine methyl ester (TAME) has been shown to inhibit the anaphase-promoting complex/cyclosome (APC/c), leading to cell cycle arrest.[7] Be aware of potential off-target effects on cell cycle progression. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies.
Table 1: Cytotoxicity of Arginine Esters
| Compound | Cell Line | Assay | IC50 / HC50 | Reference |
| Caproyl arginine methyl ester (CAM) | Erythrocytes | Hemolysis | HC50: 38.5 µg/mL | [2] |
| Lauroyl arginine methyl ester (LAM) | Erythrocytes | Hemolysis | HC50: 20.8 µg/mL | [2] |
| Compound 7b (a TAME derivative) | HT-29 | MTT | IC50: 1.07 ± 0.28 µM | [7] |
| Compound 7f (a TAME derivative) | MCF-7 | MTT | IC50: 11.92 ± 1.07 µM | [7] |
Table 2: Effective Concentrations of L-Arginine in Cell Culture Studies
| Cell Line | Effect | Concentration Range | Reference |
| IPEC-1 | Attenuated LPS-induced cell death | 100 - 350 µM | [3][4] |
| RL95-2 | Increased cell proliferation | 200 - 800 µM | [5] |
| C2C12 Myotubes | Attenuated LPS-induced cytotoxicity | 2.5 - 5 mM | [6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Nitric Oxide Production Measurement (Griess Assay)
This protocol measures nitrite, a stable metabolite of NO, in the culture medium.
Materials:
-
Cell culture supernatant
-
Griess Reagent (Component A and Component B)
-
Nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using the nitrite standard solution.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[1]
-
Measure the absorbance at 540 nm within 30 minutes.[1]
-
Determine the nitrite concentration in your samples by comparing the absorbance to the standard curve.
Visualizations
Caption: Troubleshooting workflow for addressing cytotoxicity.
Caption: Key signaling pathways affected by L-Arginine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. l-Arginine stimulates proliferation and prevents endotoxin-induced death of intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-Arginine Alleviates LPS-Induced Oxidative Stress and Apoptosis via Activating SIRT1-AKT-Nrf2 and SIRT1-FOXO3a Signaling Pathways in C2C12 Myotube Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of L-Arginine Methyl Ester Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with L-Arginine methyl ester dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
???+ question "Q1: What is L-Arginine methyl ester dihydrochloride and how does it differ from L-Arginine?" this compound is a derivative of the amino acid L-Arginine.[1] The key difference is the presence of a methyl ester group, which can enhance its lipophilicity. This modification is intended to improve its ability to cross cell membranes, potentially increasing its bioavailability compared to the more polar L-Arginine.[2] The dihydrochloride salt form generally improves the compound's solubility and stability in aqueous solutions.[1][3]
???+ question "Q2: Why is improving the bioavailability of L-Arginine methyl ester a focus of research?" While the methyl ester form is designed to enhance uptake, its overall bioavailability can still be limited by several factors. These include enzymatic degradation in plasma and tissues, rapid hydrolysis of the ester bond, and potential efflux from cells.[4] Improving its bioavailability is crucial for ensuring consistent and effective delivery to target tissues, which is vital for its application in cardiovascular research, sports nutrition, and wound healing studies.[1]
???+ question "Q3: What are the primary mechanisms of cellular uptake for L-Arginine and its esters?" L-Arginine is primarily transported into cells via specific cationic amino acid transporters (CATs).[5][6][7] The esterification of L-Arginine to form L-Arginine methyl ester is a strategy to increase its passive diffusion across cell membranes due to increased lipophilicity.[2] However, once inside the cell, it is expected to be rapidly hydrolyzed by intracellular esterases back to L-Arginine to become active.
???+ question "Q4: My this compound solution is cloudy or has precipitated. What should I do?" Precipitation can occur due to several reasons, including pH shifts, buffer composition, and temperature. The dihydrochloride salt is generally soluble in water and aqueous buffers.[1] If you observe precipitation, consider the following:
-
pH Adjustment: The solubility of arginine derivatives can be pH-dependent. A slightly acidic pH may improve solubility.[8]
-
Buffer Choice: Certain buffer components can interact with the compound. Consider testing solubility in a few different common buffers like PBS and Tris-HCl at your desired concentration.
-
Temperature: Ensure the solution is at room temperature or 37°C, as solubility can decrease at lower temperatures.[3]
-
Fresh Preparation: It is often recommended to prepare aqueous solutions fresh for each experiment to avoid stability issues.[9]
???+ question "Q5: How can I protect L-Arginine methyl ester from enzymatic degradation in my experiments?" The ester linkage in L-Arginine methyl ester is susceptible to hydrolysis by esterases present in plasma and cell culture media containing serum.[4] To minimize degradation:
-
Serum-Free Media: When possible, conduct in vitro experiments in serum-free media.[10]
-
Esterase Inhibitors: Consider the use of broad-spectrum esterase inhibitors, but be mindful of their potential off-target effects on your experimental system.
-
Time-Course Experiments: Keep incubation times as short as possible to achieve your experimental goals.
Troubleshooting Guides
Issue 1: Low Cellular Uptake or Inconsistent Results in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Rapid Hydrolysis: The methyl ester is rapidly cleaved by extracellular or cell-surface esterases before it can cross the membrane. | 1. Assay in Serum-Free Media: Repeat the uptake experiment in a simple buffered salt solution (e.g., HBSS) or serum-free medium to reduce esterase activity. 2. Include Esterase Inhibitors: Add a cocktail of esterase inhibitors (e.g., paraoxon, diisopropyl fluorophosphate (B79755) - use with extreme caution and appropriate safety measures) to the medium. 3. Time-Course Analysis: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal window for uptake before significant degradation occurs.[10] |
| Low Membrane Permeability: Despite the ester modification, passive diffusion is still insufficient. | 1. Use of Permeation Enhancers: Co-incubate with low, non-toxic concentrations of permeation enhancers. These can include certain surfactants or fatty acids.[11] 2. Formulation with Liposomes: Encapsulate the L-Arginine methyl ester in liposomes to facilitate fusion with the cell membrane and intracellular delivery. |
| Cell Health and Density: Inconsistent cell monolayers, variable passage numbers, or unhealthy cells can lead to variable transporter expression and membrane integrity.[10] | 1. Standardize Cell Culture: Ensure consistent cell seeding density and use cells within a narrow passage number range. 2. Verify Monolayer Integrity: For barrier models like Caco-2 cells, measure the transepithelial electrical resistance (TEER) before each experiment. |
| Inaccurate Quantification: The analytical method may not be sensitive or specific enough to distinguish the ester from the parent L-Arginine. | 1. Method Validation: Use a validated analytical method, such as LC-MS/MS, to specifically quantify the intracellular concentration of L-Arginine methyl ester and its metabolite, L-Arginine.[12] 2. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for both the ester and L-Arginine to ensure accurate quantification.[13] |
Issue 2: Limited Bioavailability in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| First-Pass Metabolism: Significant hydrolysis of the ester occurs in the liver or gut wall before reaching systemic circulation. | 1. Co-administration with Esterase Inhibitors: While challenging due to toxicity, this can be explored in animal models. 2. Alternative Routes of Administration: Compare oral administration with intraperitoneal or intravenous routes to bypass first-pass metabolism and establish a baseline for maximum achievable plasma concentration. |
| Poor Absorption from the GI Tract: The compound may have poor solubility in the gut or be subject to efflux transporters. | 1. Formulation Strategies: Explore advanced formulation approaches such as self-emulsifying drug delivery systems (SEDDS), nanoparticles, or complexation with cyclodextrins to improve solubility and absorption.[11][14] 2. Co-administration with Bioavailability Enhancers: Investigate co-administration with agents that can inhibit efflux pumps or enhance gut permeability. |
| Rapid Systemic Clearance: The compound is quickly cleared from the bloodstream via renal filtration or enzymatic degradation in the plasma.[4] | 1. Pharmacokinetic Modeling: Conduct a detailed pharmacokinetic study with frequent blood sampling to accurately determine the half-life and clearance rate. 2. Prodrug Strategies: Consider synthesizing derivatives with different ester groups (e.g., longer alkyl chains) that may have altered stability and clearance profiles.[15] |
Experimental Protocols
Protocol 1: In Vitro Cell Permeability Assay using Caco-2 Cells
This protocol is designed to assess the transport of this compound across an intestinal barrier model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and TEER values stabilize (typically > 250 Ω·cm²).
-
Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., HBSS, pH 6.5) at the desired concentration.
-
Apical to Basolateral Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of L-Arginine methyl ester and L-Arginine in the collected samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Protocol 2: Quantification of L-Arginine Methyl Ester and L-Arginine in Plasma by LC-MS/MS
This protocol provides a framework for measuring the compound and its primary metabolite in biological samples.[13][16][17]
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard solution (containing stable isotope-labeled L-Arginine methyl ester and L-Arginine).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC or mixed-mode column for good separation of the polar analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for L-Arginine methyl ester, L-Arginine, and their respective internal standards.[12]
-
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations and calculate the concentration of each analyte in the unknown samples.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of NG-nitro-L-arginine and NG-nitro-L-arginine methyl ester in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Arginine uptake affects nitric oxide production and blood flow in the renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro evidence for impaired arginine transport in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 13. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20060094122A1 - Method for determination of arginine, methylated arginines and derivatives thereof - Google Patents [patents.google.com]
- 17. files.core.ac.uk [files.core.ac.uk]
common pitfalls in experiments with L-Arginine methyl ester dihydrochloride
Welcome to the technical support center for L-Arginine methyl ester dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-Arginine methyl ester in nitric oxide (NO) synthesis studies?
L-Arginine methyl ester serves as a cell-permeable precursor to L-Arginine, the substrate for nitric oxide synthase (NOS). Once inside the cell, it is hydrolyzed by intracellular esterases to L-Arginine, thereby increasing the intracellular concentration of the NOS substrate and potentially enhancing NO production. However, it is important to note that some studies suggest extracellular L-Arginine may be the primary determinant of NO production by endothelial NOS (eNOS).[1]
Q2: How should I store L-Arginine methyl ester dihydrochloride?
For long-term stability, this compound should be stored at -20°C in a dry, sealed container.[2][3] For short-term use, refrigeration at 2-8°C is acceptable. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[2]
Q3: My L-Arginine methyl ester solution is not giving the expected results in my NOS assay. What could be the issue?
A common pitfall is the hydrolysis of the methyl ester. L-Arginine methyl ester can be unstable in aqueous solutions, especially at neutral or alkaline pH, and can hydrolyze to L-Arginine. This hydrolysis is accelerated in biological media like plasma.[4] Ensure your solutions are freshly prepared and consider the potential for hydrolysis when interpreting your results. For inhibitory studies using analogues like L-NAME, it's crucial to understand that the hydrolyzed product (L-NOARG) is a more potent inhibitor than the ester form.[5]
Q4: Are there any known off-target effects of L-Arginine methyl ester or its analogs?
Yes, L-Arginine methyl ester and its analogue, N(G)-nitro-L-arginine methyl ester (L-NAME), have been shown to act as muscarinic receptor antagonists.[6] This is a critical consideration in experimental designs, as it could lead to confounding effects unrelated to NOS inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or No Nitric Oxide (NO) Production in Cell Culture
| Possible Cause | Troubleshooting Step |
| Hydrolysis of L-Arginine methyl ester | Prepare fresh solutions of this compound for each experiment. Avoid storing aqueous solutions. |
| Low intracellular esterase activity | Confirm that the cell line used has sufficient esterase activity to convert the methyl ester to L-Arginine. Consider using L-Arginine directly as a positive control. |
| Suboptimal cell culture conditions | Ensure cells are healthy and not stressed. High concentrations of the hydrochloride salt can lower the pH of the culture medium, which can induce cellular stress.[7] Monitor and adjust the pH of the medium after adding the compound. |
| Extracellular vs. Intracellular Arginine Pool | Be aware that for eNOS, extracellular L-Arginine may be more critical for NO production than the intracellular pool.[1] Design experiments to differentiate between these pools if necessary. |
| Cellular Arginine Transport | Consider the role of cationic amino acid transporters (CATs) in L-Arginine uptake, which can influence the availability of the substrate for NOS. |
Issue 2: Unexpected Results in Nitric Oxide Synthase (NOS) Activity Assays
| Possible Cause | Troubleshooting Step |
| Inaccurate quantification of NO | The Griess assay, a common method for NO detection, measures nitrite (B80452), a stable oxidation product of NO. Ensure that your protocol includes the reduction of nitrate (B79036) to nitrite, as both are end products of NO metabolism. |
| Interference with the assay | Components of your sample matrix could interfere with the assay. Perform appropriate controls, including a sample blank and a known standard. |
| Inactive enzyme | Ensure the NOS enzyme is active. Use a positive control with a known NOS activator or substrate. |
| Incorrect buffer conditions | The pH and composition of the assay buffer can significantly impact enzyme activity. Optimize the buffer conditions for the specific NOS isoform being studied. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | L-NAME hydrochloride | L-Arginine |
| Molecular Formula | C₇H₁₆N₄O₂·2HCl | C₇H₁₅N₅O₄·HCl | C₆H₁₄N₄O₂ |
| Molecular Weight | 261.15 g/mol | 269.7 g/mol [2] | 174.20 g/mol |
| Melting Point | ~190 °C (decomposes) | 159 - 161 °C[8] | 222 °C (decomposes) |
| Appearance | White powder | Off-white solid[8] | Crystalline powder |
| Solubility in Water | Highly soluble[1] | Approx. 30 mg/mL in PBS (pH 7.2)[2] | 100 mg/mL |
| Storage | -20°C | -20°C[2] | Room Temperature |
Table 2: Stability of L-NAME (a proxy for L-Arginine Methyl Ester) in Different Media
| Medium | Half-life (t½) | Reference |
| Buffer (pH 7.4) | 365 ± 11.2 min | [5] |
| Human Plasma | 207 ± 1.7 min | [5] |
| Whole Blood | 29 ± 2.2 min | [5] |
Experimental Protocols
Protocol 1: General Cell Culture Protocol for L-Arginine Methyl Ester Treatment
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in complete culture medium.
-
Preparation of L-Arginine Methyl Ester Solution: Immediately before use, dissolve this compound in serum-free culture medium or a suitable buffer to the desired stock concentration. Further dilute the stock solution to the final working concentrations in the appropriate culture medium.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of L-Arginine methyl ester. Include an untreated control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[9]
-
Endpoint Analysis: After incubation, collect the cell culture supernatant for nitric oxide measurement (e.g., using the Griess assay) and/or lyse the cells for protein analysis or other downstream applications.
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol measures nitrite, a stable and oxidized product of nitric oxide.
-
Sample Preparation: Collect cell culture supernatants or prepare tissue/cell lysates. If necessary, deproteinize the samples.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production, nitrate in the sample must be converted to nitrite. This can be achieved using nitrate reductase.
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of sodium nitrite.
-
Griess Reaction: a. Add 50-100 µL of each sample and standard to a 96-well plate. b. Add 50 µL of Sulfanilamide solution (Griess Reagent 1) to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent 2) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Nitric Oxide Signaling Pathway with L-Arginine Methyl Ester.
Caption: Troubleshooting Workflow for L-Arginine Methyl Ester Experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. The effect of L-arginine supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
ensuring complete dissolution of L-Arginine methyl ester dihydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the complete dissolution of L-Arginine methyl ester dihydrochloride (B599025) powder for experimental use.
Frequently Asked Questions (FAQs)
???+ question "My L-Arginine methyl ester dihydrochloride powder is not dissolving completely. What are the common causes?"
???+ question "The pH of my cell culture medium dropped after adding this compound. Why did this happen and how can I fix it?"
???+ question "My this compound solution turned cloudy after storage at 4°C. What should I do?"
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder clumps and does not disperse in the solvent. | The powder is hygroscopic and may have absorbed moisture. | Use a vortex mixer or sonicator to break up the clumps and increase the surface area for dissolution. Gentle warming of the solvent can also help. |
| A precipitate forms after the initial clear solution is prepared. | The solution is supersaturated, or the temperature has decreased. | Gently warm the solution while stirring. If the precipitate does not redissolve, the concentration may be too high. Prepare a more dilute solution. |
| The solution is clear, but I am seeing unexpected biological effects in my cell culture. | The pH of the final medium was not properly adjusted, leading to cellular stress. | Always verify the final pH of your cell culture medium after adding any supplement, including this compound, and adjust as necessary.[1] |
Quantitative Data on Solubility
Table 1: Solubility of L-Arginine in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 83 |
| 20 | 148.7 |
| 50 | 400 |
(Data for L-Arginine, which serves as an approximation for this compound.)[3]
Table 2: Solubility of L-Arginine Derivatives in Various Solvents
| Compound | Solvent | Approximate Solubility |
| NG-Nitro-L-arginine Methyl Ester, Hydrochloride | Water | 50 mg/mL |
| L-Arginine monohydrochloride | Water | 100 mg/mL |
| L-(+)-Arginine Hydrochloride | Water (20°C) | 751 g/L |
(This data for related compounds suggests the high aqueous solubility of arginine esters and hydrochlorides.)[4][5][6]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound for Cell Culture
This protocol describes the preparation of a sterile-filtered stock solution that can be diluted into cell culture medium.
Materials:
-
This compound powder (MW: 261.15 g/mol )
-
Sterile, cell culture grade phosphate-buffered saline (PBS), pH 7.4
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile storage tubes
Procedure:
-
Weigh the Powder: To prepare 10 mL of a 100 mM stock solution, weigh out 261.15 mg of this compound powder.
-
Initial Dissolution: Add the powder to a sterile conical tube. Add approximately 8 mL of sterile PBS (pH 7.4).
-
Dissolve: Vortex the solution until the powder is completely dissolved. If dissolution is slow, you can gently warm the tube to 37°C in a water bath.
-
pH Check and Adjustment:
-
Aseptically remove a small aliquot to check the pH. The initial pH will be acidic.
-
Slowly add sterile, 1N NaOH dropwise while monitoring the pH until it reaches 7.2-7.4. Be careful not to overshoot the target pH.
-
-
Final Volume Adjustment: Once the pH is adjusted, bring the final volume to 10 mL with sterile PBS.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
L-Arginine / Nitric Oxide (NO) / cGMP Signaling Pathway
L-Arginine methyl ester serves as a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation.[7][8]
Caption: L-Arginine to Nitric Oxide Signaling Pathway.
Experimental Workflow for Ensuring Complete Dissolution
This workflow provides a logical sequence of steps to troubleshoot and achieve complete dissolution of this compound.
Caption: Troubleshooting workflow for dissolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 4. N G -Nitro-L-arginine Methyl Ester, Hydrochloride [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting L-arginine/NO/cGMP/KATP pathway by phytochemicals: therapeutic applications and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-Arginine vs. L-Arginine Methyl Ester Dihydrochloride: A Comparative Guide to Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arginine and its synthetic derivative, L-Arginine methyl ester dihydrochloride (B599025), in the context of nitric oxide (NO) production. While direct comparative experimental data on the efficacy of L-Arginine methyl ester dihydrochloride as a nitric oxide synthase (NOS) substrate is limited in publicly available literature, this document outlines a theoretical and mechanistic comparison based on established biochemical principles of NOS activity and cellular transport.
Executive Summary
L-Arginine is the natural substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide, a critical signaling molecule in various physiological processes. This compound is a derivative of L-Arginine where the carboxyl group is esterified. This modification fundamentally alters its interaction with NOS.
Based on the substrate specificity of NOS, L-Arginine methyl ester is not a direct substrate for the enzyme. Its potential to contribute to NO production is entirely dependent on its cellular uptake and subsequent intracellular hydrolysis to L-Arginine by cellular esterases. Therefore, this compound should be considered a potential prodrug of L-Arginine, with its efficacy in promoting NO synthesis being contingent on the rate and extent of its conversion to L-Arginine within the target cells.
Theoretical Comparison of Key Performance Metrics
The following table summarizes the expected properties and performance of L-Arginine and this compound in nitric oxide production, based on current biochemical understanding.
| Feature | L-Arginine | This compound |
| Direct NOS Substrate | Yes | No |
| Mechanism of Action | Direct binding to the active site of NOS enzymes (nNOS, eNOS, iNOS) to produce NO and L-Citrulline. | Acts as a prodrug; requires intracellular hydrolysis by esterases to release L-Arginine, which can then be utilized by NOS. |
| Cellular Uptake | Primarily via cationic amino acid transporters (CATs). | Expected to be more lipophilic, potentially allowing for passive diffusion across cell membranes in addition to possible transporter interactions. |
| Rate-Limiting Step for NO Production | Cellular uptake and NOS enzyme kinetics. | Intracellular hydrolysis of the methyl ester to L-Arginine. |
| Expected Efficacy in NO Production | High, as it is the natural substrate. | Dependent on the efficiency of cellular uptake and the activity of intracellular esterases. Likely lower and with a delayed onset compared to L-Arginine. |
| Potential Advantages | Well-characterized, physiological substrate. | Potential for enhanced cellular penetration due to increased lipophilicity. |
| Potential Disadvantages | Cellular transport can be a limiting factor. | Efficacy is dependent on intracellular enzymatic activity which can vary between cell types. Not a direct substrate for in vitro NOS assays. |
Signaling and Experimental Workflow Diagrams
Nitric Oxide Signaling Pathway
The following diagram illustrates the central role of L-Arginine in the nitric oxide signaling pathway.
Caption: L-Arginine uptake and conversion to nitric oxide.
Experimental Workflow for Nitric Oxide Measurement
The following diagram outlines a typical experimental workflow for quantifying nitric oxide production using the Griess assay.
Caption: Workflow for measuring nitric oxide via the Griess assay.
Detailed Experimental Protocol: Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a common colorimetric method for the indirect measurement of NO production by quantifying nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Store solutions in the dark at 4°C.
-
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium containing the desired concentrations of L-Arginine or this compound. Include appropriate controls (e.g., untreated cells, vehicle control).
-
-
Sample Collection:
-
After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
If necessary, centrifuge the supernatant to pellet any detached cells or debris.
-
-
Griess Reaction:
-
Pipette 50 µL of each supernatant sample into a new 96-well plate.
-
In the same plate, prepare a nitrite standard curve by serially diluting the nitrite standard solution in the same culture medium used for the experiment.
-
Add 50 µL of Griess Reagent Solution A to all wells containing samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength between 520 and 550 nm using a microplate reader.
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all sample and standard readings.
-
Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Conclusion
L-Arginine is the direct and natural substrate for nitric oxide synthase. This compound, due to its esterified carboxyl group, is not a direct substrate for NOS. Its utility in promoting nitric oxide synthesis is entirely dependent on its ability to enter the target cell and be hydrolyzed to L-Arginine by intracellular esterases. Therefore, when designing experiments, researchers should consider this compound as a potential prodrug of L-Arginine, and its effects on NO production may be delayed and of a different magnitude compared to the direct administration of L-Arginine. For in vitro assays using purified NOS enzymes, L-Arginine should be used as the substrate. When studying cellular systems, the choice between L-Arginine and its methyl ester will depend on the specific research question, particularly if investigating mechanisms of cellular uptake and intracellular metabolism.
A Comparative Guide to the Effects of L-Arginine Methyl Ester Dihydrochloride and L-NAME
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arginine methyl ester dihydrochloride (B599025) and Nω-nitro-L-arginine methyl ester (L-NAME), two critical compounds utilized in nitric oxide (NO) research. This document outlines their mechanisms of action, presents quantitative data on their effects, and details the experimental protocols used to elicit these findings.
Introduction: The Nitric Oxide Pathway
Nitric oxide is a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). The three main isoforms of NOS are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The activity of these enzymes is a key determinant of NO bioavailability and, consequently, physiological function.
L-Arginine methyl ester dihydrochloride is a cell-permeable derivative of L-arginine, the natural substrate for NOS. By providing an excess of substrate, it is hypothesized to increase the production of nitric oxide.
L-NAME (Nω-nitro-L-arginine methyl ester) is a structural analog of L-arginine that acts as a competitive inhibitor of all three NOS isoforms. It is widely used to study the physiological consequences of reduced NO synthesis.
Mechanism of Action
The opposing effects of L-Arginine methyl ester and L-NAME stem from their distinct interactions with nitric oxide synthase.
This compound: As a precursor to L-arginine, its primary mechanism is to increase the substrate availability for NOS. The ester group enhances its lipophilicity and cell permeability, allowing for more efficient delivery into cells where it can be hydrolyzed to L-arginine and subsequently converted to nitric oxide and L-citrulline by NOS.[1]
L-NAME: This compound competitively binds to the active site of NOS, preventing the binding of the natural substrate, L-arginine. This inhibition blocks the synthesis of nitric oxide. L-NAME itself is a prodrug that is hydrolyzed in vivo to the more potent inhibitor Nω-nitro-L-arginine (L-NNA).
Below is a diagram illustrating the interaction of these compounds with the nitric oxide signaling pathway.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and L-NAME on nitric oxide production and vascular function.
Table 1: Effect on Nitric Oxide Production
| Compound | Concentration | Cell/Tissue Type | Effect on NO Production | Reference |
| L-Arginine methyl ester | Dose-dependent | Perfused rat adrenal gland | Increased | [2] |
| L-NAME | 0.2 - 1.0 mmol/L | Human colorectal cancer cells (SL-174T) | Dose-dependent inhibition | [3] |
| L-NAME | 1-5 mg/kg (i.v.) | Rat duodenum | Dose-dependent increase in HCO3- secretion (indirectly related to NO inhibition) | [4] |
| L-NAME | Chronic low-dose | Normotensive rats | Increased NO production (paradoxical effect) | [5] |
Table 2: Inhibitory Potency of L-NAME on NOS Isoforms
| NOS Isoform | IC50 / Ki | Species | Reference |
| nNOS | Ki = 15 nM | Bovine | [6] |
| eNOS | Ki = 39 nM | Human | [6] |
| iNOS | Ki = 4.4 µM | Murine | [6] |
| eNOS | IC50 = 500 nM | - | [7] |
| Brain NOS (general) | IC50 = 70 µM (freshly dissolved) | - | [8] |
Table 3: Effects on Vascular Tone
| Compound | Preparation | Effect | Reference |
| L-Arginine methyl ester | - | Vasodilation (inferred from increased perfusion) | [2] |
| L-NAME | Rat aortic rings | Reversal of acetylcholine-induced relaxation | [6] |
| L-NAME | Rat aortic rings | Reversal of Mg2+-induced relaxation | [6] |
| L-NAME | Dog hindlimb | Reduced basal blood flow | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Nitric Oxide Production (Griess Assay)
This colorimetric assay is a common method for the indirect measurement of NO production by quantifying nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Sample Collection: Collect cell culture supernatants or tissue homogenates.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.[10]
-
Reaction: Add 100 µL of the Griess reagent to 100 µL of the sample in a 96-well plate.[11]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[10]
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[10][11]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Nitric Oxide Synthase (NOS) Activity Assay (Radiolabeled L-Arginine Conversion)
This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Protocol:
-
Tissue/Cell Preparation: Homogenize tissues or lyse cells in a buffer containing protease inhibitors. Centrifuge to obtain a supernatant containing the NOS enzyme.[12]
-
Reaction Mixture: Prepare a reaction mixture containing the cell/tissue extract, radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine), NADPH, and necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin, and Ca²⁺).[13][14]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop buffer containing EDTA (to chelate Ca²⁺) or by boiling.[12]
-
Separation: Separate the radiolabeled L-citrulline from the unreacted radiolabeled L-arginine using cation-exchange chromatography (e.g., Dowex AG50W-X8 resin). L-arginine binds to the resin, while L-citrulline does not.[13][14]
-
Quantification: Measure the radioactivity in the eluate (containing L-citrulline) using a scintillation counter.
-
Calculation: Calculate the NOS activity based on the amount of radiolabeled L-citrulline produced per unit of time per milligram of protein.
Assessment of Vascular Tone in Isolated Aortic Rings
This ex vivo method allows for the direct measurement of vasoconstriction and vasodilation in response to pharmacological agents.
Protocol:
-
Tissue Preparation: Euthanize an animal (e.g., rat) and carefully dissect the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.[6]
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is attached to a force-displacement transducer to record isometric tension.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes, with periodic washing.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Endothelium Integrity Check: Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine (B352888) or norepinephrine). Once a stable contraction is achieved, add acetylcholine (B1216132) (ACh) to assess endothelium-dependent vasodilation. A relaxation of >80% indicates intact endothelium.
-
Experimental Procedure:
-
For Vasoconstrictors (e.g., studying the effect of L-NAME on basal tone): Add cumulative concentrations of the agent to the organ bath and record the increase in tension.
-
For Vasodilators (e.g., studying the effect of L-Arginine methyl ester or the inhibition by L-NAME): Pre-contract the rings with a vasoconstrictor. Then, add cumulative concentrations of the vasodilator and record the percentage of relaxation from the pre-contracted state.
-
-
Data Analysis: Construct concentration-response curves and calculate parameters such as the maximum effect (Emax) and the concentration producing 50% of the maximum effect (EC50 or IC50).
Conclusion
This compound and L-NAME represent two sides of the same coin in nitric oxide research. L-Arginine methyl ester serves as a tool to enhance NO production by increasing substrate availability, making it valuable for studies on the therapeutic potential of augmenting the NO pathway. Conversely, L-NAME is an indispensable tool for investigating the consequences of NO deficiency and for elucidating the role of NOS in various physiological and pathophysiological processes. The choice between these two compounds depends entirely on the specific research question being addressed. A thorough understanding of their mechanisms of action and the appropriate experimental models is crucial for obtaining reliable and interpretable data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of nitric oxide derived from L-arginine in the control of steroidogenesis, and perfusion medium flow rate in the isolated perfused rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a nitric oxide synthase inhibitor NG-nitro-L-arginine methyl ester on invasion of human colorectal cancer cell line SL-174T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of NG-nitro-L-arginine methyl ester, the nitric oxide synthase inhibitor, on duodenal alkaline secretion and mepirizole-induced duodenal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic low-dose L-NAME treatment increases nitric oxide production and vasorelaxation in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-NAME inhibits Mg2+-induced rat aortic relaxation in the absence of endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vasodilatation by acetylcholine is endothelium-dependent: a study by sonomicrometry in canine femoral artery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitric Oxide Donors: Validating L-Arginine Methyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arginine methyl ester dihydrochloride (B599025) (L-AME) as a nitric oxide (NO) donor against established alternatives, namely Sodium Nitroprusside (SNP) and S-Nitrosoglutathione (GSNO). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
L-Arginine methyl ester dihydrochloride (L-AME) serves as a pro-drug for L-arginine, the endogenous precursor for nitric oxide synthesis via the nitric oxide synthase (NOS) enzyme. Unlike direct NO donors such as SNP and GSNO, the efficacy of L-AME is contingent upon the presence and activity of NOS. This fundamental mechanistic difference dictates its kinetic profile and total NO yield. While direct comparative studies are limited, this guide consolidates available data to offer a quantitative and qualitative assessment of these NO donors.
Comparison of Nitric Oxide Donors
The selection of an appropriate NO donor is critical for experimental reproducibility and therapeutic efficacy. The following tables summarize the key characteristics and available quantitative data for L-AME, SNP, and GSNO.
Table 1: General Characteristics of NO Donors
| Feature | This compound (L-AME) | Sodium Nitroprusside (SNP) | S-Nitrosoglutathione (GSNO) |
| Mechanism of NO Release | Indirect: Hydrolyzes to L-arginine, which is a substrate for NOS.[1] | Direct: Spontaneous release of NO, often requiring light or reducing agents for decomposition.[2][3][4] | Direct: Spontaneous thermal and light-sensitive decomposition to release NO.[5][6] |
| Dependence on Cellular Enzymes | Yes, requires Nitric Oxide Synthase (NOS) activity.[1] | No. | No. |
| Byproducts | L-Citrulline, water. | Cyanide, iron.[3][4] | Oxidized glutathione (B108866) (GSSG), glutathione. |
| Cell Permeability | High, due to the ester group. | High. | Moderate. |
| Primary Application | Studying NOS-dependent NO signaling, supplementing L-arginine. | Potent, rapid vasodilation in clinical and research settings. | Research on S-nitrosothiols, localized NO delivery. |
Table 2: Quantitative Comparison of NO Release
| Parameter | L-Arginine-induced NO Production | Sodium Nitroprusside (SNP) | S-Nitrosoglutathione (GSNO) |
| Typical Concentration for NO Release | Millimolar (mM) range for significant NO production in cultured endothelial cells.[2] | Micromolar (µM) to millimolar (mM) range. | Micromolar (µM) to millimolar (mM) range. |
| Kinetics of NO Release | Dependent on enzymatic conversion; slower onset. | Rapid, burst release. | Relatively slower, sustained release compared to SNP.[6] |
| Half-life of NO Release | Dependent on NOS activity and substrate availability. | Short. | Concentration and temperature-dependent; can be on the order of hours.[6] |
| Measured Nitrite (B80452) (NO₂⁻) Levels | Incubation of endothelial cells with 100 µM L-arginine for up to 120h showed a significant increase in nitrite concentration.[7] | A 25 mmol·L⁻¹ solution with cysteine released NO in a first-order rate with a steady-state concentration of 1.02 mmol·L⁻¹.[8] | A 0.1 M solution at 37°C has a lifetime of about 6 days, with 66% degradation in the first 24 hours.[6] |
Experimental Protocols
Accurate and reproducible quantification of NO release is paramount. Below are detailed protocols for commonly employed assays.
Griess Assay for Nitrite Determination (Indirect NO Measurement)
This assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).
Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo dye. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Note: Mix equal volumes of Component A and B immediately before use.
-
-
Sodium Nitrite (NaNO₂) standard solution (1 mM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Prepare solutions of L-AME, SNP, and GSNO at desired concentrations in PBS.
-
For L-AME, incubate with a suitable cell line expressing NOS (e.g., human umbilical vein endothelial cells - HUVECs) in cell culture medium. Collect the supernatant at various time points.
-
For SNP and GSNO, incubate the solutions under controlled conditions (e.g., 37°C, protected from light) and collect aliquots at different time points.
-
-
Standard Curve Preparation:
-
Prepare a series of nitrite standards (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM) by diluting the 1 mM NaNO₂ stock solution in the same buffer/medium as the samples.
-
-
Assay:
-
Add 50 µL of each standard or sample to a well of the 96-well microplate in triplicate.
-
Add 50 µL of the freshly prepared Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Hemoglobin Trapping Assay (Direct NO Measurement)
This method relies on the reaction of NO with oxyhemoglobin (OxyHb) to form methemoglobin (MetHb), which can be monitored spectrophotometrically.
Principle: NO rapidly oxidizes the ferrous iron (Fe²⁺) in OxyHb to the ferric state (Fe³⁺) in MetHb. This conversion leads to a characteristic change in the absorbance spectrum, which can be used to quantify the amount of NO produced.
Materials:
-
Bovine hemoglobin.
-
Sodium dithionite (B78146).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrophotometer.
Procedure:
-
Preparation of Oxyhemoglobin:
-
Dissolve bovine hemoglobin in PBS to a concentration of ~10 mg/mL.
-
Add a small amount of sodium dithionite to reduce any MetHb to deoxyhemoglobin.
-
Gently bubble with oxygen to convert deoxyhemoglobin to OxyHb. The solution should turn from a dark red to a bright cherry red.
-
Remove excess dithionite by dialysis or gel filtration.
-
-
Assay:
-
In a cuvette, add a known concentration of the prepared OxyHb solution.
-
Add the NO donor solution (L-AME with NOS, SNP, or GSNO) to the cuvette and mix quickly.
-
Immediately start recording the absorbance spectrum over a range of 400-600 nm at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the OxyHb peak at ~415 nm and the increase in the MetHb peak at ~406 nm.
-
The concentration of NO can be calculated from the change in absorbance using the known extinction coefficients for OxyHb and MetHb.
-
Electrochemical Detection (Direct NO Measurement)
This technique uses an NO-selective electrode to directly measure the concentration of NO in real-time.
Principle: An electrochemical sensor with a selective membrane allows NO to diffuse to the electrode surface, where it is oxidized or reduced. The resulting current is directly proportional to the NO concentration.
Materials:
-
NO-selective electrochemical sensor and meter.
-
Calibration gas (known concentration of NO in nitrogen).
-
Reaction vessel.
Procedure:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions using the calibration gas.
-
-
Assay:
-
Place the buffer or cell culture medium in the reaction vessel and allow it to equilibrate to the desired temperature.
-
Immerse the calibrated NO sensor into the solution and allow the baseline to stabilize.
-
Add the NO donor (L-AME with NOS, SNP, or GSNO) to the vessel and start recording the sensor output.
-
-
Data Analysis:
-
The real-time concentration of NO is directly provided by the calibrated instrument. The data can be used to determine the kinetics of NO release.
-
Visualizations
Signaling Pathway of L-Arginine Methyl Ester as an NO Donor
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. education.aaaai.org [education.aaaai.org]
- 4. Inhibition of endothelial nitric oxide biosynthesis by N-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute supplementation of L-arginine and nitrate on endurance and sprint performance in elite athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of oral L-arginine on plasma nitrate and blood pressure in cortisol-treated humans [openresearch-repository.anu.edu.au]
- 7. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Controls in Nitric Oxide Synthase Experiments: Debunking the Myth of L-Arginine Methyl Ester as a Negative Control
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of commonly used controls in nitric oxide synthase (NOS) activity assays. A critical finding is the re-evaluation of L-Arginine methyl ester dihydrochloride (B599025), often mistakenly used as a negative control. This document clarifies its role and provides evidence-based recommendations for appropriate positive and negative controls, ensuring the accuracy and validity of experimental results.
Introduction: The Critical Role of Controls in NOS Research
Nitric oxide (NO) is a pivotal signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of nitric oxide synthase (NOS) enzymes, which convert L-Arginine to L-Citrulline and NO.[1][2] Given the importance of this pathway, accurate measurement of NOS activity and its modulation by test compounds is crucial. The selection of appropriate experimental controls is fundamental to the integrity of these studies. This guide compares the substrate (L-Arginine), a common inhibitor (L-NAME), and the appropriate negative control (D-Arginine), while clarifying the often-misunderstood role of L-Arginine methyl ester.
The Misconception: L-Arginine Methyl Ester is Not an Inert Control
Comparative Analysis of Compounds Modulating NOS Activity
To ensure the accurate interpretation of experimental data, it is essential to understand the distinct roles of the substrate, inhibitors, and true negative controls. The following table summarizes the effects of L-Arginine, L-Arginine methyl ester, the well-established NOS inhibitor L-NAME, and the appropriate negative control, D-Arginine.
| Compound | Role in NOS Pathway | Effect on NO Production | Quantitative Data (Example) |
| L-Arginine | Natural Substrate | Increases NO production | Km for eNOS is ~2.9 µM[3] |
| L-Arginine methyl ester dihydrochloride | Substrate/Modulator | Variable; can increase NO production | Can restore NO production in the presence of some stimuli[4] |
| D-Arginine | Inactive Enantiomer | No effect | Does not serve as a substrate for NOS[1] |
| L-NAME (NG-nitro-L-arginine methyl ester) | Competitive Inhibitor | Decreases NO production | Ki for nNOS: 15 nM; Ki for eNOS: 39 nM; Ki for iNOS: 4.4 µM[5] |
Note: The provided quantitative data is compiled from multiple sources and should be used as a reference. Researchers should determine the specific EC50/IC50 values for their particular experimental system.
Signaling Pathways and Experimental Design
A clear understanding of the nitric oxide signaling pathway and a well-designed experimental workflow are critical for obtaining reliable data.
Nitric Oxide Synthesis and Inhibition Pathway
The following diagram illustrates the enzymatic conversion of L-Arginine to nitric oxide by NOS and the points of intervention for inhibitors.
Caption: Nitric Oxide Synthesis and Inhibition Pathway.
Experimental Workflow for Comparative Analysis
This workflow outlines a typical experiment to assess the effect of a test compound on nitric oxide production in a cell-based assay.
Caption: Experimental Workflow for NOS Activity Assay.
Experimental Protocols
Key Experiment: Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a common, indirect method to measure nitric oxide production by quantifying nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatant.
Cell Culture and Treatment:
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages for iNOS studies, or human umbilical vein endothelial cells (HUVECs) for eNOS studies) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Stimulation (for inducible NOS): If studying iNOS, stimulate the cells with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for a predetermined time (e.g., 24 hours) to induce iNOS expression. For constitutive NOS (eNOS, nNOS), this step is omitted.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the test compounds and controls at various concentrations (e.g., Vehicle, L-Arginine, D-Arginine, L-NAME, Test Compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for NO production.
Griess Reagent Assay:
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite in the same culture medium.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add Griess Reagent I (e.g., sulfanilamide (B372717) in an acidic solution) to each sample and standard in a new 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
-
Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The amount of nitrite is an indicator of the NO produced by the cells.
Conclusion
The accurate selection of controls is paramount in nitric oxide research. This guide clarifies that This compound is not an appropriate negative control and its use can compromise experimental validity. For robust and reproducible results, researchers should utilize L-Arginine as the substrate, a well-characterized inhibitor like L-NAME as a positive control for inhibition, and D-Arginine as the true negative control. Adherence to these principles will enhance the quality and reliability of findings in this critical area of biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-arginine-dependent nitric oxide production of a murine macrophage-like RAW 264.7 cell line stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of macrophage nitric oxide synthase activity by NG-methyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Arginine Esters in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
L-Arginine, a conditionally essential amino acid, is a critical substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a vital signaling molecule in various physiological processes. The therapeutic potential of L-Arginine is often limited by its bioavailability. To overcome this, L-Arginine esters have been developed as prodrugs, designed to enhance lipophilicity, facilitate cell membrane permeability, and increase plasma half-life. This guide provides a comparative analysis of various L-Arginine esters, focusing on their biological activity, enzymatic stability, and effects on nitric oxide production, supported by experimental data and detailed methodologies.
Quantitative Comparison of L-Arginine Esters
The following tables summarize key parameters for different L-Arginine esters based on available in vitro and in vivo data. Direct comparative studies across a range of simple alkyl esters are limited; therefore, data from various L-Arginine derivatives are presented to provide insights into their relative properties.
Table 1: Physicochemical and Antimicrobial Properties of L-Arginine Esters
| L-Arginine Ester | Log P (Octanol/Water) | Critical Micelle Concentration (CMC) (mM) | Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) | Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) |
| L-Arginine | -1.9 | - | >256 | >256 |
| Nα-lauroyl-L-arginine methyl ester (LAM) | Data not available | Data not available | 128 | Data not available |
| Nα-octanoyl-L-arginine ethyl ester | Data not available | Data not available | >256 | Data not available |
| Arginine-oleate (Arg-OL) | 0.3 | 0.52 | <50 | <50 |
| Arginine-decyltetradecanoate (Arg-DT) | 0.6 | 0.013 | <50 | <50 |
Table 2: Enzymatic Hydrolysis and Stability of L-Arginine Esters
| L-Arginine Ester/Derivative | Enzyme/Condition | Half-life (t½) | Key Findings |
| Nα-lauroyl-L-arginate ethyl ester (LAE) | Human Plasma | ~4 hours (for 50% hydrolysis) | Readily hydrolyzed to lauroyl arginine. |
| Nα-lauroyl-L-arginate ethyl ester (LAE) | Simulated Intestinal Fluid | < 1 hour (for >90% conversion to arginine) | Rapidly hydrolyzed to arginine. |
| NG-nitro-L-arginine methyl ester (L-NAME) | Human Plasma | 207 ± 1.7 min | Hydrolyzed to the active inhibitor, L-NOARG.[1] |
| NG-nitro-L-arginine methyl ester (L-NAME) | Whole Blood | 29 ± 2.2 min | Hydrolysis is significantly faster in whole blood.[1] |
| General Amino Acid Esters (non-arginine) | Chemical Hydrolysis (pH 7.4) | Propyl > Ethyl > Methyl | Stability generally increases with the length of the alkyl chain.[2] |
Mechanism of Action: L-Arginine Esters as Prodrugs
L-Arginine esters function as prodrugs, meaning they are inactive compounds that are converted into the active form, L-Arginine, within the body. The esterification of the carboxyl group of L-Arginine increases its lipophilicity, allowing for enhanced passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing L-Arginine and the corresponding alcohol. This intracellular delivery bypasses the need for specific amino acid transporters, potentially increasing the availability of L-Arginine for nitric oxide synthase (NOS) and other metabolic pathways.
Caption: Prodrug mechanism of L-Arginine esters.
L-Arginine and the Nitric Oxide Signaling Pathway
Once released, L-Arginine serves as the primary substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). This signaling pathway is crucial for vasodilation, neurotransmission, and immune responses. D-Arginine, the stereoisomer of L-Arginine, is not a substrate for NOS and is often used as a negative control in experiments.[3]
Caption: The L-Arginine-Nitric Oxide signaling pathway.
Experimental Protocols
Nitric Oxide Synthase (NOS) Activity Assay (Radiometric)
This assay measures NOS activity by quantifying the conversion of radiolabeled L-Arginine to L-Citrulline.
Materials:
-
Purified NOS enzyme or cell/tissue lysate
-
[³H]-L-Arginine
-
NADPH
-
CaCl₂
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop Solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin, and BH₄.
-
Initiate the reaction by adding the purified NOS enzyme or cell/tissue lysate and [³H]-L-Arginine.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the Stop Solution.
-
Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate [³H]-L-Citrulline from unreacted [³H]-L-Arginine. L-Arginine binds to the resin, while L-Citrulline flows through.
-
Collect the eluate containing [³H]-L-Citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate NOS activity based on the amount of [³H]-L-Citrulline produced.
Enzymatic Degradation of L-Arginine Esters by Lipase (B570770)
This protocol is adapted from a study on long-chain arginine esters and can be modified for other esters.[4]
Materials:
-
L-Arginine ester solution (e.g., 1 mM in digestion buffer)
-
Digestion Buffer (2 mM Tris buffer with 5 mM CaCl₂ and 150 mM NaCl, pH 6.8)
-
Lipase solution (e.g., from porcine pancreas)
-
0.5 M NaOH
-
Stir plate and pH meter
Procedure:
-
Prepare a fresh lipase solution by mixing 0.5 g of lipase in 10 mL of digestion medium, centrifuging, and collecting the supernatant.
-
Prepare the L-Arginine ester solution in the digestion buffer and adjust the pH to 6.8.
-
Initiate the degradation by adding a defined volume of the lipase solution to the L-Arginine ester solution under continuous stirring at 37°C.
-
Monitor the pH of the reaction mixture. The hydrolysis of the ester bond will release the carboxylic acid of arginine, causing a drop in pH.
-
Titrate the reaction mixture with 0.5 M NaOH to maintain a constant pH of 6.8.
-
The rate of ester hydrolysis is determined by the rate of NaOH addition required to maintain the pH. The experiment is typically run for a set period (e.g., 3 hours).
Caption: Workflow for enzymatic degradation assay.
Conclusion
References
- 1. Enzymatic characterization of arginine esterase from dog seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes - how an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of L-Arginine Methyl Ester Dihydrochloride
For researchers in the fields of life sciences and drug development, the purity of reagents is paramount to the validity and reproducibility of experimental results. L-Arginine methyl ester dihydrochloride (B599025), a derivative of the semi-essential amino acid L-arginine, is a widely used compound in research, primarily for its role as a substrate for nitric oxide synthase (NOS) and its influence on various physiological pathways. This guide provides a comprehensive comparison of analytical methods for assessing the purity of L-Arginine methyl ester dihydrochloride, offers detailed experimental protocols, and compares it with a key alternative, L-Citrulline.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying purity and identifying related substances. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying trace impurities.
Table 1: Comparison of Purity Assessment Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity | Nuclear spin properties in a magnetic field | Separation by chromatography followed by mass-to-charge ratio detection |
| Primary Use | Purity determination and impurity quantification | Structural confirmation and absolute purity determination | Impurity identification and quantification at trace levels |
| Strengths | High resolution, robust, widely available | Provides structural information, no need for identical reference standard for quantification | High sensitivity and selectivity, excellent for identifying unknown impurities |
| Limitations | Requires a reference standard for quantification of impurities | Lower sensitivity than LC-MS, potential for signal overlap | More complex instrumentation, matrix effects can influence quantification |
| Typical Purity Spec. | ≥98% - ≥99% | Conforms to structure | Impurity profile below specified thresholds |
Performance Comparison: this compound vs. L-Citrulline
While this compound is a direct precursor to nitric oxide, its bioavailability can be limited by first-pass metabolism. L-Citrulline, another amino acid, has emerged as a popular alternative as it is efficiently converted to L-arginine in the body, bypassing hepatic metabolism and potentially leading to a more sustained increase in plasma L-arginine levels.[1][2][3][[“]][5]
Table 2: Illustrative Purity and Performance Comparison
| Parameter | This compound (Supplier A) | This compound (Supplier B) | L-Citrulline (Typical) |
| Purity (by HPLC) | 99.5% | 98.8% | ≥99% |
| Major Impurity | L-Arginine (0.2%) | Unidentified Peak at RRT 1.2 (0.5%) | - |
| Enantiomeric Purity | >99.9% L-isomer | >99.8% L-isomer | >99.9% L-isomer |
| Bioavailability | Moderate | Moderate | High |
| Nitric Oxide Production | Direct precursor | Direct precursor | Indirect precursor (via conversion to L-Arginine)[1][3] |
Note: The data in this table is for illustrative purposes and represents typical values. Actual values may vary between batches and suppliers.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample at a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid)
-
Deuterated water (D₂O)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of D₂O (e.g., 1.0 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methyl ester protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
LC-MS/MS for Impurity Identification
Objective: To identify and characterize potential impurities in this compound.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
Reagents:
-
Same as HPLC method, but with LC-MS grade solvents and additives (e.g., formic acid instead of TFA).
Procedure:
-
LC Separation:
-
Use a similar chromatographic method as described for HPLC to separate the impurities.
-
-
MS/MS Analysis:
-
Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.
-
Perform product ion scans (MS/MS) on the impurity peaks to obtain fragmentation patterns.
-
-
Data Analysis:
-
Propose structures for the impurities based on their molecular weights and fragmentation patterns.
-
Signaling Pathway
L-Arginine and its esters are crucial substrates for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation.[6][7][8][9][10][11][12][13]
Nitric Oxide Signaling Pathway
This guide provides a framework for researchers to critically evaluate the purity of this compound. By employing a combination of these analytical techniques and understanding the biochemical context of its use, scientists can ensure the quality of their reagents and the integrity of their research findings.
References
- 1. doublewoodsupplements.com [doublewoodsupplements.com]
- 2. Why L-Citrulline is More Effective Than L-Arginine for Blood Flow, Pum [kaged.com]
- 3. L-Citrulline vs L-Arginine: Which Amino Acid Is More Effective? | Zeelab Pharmacy [zeelabpharmacy.com]
- 4. consensus.app [consensus.app]
- 5. whatsgood.vitaminshoppe.com [whatsgood.vitaminshoppe.com]
- 6. Nitric oxide signaling | Abcam [abcam.com]
- 7. Video: Nitric Oxide Signaling Pathway [jove.com]
- 8. cusabio.com [cusabio.com]
- 9. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthyhey.com [healthyhey.com]
- 11. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. | Semantic Scholar [semanticscholar.org]
- 12. reviveactive.com [reviveactive.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to L-Arginine Methyl Ester Dihydrochloride and its Alternatives for Nitric Oxide Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arginine Methyl Ester Dihydrochloride and its primary alternatives, L-Arginine and L-Citrulline, in the context of nitric oxide (NO) research. The information presented is based on experimental data to assist in the selection of the most appropriate compound for specific research needs.
Overview and Mechanism of Action
L-Arginine and its derivatives are central to the production of nitric oxide, a critical signaling molecule in various physiological processes. The primary enzyme responsible for NO synthesis is Nitric Oxide Synthase (NOS), which converts L-Arginine to NO and L-Citrulline.
-
L-Arginine: The natural substrate for Nitric Oxide Synthase (NOS). Its direct administration is a straightforward approach to increase NO production. However, its efficacy can be limited by extensive first-pass metabolism in the gut and liver.
-
This compound: This esterified form of L-Arginine can also serve as a substrate for NOS to produce NO and elicit endothelium-dependent relaxation and cyclic Guanosine Monophosphate (cGMP) formation.[1] Due to its increased lipophilicity compared to L-Arginine, it is suggested to have enhanced cell permeability, potentially acting as a prodrug that is hydrolyzed by intracellular esterases to release L-Arginine.
-
L-Citrulline: A precursor to L-Arginine, L-Citrulline is converted to L-Arginine in the kidneys. This indirect pathway bypasses the extensive first-pass metabolism that L-Arginine undergoes, making L-Citrulline a more efficient means of increasing systemic L-Arginine levels and subsequently NO production.[2][3][4][5][6][7][8]
Comparative Performance Data
While direct comparative kinetic data for L-Arginine Methyl Ester with NOS is limited, the available evidence allows for a qualitative and quantitative comparison of these compounds.
Table 1: Comparison of L-Arginine, L-Arginine Methyl Ester, and L-Citrulline as Nitric Oxide Precursors
| Feature | L-Arginine | This compound | L-Citrulline |
| Primary Role in NO Synthesis | Direct Substrate for NOS | Direct Substrate for NOS / Prodrug for L-Arginine | Precursor to L-Arginine |
| Bioavailability | Low to moderate (subject to first-pass metabolism) | Potentially higher than L-Arginine due to increased lipophilicity | High (bypasses first-pass metabolism) |
| Efficacy in Raising Plasma L-Arginine | Moderate | Theoretically higher than L-Arginine (as a prodrug) | Superior to L-Arginine |
| Cellular Uptake | Primarily via cationic amino acid transporters (CATs) | Passive diffusion (due to esterification) and potentially CATs after hydrolysis | Primarily via neutral amino acid transporters |
| Supporting Evidence | Well-established substrate for NOS. | Shown to induce endothelium-dependent relaxation and cGMP formation.[1] | Consistently demonstrated to be more effective than L-Arginine in increasing plasma L-Arginine and NO production.[2][3][4][5][6][7][8] |
Signaling Pathways
The primary signaling pathway initiated by these compounds converges on the production of nitric oxide by NOS, which then activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects, including vasodilation.
Experimental Protocols
Accurate measurement of nitric oxide production is crucial for evaluating the efficacy of these compounds. Below are detailed methodologies for common in vitro experiments.
In Vitro Nitric Oxide Production Measurement (Griess Assay)
This protocol measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO, in cell culture supernatant.
Workflow:
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
96-well plates
-
L-Arginine, this compound, L-Citrulline stock solutions
-
Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine [NED])
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of L-Arginine, this compound, or L-Citrulline. Include an untreated control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve: Prepare a sodium nitrite standard curve in the same culture medium.
-
Griess Reaction:
-
Add 50 µL of supernatant or standard to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Real-Time Nitric Oxide Measurement (Chemiluminescence)
This method provides a direct and highly sensitive measurement of NO gas released from cells.
Workflow:
Materials:
-
Confluent endothelial cells
-
Reaction chamber
-
Nitric Oxide Analyzer (Chemiluminescence detector)
-
Inert gas (e.g., Nitrogen)
-
Ozone generator (part of the analyzer)
-
Test compound solutions
Procedure:
-
Cell Preparation: Culture endothelial cells to confluence on a suitable surface (e.g., coverslip or microcarrier beads).
-
Chamber Setup: Place the cells in a sealed, temperature-controlled reaction chamber with an inlet and outlet for gas flow.
-
Gas Purge: Purge the chamber with an inert gas to remove oxygen and establish a stable baseline on the NO analyzer.
-
Compound Injection: Inject a known concentration of L-Arginine, this compound, or L-Citrulline into the chamber.
-
NO Detection: The inert gas carries the released NO from the chamber to the NO analyzer.
-
Chemiluminescence Reaction: Inside the analyzer, the NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂). As NO₂ returns to its ground state, it emits light (chemiluminescence).
-
Signal Detection: A photomultiplier tube detects the emitted light, and the signal is converted into a real-time measurement of NO concentration.
-
Data Analysis: The data is typically presented as a curve showing NO concentration over time, from which parameters like peak NO release and total NO production can be calculated.
Conclusion
The choice between L-Arginine, this compound, and L-Citrulline depends on the specific experimental goals.
-
L-Arginine serves as the foundational, direct substrate for NOS and is suitable for baseline studies.
-
This compound offers a potentially more cell-permeable alternative to L-Arginine, which may be advantageous in certain experimental setups, although its efficiency relative to other precursors requires further quantitative investigation.
-
L-Citrulline is the most efficient precursor for increasing systemic L-Arginine levels and is the preferred choice for in vivo studies or experiments where sustained NO production is desired.
Researchers should carefully consider the metabolic pathways and cellular uptake mechanisms of each compound when designing experiments and interpreting results.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-arginine treatment alters the kinetics of nitric oxide and superoxide release and reduces ischemia/reperfusion injury in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Citrulline a more suitable substrate than arginine to restore NO production and the microcirculation during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doublewoodsupplements.com [doublewoodsupplements.com]
- 8. researchgate.net [researchgate.net]
L-Arginine vs. L-Arginine Methyl Ester Dihydrochloride: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Arginine (B1665763), a semi-essential amino acid, is a critical precursor for the synthesis of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation. However, its oral bioavailability is limited by extensive first-pass metabolism in the intestines and liver. L-Arginine methyl ester dihydrochloride (B599025) is a salt form of an L-Arginine derivative where the carboxylic acid group is esterified. This modification is intended to enhance its solubility and stability, which may lead to improved absorption and bioavailability. However, a lack of direct comparative studies necessitates a careful evaluation of the existing evidence.
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters for orally administered L-Arginine based on studies in healthy human volunteers. No direct quantitative bioavailability data for L-Arginine methyl ester dihydrochloride from peer-reviewed in vivo studies was found.
Table 1: Pharmacokinetic Parameters of Oral L-Arginine in Humans
| Parameter | Value | Conditions | Reference |
| Absolute Bioavailability | ~20% (Range: 5-50%) | 10 g single oral dose | [1][2] |
| Maximum Plasma Concentration (Cmax) | 50.0 ± 13.4 µg/mL | 10 g single oral dose | [1][2] |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | 10 g single oral dose | [1][2] |
| Elimination Half-life (t½) | 79.5 ± 9.3 min | 6 g single oral dose |
Discussion of this compound Bioavailability
While direct experimental data is lacking, the chemical modifications in this compound suggest a potential for enhanced bioavailability. The esterification of the carboxylic acid group increases the molecule's lipophilicity, which could facilitate its passage through the intestinal epithelium. Furthermore, the dihydrochloride salt form is expected to have greater solubility and stability in the gastrointestinal tract compared to the free base form of L-Arginine.[3] Some sources suggest that L-Arginine HCL, a similar salt form, may lead to significantly higher plasma arginine levels compared to free-form L-Arginine, though the primary research supporting this is not cited.
Experimental Protocols
A standard experimental design to compare the oral bioavailability of L-Arginine and this compound would involve a randomized, crossover study in healthy human volunteers. Below is a typical protocol based on studies conducted on L-Arginine.[1][2]
Objective: To determine and compare the pharmacokinetic profiles and relative bioavailability of orally administered L-Arginine and this compound.
Study Design:
-
Design: A randomized, single-dose, two-treatment, two-period crossover study with a washout period of at least one week between treatments.
-
Subjects: Healthy adult volunteers (n=10-12), non-smokers, with no history of significant medical conditions.
-
Treatments:
-
Treatment A: A single oral dose of 10 g L-Arginine dissolved in water.
-
Treatment B: An equimolar single oral dose of this compound dissolved in water.
-
An intravenous infusion of a known dose of L-Arginine would be administered to a separate group or in a separate study period to determine absolute bioavailability.[1][2]
-
Methodology:
-
Administration: After an overnight fast, subjects will receive one of the two oral treatments.
-
Blood Sampling: Venous blood samples will be collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of L-Arginine will be determined using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable derivatization agent and detection method (e.g., fluorescence or mass spectrometry).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for both treatments:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
-
Statistical Analysis: The pharmacokinetic parameters for the two treatments will be compared using appropriate statistical methods (e.g., ANOVA) to determine if there are any significant differences in bioavailability.
Signaling and Metabolic Pathways
L-Arginine is a substrate for several important enzymatic pathways, with the most notable being the nitric oxide synthase (NOS) pathway, which produces nitric oxide (NO), and the arginase pathway, which produces ornithine and urea.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical study comparing the bioavailability of two oral formulations.
References
Evaluating the Specificity of L-Arginine Methyl Ester Dihydrochloride for Nitric Oxide Synthase (NOS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arginine methyl ester dihydrochloride (B599025) (L-AME) and its analogues as modulators of Nitric Oxide Synthase (NOS) activity. We will delve into its specificity towards the three main NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—and compare its performance with other widely used NOS inhibitors. This objective analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the selection of appropriate research tools.
Overview of L-Arginine Methyl Ester and NOS Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Its synthesis is catalyzed by the family of Nitric Oxide Synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO.[1][2] The three primary isoforms of NOS are:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in synaptic plasticity and neuronal communication.
-
Endothelial NOS (eNOS or NOS-3): Expressed in endothelial cells, it is crucial for maintaining vascular tone and cardiovascular health.
-
Inducible NOS (iNOS or NOS-2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO involved in immune defense.
L-Arginine methyl ester (L-AME) is a derivative of the natural NOS substrate, L-arginine. While L-AME itself can act as a substrate for NOS, its nitro-derivative, Nω-nitro-L-arginine methyl ester (L-NAME), is a widely studied and potent inhibitor of all three NOS isoforms.[3][4] It is crucial to distinguish between L-AME as a substrate and L-NAME as a non-selective inhibitor. L-NAME functions as a prodrug, being hydrolyzed in cells and tissues to the more active inhibitor, Nω-nitro-L-arginine (L-NNA).[3][5] This guide will focus on the inhibitory properties of L-NAME as the most relevant methyl ester derivative used for NOS inhibition studies.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for L-NAME and other commonly used NOS inhibitors against the three NOS isoforms. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration, enzyme source, and assay method.
Table 1: Inhibitory Constants (Ki) of Various NOS Inhibitors
| Inhibitor | nNOS (Ki) | eNOS (Ki) | iNOS (Ki) | Selectivity Profile |
| L-NAME (as L-NNA) | 15 nM (bovine) | 39 nM (human) | 4.4 µM (murine) | Non-selective, with some preference for constitutive isoforms (nNOS, eNOS) |
| L-NMMA | - | - | - | Non-selective competitive inhibitor |
| ADMA | >300 µM (weak) | 3.9 µM | >300 µM (weak) | Non-specific competitive inhibitor |
| 7-Nitroindazole | IC50: 0.47 µM (mouse cerebellar) | - | - | Selective for nNOS |
Data compiled from multiple sources.[6][7][8] Note that the active form of L-NAME is L-NNA.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of L-NAME
| Inhibitor | Target NOS Isoform | IC50 | Notes |
| L-NAME (freshly dissolved) | Purified brain NOS | 70 µM | Significantly less potent than its hydrolyzed form, L-NNA.[3][4] |
| L-NNA (active form of L-NAME) | Purified brain NOS | 1.4 µM | Demonstrates the increased potency after hydrolysis of the methyl ester.[3][4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate the NOS signaling pathway and a general workflow for evaluating NOS inhibitor specificity.
Caption: Simplified eNOS signaling pathway leading to vasodilation.
Caption: Workflow for evaluating NOS inhibitor specificity.
Experimental Protocols
Accurate evaluation of NOS inhibition requires robust and well-defined experimental protocols. Below are summaries of commonly employed methods.
Griess Reagent Assay for Nitrite (B80452) Determination
This colorimetric assay is an indirect method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Principle: The Griess reaction involves a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.
Protocol Summary:
-
Sample Preparation: Collect cell culture supernatants or tissue homogenates. If necessary, deproteinize samples to prevent interference.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add the Griess reagent to samples and standards in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[9][10]
L-Citrulline Conversion Assay
This is a direct and highly specific method for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS stöchiometrically produces L-citrulline and NO from L-arginine. By using [³H]L-arginine or [¹⁴C]L-arginine as a substrate, the amount of radiolabeled L-citrulline formed is directly proportional to NOS activity. The positively charged L-arginine is then separated from the neutral L-citrulline using a cation-exchange resin.
Protocol Summary:
-
Reaction Mixture: Prepare a reaction buffer containing purified NOS enzyme or tissue homogenate, [³H]L-arginine, NADPH, and necessary cofactors (e.g., calmodulin, BH₄, FAD, FMN).
-
Inhibition: For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., L-NAME) before adding the substrate.
-
Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing EDTA and a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
Separation: Elute the radiolabeled L-citrulline, which does not bind to the resin, by centrifugation.
-
Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter.
-
Calculation: Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine.[11][12][13]
Chemiluminescence-Based NO Detection
This highly sensitive method directly measures NO gas or its reaction products.
Principle: One common chemiluminescence method involves the reaction of NO with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The intensity of the emitted light is proportional to the NO concentration. Another approach utilizes luciferin-luciferase systems where NO activates guanylyl cyclase, leading to a cascade that produces light.[14][15]
Protocol Summary (Ozone-based):
-
Sample Introduction: Introduce the gas or liquid sample containing NO into a reaction chamber.
-
Reaction with Ozone: Mix the sample with ozone generated by an internal ozone generator.
-
Light Detection: Measure the light emitted from the reaction using a photomultiplier tube.
-
Signal Conversion: Convert the light signal into an electrical signal, which is then amplified and processed to provide a quantitative measurement of NO concentration.
-
Calibration: Calibrate the instrument using a certified NO gas standard.
Conclusion and Recommendations
The available experimental data predominantly characterizes Nω-nitro-L-arginine methyl ester (L-NAME) as a non-selective inhibitor of all three NOS isoforms, with a slight preference for the constitutive nNOS and eNOS over the inducible iNOS. It is crucial for researchers to recognize that L-NAME is a prodrug that requires hydrolysis to L-NNA to exert its full inhibitory effect. The inhibitory potency of freshly dissolved L-NAME is significantly lower than that of L-NNA.
For studies requiring a general inhibition of NO production, L-NAME is a well-established and effective tool. However, its lack of isoform specificity can be a significant limitation when investigating the specific roles of nNOS, eNOS, or iNOS. In such cases, the use of more selective inhibitors, such as 7-Nitroindazole for nNOS, is recommended.
When evaluating novel compounds like L-Arginine methyl ester dihydrochloride for their potential inhibitory activity, it is imperative to conduct direct comparative studies against well-characterized inhibitors like L-NAME and isoform-selective inhibitors. The use of multiple, robust assay methods, such as the Griess assay for initial screening and the L-citrulline conversion assay for specific activity determination, will provide a comprehensive and reliable assessment of a compound's potency and specificity for the different NOS isoforms. This rigorous approach is essential for the accurate interpretation of experimental results and the successful development of novel therapeutic agents targeting the nitric oxide signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Prolonged inhibition of brain nitric oxide synthase by short-term systemic administration of nitro-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Arginine Methyl Ester and Ethyl Ester Dihydrochlorides for Research Applications
In the realm of biomedical research, particularly in studies involving the nitric oxide (NO) signaling pathway, L-Arginine and its derivatives are of paramount importance. As the primary substrate for nitric oxide synthase (NOS), L-Arginine plays a crucial role in a myriad of physiological processes, including vasodilation, neurotransmission, and immune regulation. To enhance its utility in experimental settings, L-Arginine is often chemically modified into ester forms, such as L-Arginine methyl ester and L-Arginine ethyl ester. These modifications are designed to improve solubility, cell permeability, and overall bioavailability. This guide provides a detailed comparative study of L-Arginine methyl ester dihydrochloride (B599025) and its ethyl ester counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and applications, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the methyl and ethyl ester of L-Arginine often hinges on their physicochemical properties, which can significantly impact their handling, formulation, and biological activity. While direct comparative studies are limited, we can infer their properties based on general chemical principles and available data for related compounds. Esterification of L-Arginine increases its lipophilicity compared to the parent amino acid. Generally, the addition of a larger alkyl group (ethyl vs. methyl) is expected to further increase lipophilicity and potentially alter solubility in various solvents.
| Property | L-Arginine Methyl Ester Dihydrochloride | L-Arginine Ethyl Ester Dihydrochloride | Reference/Note |
| CAS Number | 26340-89-6 | 36589-29-4 | |
| Molecular Formula | C₇H₁₈Cl₂N₄O₂ | C₈H₂₀Cl₂N₄O₂ | |
| Molecular Weight | 261.15 g/mol | 275.18 g/mol | |
| Appearance | White to off-white powder | White to off-white powder | General product information |
| Solubility in Water | Soluble | Soluble, particularly in hot water.[1] | [2] |
| Solubility in Organic Solvents | Expected to be more soluble than L-Arginine | More soluble than L-Arginine. L-Arginine is insoluble in organic solvents, whereas its ethyl ester is soluble.[3] | This property is crucial for incorporation into polymeric biomaterials.[3] |
| Lipophilicity (Log P) | Expected to be higher than L-Arginine | Expected to be higher than L-Arginine methyl ester. Esterification of arginine with long-chain alcohols significantly increases the Log P value.[4] | A higher Log P generally correlates with increased cell membrane permeability.[1] |
| Stability | Aqueous solutions may be unstable over long periods and should be prepared fresh. | Aqueous solutions should be prepared fresh. Esters are susceptible to hydrolysis, which can be accelerated by changes in pH and temperature.[5] | General chemical stability of esters. |
Biological Activity and Applications: A Functional Showdown
Both L-Arginine methyl ester and ethyl ester serve as prodrugs of L-Arginine, designed to deliver the active amino acid into cells more efficiently. Once inside the cell, they are hydrolyzed by intracellular esterases to release L-Arginine, which can then be utilized by nitric oxide synthase (NOS).
Nitric Oxide Synthase (NOS) Substrate Activity
Both esters are recognized as substrates for NOS. The primary function of these esters in many research applications is to increase the intracellular concentration of L-Arginine, thereby promoting the synthesis of nitric oxide. The efficiency of each ester as a NOS substrate precursor depends on its cell permeability and the rate of its intracellular hydrolysis to L-Arginine. Due to its expected higher lipophilicity, L-Arginine ethyl ester may exhibit enhanced cell permeability compared to the methyl ester, potentially leading to a more pronounced increase in intracellular L-Arginine levels and subsequent NO production.[1]
Key Research Applications
| Application Area | This compound | L-Arginine Ethyl Ester Dihydrochloride | Shared Rationale & Key Differences |
| Cardiovascular Research | Used to study the effects of enhanced nitric oxide production on blood flow and blood pressure.[6] | Also utilized to investigate improvements in blood flow and cardiovascular health. | Both compounds are valuable for studying the L-Arginine-NO pathway in the cardiovascular system. The ethyl ester's potential for better cell penetration might make it a more potent precursor in certain experimental models. |
| Sports Nutrition and Performance | Investigated for its potential to boost performance and recovery by increasing circulation.[6] | Marketed as a supplement to enhance athletic performance and muscle recovery. | The underlying principle is the enhancement of NO-mediated vasodilation, leading to improved nutrient and oxygen delivery to muscles. |
| Wound Healing | Studied for its role in promoting collagen synthesis and tissue repair.[6] | Explored in the context of tissue engineering to support neovascularization.[3][7] | Both esters can contribute to wound healing processes that are dependent on adequate blood supply and cell proliferation, which are influenced by NO. |
| Cell Culture and Tissue Engineering | Used as a supplement in cell culture media. | Has been shown to enhance the proliferation of endothelial cells and preadipocytes, similar to L-Arginine.[3][7] Its solubility in organic solvents allows for incorporation into biomaterials for sustained release.[3] | The ethyl ester's solubility profile offers a distinct advantage in the fabrication of drug-releasing scaffolds for tissue engineering applications. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for a direct comparison of L-Arginine methyl and ethyl esters.
Synthesis of L-Arginine Esters Dihydrochloride
Synthesis of this compound:
A general method for the synthesis of amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature.[8]
-
Suspend L-Arginine (1 equivalent) in methanol.
-
Slowly add trimethylchlorosilane (2 equivalents) to the suspension with stirring.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.
-
The product can be further purified by recrystallization.
Synthesis of L-Arginine Ethyl Ester Dihydrochloride:
This method involves the esterification of L-Arginine hydrochloride with ethanol (B145695) using thionyl chloride.[9][10]
-
To a round-bottom flask, add L-Arginine hydrochloride (1 equivalent) and absolute ethanol.
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.1 to 1.25 equivalents) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Nitric Oxide Synthase (NOS) Activity Assay
This protocol is based on the conversion of radiolabeled L-Arginine to L-citrulline.
-
Prepare a reaction mixture containing NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 µg/mL calmodulin), NADPH (1 mM), FAD (10 µM), FMN (10 µM), and tetrahydrobiopterin (B1682763) (BH4; 10 µM).
-
Add the cell or tissue homogenate containing NOS to the reaction mixture.
-
Initiate the reaction by adding the substrate: either L-Arginine methyl ester or L-Arginine ethyl ester, along with a tracer amount of [³H]L-Arginine. A range of concentrations should be used to determine kinetic parameters.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, 2 mM EDTA).
-
Separate the [³H]L-citrulline from the unreacted [³H]L-Arginine using a cation exchange resin (e.g., Dowex AG50WX-8).
-
Quantify the amount of [³H]L-citrulline formed using a scintillation counter.
-
Calculate the NOS activity and compare the efficacy of the methyl and ethyl esters as precursors for the NOS substrate.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Seed cells (e.g., human endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the culture medium with a fresh medium containing various concentrations of this compound or L-Arginine ethyl ester dihydrochloride. Include a control group with no added ester and a positive control with L-Arginine.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control group and compare the effects of the methyl and ethyl esters.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Cellular uptake and conversion of L-Arginine esters.
Caption: The L-Arginine-Nitric Oxide signaling pathway.
Caption: Experimental workflow for comparing L-Arginine esters.
Conclusion
This compound and L-Arginine ethyl ester dihydrochloride are valuable tools for researchers studying the nitric oxide pathway and related physiological processes. The primary advantage of these ester forms over L-Arginine is their enhanced lipophilicity, which is expected to facilitate cell entry and increase the intracellular availability of the NOS substrate.
The ethyl ester, being more lipophilic than the methyl ester, may offer superior cell permeability, a hypothesis that warrants direct experimental verification. This difference is particularly relevant for applications in tissue engineering, where the ethyl ester's solubility in organic polymers provides a significant advantage for creating sustained-release biomaterials.
For most other applications, the choice between the methyl and ethyl ester may depend on subtle differences in their rates of hydrolysis and resulting intracellular L-Arginine concentrations, as well as economic considerations. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to determine the most suitable compound for their specific experimental needs. As research in this area continues, a more definitive understanding of the comparative pharmacology of these two important research compounds will undoubtedly emerge.
References
- 1. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes - how an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH dependence of the hydrolysis of benzoyl-L-arginine ethyl ester in cooled mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 10. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of L-Arginine Methyl Ester Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of L-Arginine methyl ester dihydrochloride (B599025), compiled from safety data sheets (SDS) to ensure compliance and safety in your laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle L-Arginine methyl ester dihydrochloride with appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, and gloves.[1] In case of spills, avoid generating dust and ensure adequate ventilation.[2][3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all national and local regulations.[3]
-
Container Management : Keep the chemical in its original container.[3] Do not mix it with other waste.[3] Uncleaned or empty containers should be treated with the same precautions as the product itself and disposed of accordingly.[3]
-
Solid Waste Disposal :
-
Spill Cleanup and Disposal :
-
In the event of a spill, prevent the powder from entering drains.[3]
-
Carefully sweep or vacuum the spilled material and place it into a suitable container for disposal.[2][5] Take measures to avoid the formation of dust during this process.[2][3][5]
-
After the dry material has been collected, the affected area can be cleaned by spreading water on the contaminated surface, and this runoff should be disposed of according to local and regional authority requirements.[1]
-
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| General Disposal Principle | Must be disposed of in accordance with national and local regulations. | [3] |
| Container Handling | Leave chemicals in original containers; do not mix with other waste. | [3] |
| Empty Containers | Handle uncleaned containers as you would the product itself. | [3] |
| Spill Response | Sweep or vacuum up spilled material into a suitable disposal container. | [2][5] |
| Environmental Precautions | Do not let the product enter drains. | [3] |
| Hazard Classification | Some sources classify it as not a hazardous substance, while others recommend treating it as hazardous waste. Always consult your institution's EHS guidelines. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Arginine Methyl Ester Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Arginine methyl ester dihydrochloride (B599025), offering procedural, step-by-step guidance to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Personal Protective Equipment (PPE)
While L-Arginine methyl ester dihydrochloride is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to good industrial hygiene and safety practices is crucial.[1] The primary physical hazard is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][2] The toxicological properties have not been fully investigated, warranting careful handling to avoid direct contact and dust inhalation.[3]
Proper Personal Protective Equipment (PPE) is your first line of defense. The following table summarizes the recommended equipment for handling this compound.
| Protection Area | Required Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Chemical-Resistant Gloves & Lab Coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][4] Inspect gloves before use and use a proper removal technique to avoid skin contact.[5] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator (e.g., N95) | Not required under normal use conditions where dust is not generated.[1][2][4] However, if dust formation is likely, a particle filter respirator is recommended.[1][6] |
Operational Plan: From Receipt to Use
A systematic approach ensures safety and maintains the integrity of the chemical.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or signs of a leak.
-
Verify that the container is tightly sealed.
-
Confirm the label matches the product ordered: this compound, CAS No. 26340-89-6.[1][2]
2. Storage:
-
Keep the container tightly closed to prevent moisture absorption due to its hygroscopic nature.[1][2]
-
Avoid storing near incompatible materials, such as strong oxidizing agents.[1][2]
3. Handling and Preparation:
-
Handle in an area with adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower.[3]
-
Minimize dust generation and accumulation.[3][7] When weighing or transferring the powder, do so in a manner that reduces the creation of airborne dust.
-
Avoid contact with skin, eyes, and clothing.[1][7] Do not breathe the dust.[1]
-
Wash hands thoroughly after handling the substance.[7]
4. In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2][3]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Clean mouth with water and drink 2-4 cupfuls of milk or water. Do not induce vomiting. Get medical attention.[2][3][7]
Disposal Plan: Responsible Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Container:
-
Use designated, properly labeled containers for chemical waste.
-
Keep the original product in its container if possible; do not mix with other waste.
2. Spills and Leaks:
-
For small spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4][7]
-
Ensure the cleanup area is well-ventilated.[7]
3. Final Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7]
-
Handle uncleaned, empty containers in the same manner as the product itself.
Safety Workflow Diagram
This diagram illustrates the logical progression of safety procedures when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
